molecular formula C6H16N2O B1586699 1,5-Bis(methylamino)-3-oxapentane CAS No. 2620-27-1

1,5-Bis(methylamino)-3-oxapentane

Cat. No.: B1586699
CAS No.: 2620-27-1
M. Wt: 132.2 g/mol
InChI Key: VXPJBVRYAHYMNY-UHFFFAOYSA-N
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Description

1,5-Bis(methylamino)-3-oxapentane is a useful research compound. Its molecular formula is C6H16N2O and its molecular weight is 132.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Bis(methylamino)-3-oxapentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(methylamino)-3-oxapentane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-2-[2-(methylamino)ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-7-3-5-9-6-4-8-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPJBVRYAHYMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369226
Record name 1,5-BIS(METHYLAMINO)-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2620-27-1
Record name 1,5-BIS(METHYLAMINO)-3-OXAPENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,5-Bis(methylamino)-3-oxapentane CAS number 2620-27-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,5-Bis(methylamino)-3-oxapentane (CAS 2620-27-1)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,5-Bis(methylamino)-3-oxapentane (CAS No. 2620-27-1), a versatile diamine ether building block. The document delves into its physicochemical properties, plausible synthetic routes, purification strategies, and key reactivity patterns. Emphasis is placed on its applications as a fine chemical intermediate, particularly its potential as a flexible linker in drug discovery and development. The guide also outlines critical safety and handling protocols, analytical characterization methods, and its strategic role in modern medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique structural features in their work.

Core Molecular Profile and Physicochemical Properties

1,5-Bis(methylamino)-3-oxapentane, also known as 2,2'-Oxybis(N-methylethanamine), is a linear molecule incorporating two secondary amine functionalities separated by an ether linkage. This structure imparts a combination of nucleophilicity, basicity, and flexibility, making it a valuable intermediate in organic synthesis.[1] Its CAS Registry Number is 2620-27-1.[1][2][3][4][5]

The key physicochemical properties are summarized below, providing foundational data for its application in experimental design.

PropertyValueSource
CAS Number 2620-27-1[1][2][3][4][5]
Molecular Formula C₆H₁₆N₂O[1][3][4][5]
Molecular Weight 132.21 g/mol [1][4][5][6]
Appearance Clear, slightly yellow liquid[3]
Boiling Point 165.8 °C at 760 mmHg[1]
Density 0.872 g/cm³[1]
Flash Point 60.7 °C[1]
SMILES CNCCOCCNC[4]
InChI Key VXPJBVRYAHYMNY-UHFFFAOYSA-N[5][6]

Synthesis, Purification, and Analytical Validation

A Plausible Synthetic Pathway: Nucleophilic Substitution

While specific, detailed preparations are not extensively published in peer-reviewed journals, a logical and industrially viable synthesis can be proposed based on fundamental organic chemistry principles. The most direct route involves a double nucleophilic substitution reaction between bis(2-chloroethyl) ether and an excess of methylamine.

The causality for this choice is straightforward: the primary amine (methylamine) acts as a potent nucleophile, displacing the chloride leaving groups on the electrophilic alkyl halide. Using a significant excess of methylamine is critical to minimize the formation of undesired tertiary amine byproducts through over-alkylation of the product.

Synthesis_Workflow cluster_reagents Reactants reagent1 Bis(2-chloroethyl) Ether (Starting Material) reaction Nucleophilic Substitution (SN2) reagent1->reaction reagent2 Methylamine (xs) (Nucleophile) reagent2->reaction product 1,5-Bis(methylamino)-3-oxapentane (Crude Product) reaction->product workup Aqueous Workup (e.g., Extraction) product->workup purification Distillation Under Reduced Pressure workup->purification final_product Purified Product purification->final_product

Caption: Proposed synthesis workflow for 1,5-Bis(methylamino)-3-oxapentane.

Experimental Protocol: A Self-Validating System
  • Reaction Setup: A pressure-rated reactor is charged with a solution of bis(2-chloroethyl) ether in a suitable polar aprotic solvent (e.g., THF, acetonitrile). The vessel is cooled to 0-5 °C.

  • Reagent Addition: An excess (≥4 equivalents) of methylamine (as a solution in a solvent like ethanol or THF, or condensed as a gas) is added slowly to the reactor, ensuring the internal temperature is controlled. The reaction is exothermic.

  • Reaction Progression: The mixture is sealed and allowed to warm to room temperature, then heated to a moderate temperature (e.g., 50-70 °C) to drive the reaction to completion. Progress can be monitored by GC-MS or TLC by observing the disappearance of the starting ether.

  • Work-up and Isolation: After cooling, the reaction mixture is quenched with water. The resulting methylamine hydrochloride salt is water-soluble. The pH is adjusted to be strongly basic (pH > 12) with NaOH to deprotonate any remaining ammonium salts and ensure the product is in its free base form. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.[7] The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The solvent is removed under reduced pressure. The crude product, a liquid, is purified by vacuum distillation.[8] This technique is chosen to avoid thermal decomposition at the higher temperatures required for atmospheric distillation.

Analytical Characterization and Quality Control

To ensure the identity and purity of the final product, a suite of analytical methods should be employed:

  • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. The ¹H NMR should show characteristic peaks for the two methyl groups, the two methylene groups adjacent to the nitrogen atoms, and the two methylene groups adjacent to the ether oxygen. The ¹³C NMR will corroborate this structure with four distinct carbon signals.

  • Mass Spectrometry (MS): Determines the molecular weight, with the molecular ion peak [M+H]⁺ expected at m/z 133.2.

  • Gas Chromatography (GC): Assesses purity. A pure sample should exhibit a single major peak.

  • Infrared (IR) Spectroscopy: Identifies functional groups, with expected absorbances for N-H stretching (around 3300-3500 cm⁻¹) and C-O-C stretching (around 1100 cm⁻¹).

Reactivity, Applications, and Strategic Value

Chemical Reactivity

The reactivity of 1,5-Bis(methylamino)-3-oxapentane is dominated by its two secondary amine groups. These groups are both nucleophilic and basic, allowing them to participate in a wide range of chemical transformations, including:

  • Acylation with acid chlorides or anhydrides to form amides.

  • Alkylation with alkyl halides.

  • Reaction with aldehydes and ketones to form enamines or undergo reductive amination to yield tertiary amines.

  • Reaction with isocyanates to form ureas.

  • Coordination with metal ions, acting as a bidentate ligand.

The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, HI).

Applications in Synthesis and Drug Development

This molecule is recognized as an important raw material and fine chemical intermediate.[1] Its primary value lies in its bifunctional nature, which is highly sought after in several fields:

  • Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of polyamides, polyureas, and other polymers.

  • Agrochemicals and Surfactants: Serves as a precursor for more complex molecules with desired biological or surface-active properties.[1]

  • Medicinal Chemistry and Drug Development: Functions as a flexible linker or scaffold. The distance and geometry provided by the 3-oxapentane backbone can be ideal for connecting two pharmacophores to create bivalent ligands, which can enhance binding affinity and selectivity for a biological target. The ether oxygen can also act as a hydrogen bond acceptor, potentially improving solubility and pharmacokinetic properties.

Linker_Application PharmacophoreA Pharmacophore A (e.g., Receptor Binding Moiety) Linker N(H)Me -CH2-CH2-O-CH2-CH2- N(H)Me PharmacophoreA->Linker:f0 Linkage Chemistry (e.g., Amide bond) PharmacophoreB Pharmacophore B (e.g., Targeting Group) Linker:f2->PharmacophoreB Linkage Chemistry (e.g., Urea bond)

Caption: Role as a bifunctional linker in drug design.

The early integration of such linkers is a strategic imperative in modern drug development.[9] By incorporating building blocks like 1,5-Bis(methylamino)-3-oxapentane during the lead optimization phase, medicinal chemists can systematically modulate a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and PK (Pharmacokinetic) properties. This proactive approach helps identify potential liabilities early, reducing costly late-stage attrition.[9]

Safety, Handling, and Environmental Health

1,5-Bis(methylamino)-3-oxapentane is a hazardous chemical that requires strict safety protocols. The following information is derived from its Safety Data Sheet (SDS).[2]

Hazard CategoryClassification & Statement
Classification Skin Corrosion/Irritation, Category 1B. Serious Eye Damage, Category 1. Specific target organ toxicity (single exposure), Category 3 (Respiratory system).[2]
Signal Word Danger [2]
Hazard Statements H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H335: May cause respiratory irritation.[2][10]
Incompatibilities Strong oxidizing agents. Exposure to moist air or water.[2]
Handling and Storage Protocol
  • Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of vapors.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.

  • Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture and carbon dioxide. The storage area should be cool, dry, and well-ventilated.[2][4]

  • Spill & First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move the individual to fresh air.[2]

Conclusion

1,5-Bis(methylamino)-3-oxapentane is a structurally simple yet synthetically powerful molecule. Its combination of two reactive secondary amines and a flexible, hydrophilic ether backbone makes it a highly valuable building block for researchers across multiple disciplines. For professionals in drug discovery, it represents a strategic tool for constructing complex molecular architectures and optimizing the pharmacokinetic profiles of new chemical entities. A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective application in the laboratory.

References

  • Organic Syntheses. (2020). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. Available at: [Link]

  • Organic Syntheses. tetrakis(dimethylamino)allene. Available at: [Link]

  • LookChem. CAS No.2620-27-1, 1,5-BIS(METHYLAMINO)-3-OXAPENTANE. Available at: [Link]

  • RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Available at: [Link]

  • Google Patents. US7635784B2 - Process for the preparation of 3-amino-pentan-1,5-diol.
  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • ACS Publications. Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino)-2-azapentalene. Available at: [Link]

  • X-Chem. (2023). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. Available at: [Link]

  • Organic Syntheses. Benzyne. Available at: [Link]

  • ResearchGate. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Available at: [Link]

  • US Environmental Protection Agency (EPA). OSHA Method 40: Methylamine. Available at: [Link]

  • National Institutes of Health (NIH). Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino)-2-azapentalene. Available at: [Link]

  • DiVA Portal. (2023). C1 Building Blocks: New Approaches for Thiomethylations and Esterification. Available at: [Link]

  • PubMed. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. Available at: [Link]

  • Google Patents. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • PubMed Central (PMC). The use of mechanistic evidence in drug approval. Available at: [Link]

  • Eichrom Technologies. NOVEL EXTRACTION CHROMATOGRAPHIC RESINS BASED ON TETRAALKYLDIGLYCOLAMIDES: CHARACTERIZATION AND POTENTIAL APPLICATIONS. Available at: [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: isopentane. Available at: [Link]

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Sources

1,5-Bis(methylamino)-3-oxapentane structural formula

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1,5-Bis(methylamino)-3-oxapentane (CAS No. 2620-27-1), a flexible diamine linker with significant potential in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the molecule's physicochemical properties, a robust proposed synthesis protocol, and an exploration of its potential applications, particularly in the context of modern drug design paradigms. We will delve into the rationale behind synthetic choices, methods for characterization, and the strategic importance of its structural features, such as the ether linkage and terminal secondary amines. This guide synthesizes theoretical knowledge with practical, field-proven insights to serve as a vital resource for the scientific community.

Introduction: The Strategic Value of Flexible Diamine Linkers

In the landscape of drug discovery and development, the modular assembly of bioactive molecules is a cornerstone of rational design. Linker technology, in particular, has evolved from being a simple "spacer" to a critical component that dictates the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. 1,5-Bis(methylamino)-3-oxapentane belongs to a class of flexible linkers that offer a unique combination of hydrophilicity, conformational adaptability, and reactive handles for conjugation.

The core structure, an oxapentane chain, incorporates an ether moiety that imparts water solubility and can engage in hydrogen bonding, often improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a parent molecule.[1] The terminal methylamino groups are of particular significance. Unlike primary amines, the secondary methylamines are less basic and offer a single reactive site, providing greater control in conjugation reactions and potentially reducing off-target interactions. Furthermore, the presence of a methyl group can be a strategic choice in drug design, a concept often referred to as the "magic methyl" effect, where this small alkyl group can significantly enhance potency or selectivity by influencing the molecule's conformation and interaction with its biological target.[2]

This guide will provide the necessary technical details to synthesize, characterize, and strategically deploy 1,5-Bis(methylamino)-3-oxapentane in research and development settings.

Physicochemical Properties & Structural Elucidation

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application.

Chemical Structure

1,5-Bis(methylamino)-3-oxapentane is a symmetrical molecule featuring a five-atom chain containing a central oxygen atom, flanked by two ethyl groups, each terminating in a methylamino substituent.

Caption: 2D Structural Representation of 1,5-Bis(methylamino)-3-oxapentane.

Physicochemical Data

The key physicochemical properties of 1,5-Bis(methylamino)-3-oxapentane are summarized below. This data is critical for experimental planning, including reaction setup, purification, and safety considerations.

PropertyValueSource
CAS Number 2620-27-1[3][4]
Molecular Formula C₆H₁₆N₂O[3]
Molecular Weight 132.21 g/mol [3]
Appearance Liquid[3]
Density 0.872 g/cm³[3]
Boiling Point 165.8 °C at 760 mmHg[3]
Flash Point 60.7 °C[3]
LogP 0.22360[3]
PSA (Polar Surface Area) 33.29 Ų[3]
Spectroscopic Analysis

While high-resolution experimental spectra for this specific compound are not widely published, its structure can be confidently confirmed using standard analytical techniques. Below are the predicted spectral characteristics based on its structure and data from analogous compounds like 1,5-diamino-3-oxapentane.[5]

  • ¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum is expected to be relatively simple due to the molecule's symmetry.

    • A singlet integrating to 6H for the two equivalent N-CH₃ groups.

    • A triplet integrating to 4H, corresponding to the CH₂ groups adjacent to the oxygen atom (O-CH₂).

    • A triplet integrating to 4H, corresponding to the CH₂ groups adjacent to the nitrogen atoms (N-CH₂).

    • A broad singlet for the two N-H protons, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The symmetry of the molecule would result in three distinct carbon signals.

    • One signal for the methyl carbons (CH₃ -N).

    • One signal for the carbons adjacent to the oxygen (CH₂ -O).

    • One signal for the carbons adjacent to the nitrogen (CH₂ -N).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion for [M+H]⁺ at m/z 133.2.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • N-H stretching (a moderate, sharp peak around 3300-3400 cm⁻¹).

    • C-H stretching (multiple peaks in the 2850-2960 cm⁻¹ region).

    • A strong C-O-C stretching band (around 1100 cm⁻¹), characteristic of the ether linkage.

Synthesis and Purification

While several synthetic routes are conceivable, a robust and scalable approach is reductive amination. This method is widely used due to its efficiency and the commercial availability of starting materials.

Retrosynthetic Analysis & Proposed Pathway

The target molecule can be disconnected at the C-N bonds, leading back to a dialdehyde and methylamine. This suggests a direct and efficient synthetic route.

G Target 1,5-Bis(methylamino)-3-oxapentane Disconnect C-N Disconnection (Reductive Amination) Target->Disconnect Intermediates 2,2'-Oxybis(acetaldehyde) + Methylamine Disconnect->Intermediates

Caption: Retrosynthetic analysis for 1,5-Bis(methylamino)-3-oxapentane.

The proposed forward synthesis involves the reaction of 2,2'-oxybis(acetaldehyde) with two equivalents of methylamine to form an intermediate di-imine, which is then reduced in situ to the final secondary diamine product.

Step-by-Step Experimental Protocol: Reductive Amination

This protocol is a self-validating system. The success of each step is confirmed by in-process checks before proceeding, ensuring high fidelity and yield.

Materials:

  • 2,2'-Oxybis(acetaldehyde) (or its stable hydrate/acetal precursor)

  • Methylamine (e.g., 40% solution in water or 2M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Aqueous Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (HCl), 1M solution

Protocol:

  • Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add 2,2'-oxybis(acetaldehyde) (1.0 eq) and dissolve in DCM (approx. 0.1 M concentration). Place the flask in an ice bath to cool to 0 °C.

    • Causality: Starting at a low temperature controls the initial exothermic reaction of imine formation. DCM is a good solvent for the reactants and the reducing agent.

  • Imine Formation: Slowly add methylamine (2.2 eq) to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Expertise: A slight excess of the amine drives the equilibrium towards the formation of the di-imine intermediate. Monitoring by TLC or LC-MS at this stage should show the disappearance of the starting aldehyde.

  • Reduction: Once imine formation is complete, re-cool the mixture to 0 °C. Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • Trustworthiness: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde. Its portion-wise addition is a critical safety and control measure.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • In-Process Check: Monitor the reaction by LC-MS to confirm the full conversion of the imine intermediate to the desired product.

  • Aqueous Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

    • Causality: The basic quench neutralizes the acidic byproducts of the reduction and any excess acid, ensuring the product is in its free-base form for extraction.

  • Extraction: Extract the aqueous layer two more times with DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization Workflow

The crude product obtained is typically purified by vacuum distillation or column chromatography to achieve high purity required for drug development applications.

G cluster_purification Purification cluster_characterization Characterization & QC Crude Crude Product (Post-Workup) Distill Vacuum Distillation Crude->Distill High-boiling liquid Column Silica Gel Chromatography (DCM/MeOH Gradient) Crude->Column For high purity Pure Pure Product (>98%) Distill->Pure Column->Pure NMR ¹H and ¹³C NMR Pure->NMR MS LC-MS Pure->MS IR FTIR Pure->IR Final QC Passed Material NMR->Final MS->Final IR->Final

Caption: Standard workflow for the purification and quality control of the final product.

Applications in Drug Development

The structure of 1,5-Bis(methylamino)-3-oxapentane makes it a versatile building block for several advanced therapeutic modalities.

  • Flexible Linkers in Bivalent Ligands: In developing Proteolysis Targeting Chimeras (PROTACs) or other bivalent drugs, the linker connecting the two active pharmacophores is crucial for achieving optimal biological activity. The oxapentane chain provides the necessary length and flexibility to allow both ends of the molecule to bind to their respective targets simultaneously. Its hydrophilic nature can also improve the overall solubility and cell permeability of the final conjugate.

  • PEGylation and Drug Conjugation: The terminal secondary amines serve as ideal attachment points for polyethylene glycol (PEG) chains or for conjugation to drug scaffolds bearing carboxylic acids (via amide bond formation), aldehydes (via reductive amination), or other electrophilic groups. This allows for the modification of a drug's pharmacokinetic profile.

  • Impact on DMPK Properties: The integration of short, flexible, hydrophilic linkers like this one can be a deliberate strategy to mitigate issues discovered during early drug metabolism and pharmacokinetic (DMPK) screening.[1] By tuning the properties of a lead compound with such a linker, researchers can improve solubility, reduce metabolic liabilities, and optimize in vivo exposure, thereby reducing late-stage attrition of drug candidates.[1]

Safety, Handling, and Storage

As with any aliphatic amine, proper safety protocols are mandatory. While a specific safety data sheet (SDS) is not widely available, the handling procedures should be based on compounds with similar functional groups.

  • Hazard Identification: Assumed to be corrosive and may cause skin and eye irritation or burns.[6][7] Harmful if swallowed or inhaled.[6]

  • Recommended Handling Procedures & PPE:

    • Work in a well-ventilated fume hood at all times.[8]

    • Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[6][7]

    • Avoid breathing vapors.[7]

    • Wash hands thoroughly after handling.[8]

  • Storage Conditions:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

    • Keep away from strong oxidizing agents and acids.

Conclusion

1,5-Bis(methylamino)-3-oxapentane is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its combination of hydrophilicity, controlled reactivity, and structural flexibility makes it a valuable linker for constructing complex therapeutic agents. This guide has provided a robust framework for its synthesis, purification, and characterization, grounded in established chemical principles. By understanding the causality behind the experimental protocols and the potential applications in drug design, researchers are well-equipped to leverage this molecule to accelerate the development of next-generation therapeutics.

References

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  • Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. (2025). Blog.
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Synthesis of 1,5-Bis(methylamino)-3-oxapentane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction

1,5-Bis(methylamino)-3-oxapentane, also known as N,N'-dimethyl-3-oxapentane-1,5-diamine, is a symmetrical diamine featuring a central ether linkage. This flexible structure, with its two secondary amine functionalities, makes it a valuable building block and ligand in various fields of chemical research and development. Its potential applications include the synthesis of complex macrocycles, use as a chelating agent for metal ions, and as a monomer in the development of novel polymers. This guide provides a detailed exploration of two primary synthetic routes for the preparation of this compound, tailored for researchers, scientists, and drug development professionals.

Strategic Analysis of Synthetic Pathways

The synthesis of 1,5-bis(methylamino)-3-oxapentane can be approached via two principal methods: reductive amination and direct alkylation. The choice between these pathways depends on the availability of starting materials, desired purity, and scalability of the reaction.

1. Reductive Amination: This method involves the reaction of a dialdehyde, 2,2'-oxybis(acetaldehyde), with methylamine to form a diimine intermediate, which is then reduced in situ to the target diamine. Reductive amination is a highly efficient and widely used method for C-N bond formation, often providing clean reactions with high yields.[1] A key challenge for this route is the stability and availability of the dialdehyde starting material, which can be circumvented by using a stable precursor, such as its diethyl acetal, bis(2,2-diethoxyethyl) ether.

2. Direct Alkylation: This pathway involves the nucleophilic substitution reaction between an excess of methylamine and a suitable di-electrophile, such as bis(2-chloroethyl) ether. While conceptually straightforward, the direct alkylation of primary amines can sometimes be complicated by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[2] However, by carefully controlling the reaction conditions and using a large excess of the primary amine, this can be a viable and direct route to the desired secondary diamine.

Experimental Protocols

Method 1: Synthesis via Reductive Amination

This protocol is a two-step process starting from the commercially available bis(2,2-diethoxyethyl) ether, which is hydrolyzed in situ to generate the reactive dialdehyde.

Step 1: In Situ Generation of 2,2'-Oxybis(acetaldehyde) and Reductive Amination

start Bis(2,2-diethoxyethyl) ether hydrolysis Acidic Hydrolysis (e.g., aq. HCl) start->hydrolysis H3O+ dialdehyde 2,2'-Oxybis(acetaldehyde) (in situ) hydrolysis->dialdehyde reductive_amination Reductive Amination: + Methylamine (aq.) + NaBH3CN + Methanol dialdehyde->reductive_amination product 1,5-Bis(methylamino)-3-oxapentane reductive_amination->product

Caption: Reductive Amination Pathway

Protocol:

  • To a solution of bis(2,2-diethoxyethyl) ether (1 equivalent) in methanol, add a 1 M aqueous solution of hydrochloric acid (2.2 equivalents).

  • Stir the mixture at room temperature for 2-3 hours to effect the hydrolysis of the acetal to the dialdehyde.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of methylamine (40 wt. %, 3 equivalents) while maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add sodium cyanoborohydride (NaBH3CN) (2.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of 2 M aqueous hydrochloric acid until the gas evolution ceases.

  • Make the solution strongly basic (pH > 12) by the addition of solid sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1,5-bis(methylamino)-3-oxapentane as a colorless liquid.

Method 2: Synthesis via Direct Alkylation

This protocol utilizes the direct reaction of methylamine with bis(2-chloroethyl) ether.

start Bis(2-chloroethyl) ether alkylation Nucleophilic Substitution + Methylamine (large excess) + Heat start->alkylation 2x CH3NH2 product 1,5-Bis(methylamino)-3-oxapentane alkylation->product

Caption: Direct Alkylation Pathway

Protocol:

  • In a sealed pressure vessel, combine bis(2-chloroethyl) ether (1 equivalent) with a large excess of an aqueous solution of methylamine (40 wt. %, 10-15 equivalents).

  • Heat the sealed vessel to 80-90 °C and maintain this temperature with vigorous stirring for 24-48 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Make the reaction mixture strongly basic (pH > 12) by the addition of a concentrated aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1,5-bis(methylamino)-3-oxapentane.

cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Reaction Setup (Starting Materials + Solvent) reaction Reaction under controlled conditions (temp, time) setup->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring quench Quenching monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration distillation Vacuum Distillation concentration->distillation characterization Characterization (NMR, MS, IR) distillation->characterization

Caption: General Experimental Workflow

Data Presentation

Table 1: Physicochemical Properties of 1,5-Bis(methylamino)-3-oxapentane

PropertyValue
CAS Number 2620-27-1
Molecular Formula C6H16N2O
Molecular Weight 132.21 g/mol
Appearance Liquid
Boiling Point 165.8 °C at 760 mmHg
Density 0.872 g/cm³

Table 2: Estimated ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

NucleusPositionEstimated Chemical Shift (ppm)Multiplicity
¹H -CH₃~ 2.4s
-NH-~ 1.5 (broad)s
-N-CH₂-~ 2.7t
-O-CH₂-~ 3.6t
¹³C -CH₃~ 36-
-N-CH₂-~ 52-
-O-CH₂-~ 70-

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on experimental conditions.[3] The chemical shifts of N-H protons are highly variable and depend on solvent and concentration.[3]

References

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An In-depth Technical Guide to 2,2'-Oxybis(N,N-dimethylethanamine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Tertiary Amine

Within the vast landscape of organic chemistry, specific molecules emerge as indispensable tools for researchers and industry professionals. One such compound, known colloquially as 1,5-Bis(methylamino)-3-oxapentane, is more systematically and accurately identified by its IUPAC name: 2,2'-Oxybis(N,N-dimethylethanamine) . This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into its nomenclature, physicochemical properties, synthesis, and diverse applications, with a particular focus on its role as a potent catalyst and its relevance in complex molecular synthesis.

This molecule, a symmetrical ether flanked by two tertiary amine groups, possesses a unique combination of steric and electronic properties that render it highly effective in a range of chemical transformations. While its most prominent application lies in the polymer industry as a catalyst for polyurethane foam production, its utility extends to various domains of organic synthesis, making it a compound of significant interest.

I. Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical substance is paramount for scientific communication and safety. The compound is often referred to by several names, which can lead to confusion. This section aims to clarify its nomenclature and provide key identifiers.

The systematic name, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 2,2'-Oxybis(N,N-dimethylethanamine) . This name precisely describes the molecular structure: an oxygen atom (oxy) linking two ethylamine chains, with two methyl groups attached to each nitrogen atom.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2,2'-Oxybis(N,N-dimethylethanamine)
Common Synonyms Bis(2-dimethylaminoethyl) ether[1], BDMAEE[1]
CAS Number 3033-62-3[1]
Molecular Formula C₈H₂₀N₂O
Molecular Weight 160.26 g/mol [2]

II. Physicochemical Properties

Understanding the physical and chemical properties of 2,2'-Oxybis(N,N-dimethylethanamine) is crucial for its handling, application, and the design of experimental protocols. It is a colorless to light yellow liquid with a characteristic amine-like odor[1].

Table 2: Physicochemical Data

PropertyValue
Appearance Colorless to light yellow liquid[1]
Boiling Point 189 °C at 760 mmHg[1]
Density 0.841 g/mL at 25 °C[1]
Flash Point 64-68 °C[3]
Solubility Soluble in water and common organic solvents[1]
pKa 9.12 ± 0.28 (Predicted)[1]

The presence of the ether linkage and the two tertiary amine groups makes the molecule polar and allows for hydrogen bonding with protic solvents, explaining its solubility in water[1]. The lone pairs on the nitrogen atoms impart basic properties to the molecule[4].

III. Synthesis Protocols

Several methods for the synthesis of 2,2'-Oxybis(N,N-dimethylethanamine) have been reported, primarily in patent literature and more recently in academic journals. A common industrial approach involves the reductive amination of bis(2-aminoethyl) ether with formaldehyde over a hydrogenation catalyst.

Conceptual Synthesis Workflow

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_purification Purification Bis(2-aminoethyl) ether Bis(2-aminoethyl) ether Reaction Reaction Bis(2-aminoethyl) ether->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Hydrogen Hydrogen Hydrogen->Reaction Catalyst (e.g., Cu/Al2O3) Catalyst (e.g., Cu/Al2O3) Catalyst (e.g., Cu/Al2O3)->Reaction Elevated Temperature Elevated Temperature Elevated Temperature->Reaction Elevated Pressure Elevated Pressure Elevated Pressure->Reaction Crude Product Crude Product Reaction->Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Pure Product Pure Product Vacuum Distillation->Pure Product 2,2'-Oxybis(N,N-dimethylethanamine)

Caption: General workflow for the synthesis of 2,2'-Oxybis(N,N-dimethylethanamine).

Detailed Experimental Protocol: Continuous Synthesis via Catalytic Amination of Alcohols

A recent study outlines an efficient continuous synthesis method, which offers high yield and purity. This protocol is adapted from the principles described in the literature for the catalytic amination of alcohols[5].

Materials:

  • Bis(2-hydroxyethyl) ether (Diethylene glycol)

  • Dimethylamine

  • Hydrogen gas

  • Cr and Co-modified Cu/Al₂O₃ catalyst

Procedure:

  • Catalyst Preparation: Prepare a Cr and Co-modified Cu/Al₂O₃ catalyst as described in the literature[5]. This often involves impregnation or co-precipitation methods followed by calcination and reduction.

  • Reaction Setup: The reaction is carried out in a continuous-flow fixed-bed reactor. The catalyst is packed into the reactor, which is then heated to the desired reaction temperature.

  • Reactant Feed: A mixture of bis(2-hydroxyethyl) ether and dimethylamine is fed into the reactor along with a stream of hydrogen gas at a specific pressure.

  • Reaction: The reactants pass over the catalyst bed where the amination reaction occurs. The hydroxyl groups of the diethylene glycol are replaced by dimethylamino groups.

  • Product Collection: The product stream exiting the reactor is cooled and collected.

  • Purification: The collected crude product is then purified by vacuum distillation to yield high-purity 2,2'-Oxybis(N,N-dimethylethanamine).

This method provides a promising route for the industrial-scale production of the target compound and its derivatives[5].

IV. Applications and Mechanistic Insights

The primary industrial application of 2,2'-Oxybis(N,N-dimethylethanamine) is as a catalyst in the production of polyurethane foams[2].

Catalysis in Polyurethane Foam Formation

In the formation of polyurethane foams, two main reactions occur: the gelling reaction (isocyanate and polyol) and the blowing reaction (isocyanate and water). 2,2'-Oxybis(N,N-dimethylethanamine) is a particularly effective "blowing" catalyst, meaning it selectively accelerates the reaction between isocyanate and water, which produces carbon dioxide gas responsible for the foam structure.

Catalytic Mechanism:

The catalytic activity stems from the basicity of the tertiary amine groups. The lone pair of electrons on the nitrogen atoms can abstract a proton from water, activating it for reaction with the isocyanate. The flexible ether linkage allows the two amine groups to potentially act in a cooperative manner.

cluster_reaction Blowing Reaction Isocyanate Isocyanate Activated Water Activated Water Isocyanate->Activated Water Reaction Water Water Catalyst 2,2'-Oxybis(N,N-dimethylethanamine) Water->Catalyst Activation Catalyst->Activated Water Urea Linkage + CO2 Urea Linkage + CO2 Activated Water->Urea Linkage + CO2

Caption: Catalytic role in the polyurethane blowing reaction.

A comparison with other tertiary amine catalysts reveals that the structure of 2,2'-Oxybis(N,N-dimethylethanamine) provides a good balance of reactivity and processability in foam production[6][7].

Relevance in Drug Development and Organic Synthesis

While not a pharmaceutical ingredient itself, the structural motifs present in 2,2'-Oxybis(N,N-dimethylethanamine) are highly relevant to drug development. Tertiary amines are a common feature in many drug molecules, often contributing to improved solubility and bioavailability. Furthermore, its catalytic and ligand properties can be harnessed in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Alkylated amines and their derivatives are versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes[5]. The development of efficient synthetic routes to compounds like 2,2'-Oxybis(N,N-dimethylethanamine) is therefore of significant interest to the broader chemical and pharmaceutical industries.

V. Spectroscopic Characterization

For unambiguous identification and quality control, spectroscopic analysis is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 2,2'-Oxybis(N,N-dimethylethanamine) are relatively simple due to the molecule's symmetry.

  • ¹H NMR: The spectrum would be expected to show a singlet for the twelve protons of the four methyl groups, and two triplets for the eight protons of the four methylene groups.

  • ¹³C NMR: The spectrum would exhibit three distinct signals corresponding to the methyl carbons, the methylene carbons adjacent to the nitrogen, and the methylene carbons adjacent to the oxygen. The use of deuterated solvents like CDCl₃ is common for acquiring NMR spectra of such compounds[8].

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include C-H stretching vibrations from the alkyl groups and C-O-C stretching from the ether linkage. A representative IR spectrum can be found in various spectral databases[9].

VI. Safety and Handling

2,2'-Oxybis(N,N-dimethylethanamine) is a hazardous substance and must be handled with appropriate safety precautions.

  • Toxicity: It is toxic by inhalation, skin absorption, and ingestion[2][4]. It is a severe skin and eye irritant[1].

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[4].

  • Reactivity: It reacts exothermically with acids and may form explosive peroxides upon exposure to air[4].

Always consult the Safety Data Sheet (SDS) before handling this compound.

VII. Conclusion

2,2'-Oxybis(N,N-dimethylethanamine) is a molecule of significant industrial and scientific importance. Its primary role as a highly effective catalyst in the polyurethane industry is well-established. For researchers and professionals in drug development, an understanding of this compound's properties and reactivity offers opportunities for its application in the synthesis of complex molecules. Its structural features are representative of a class of compounds that are of growing interest in medicinal chemistry. As synthetic methodologies continue to advance, the accessibility and utility of such versatile building blocks and catalysts will undoubtedly expand, paving the way for new innovations in materials science and pharmaceutical development.

References

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An In-depth Technical Guide to 1,5-Bis(methylamino)-3-oxapentane: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Bis(methylamino)-3-oxapentane (CAS No. 2620-27-1), also known as 2,2'-Oxybis(N-methylethanamine), is a difunctional amine featuring two secondary methylamino groups linked by a flexible ether backbone. This unique combination of functionalities imparts specific physical and chemical properties that make it a molecule of interest in various chemical contexts, including as a building block for more complex molecules in pharmaceutical and materials science. This guide provides a comprehensive overview of its boiling point, the underlying physicochemical principles, a proposed synthetic route, and expected characterization parameters.

Physicochemical Properties and Boiling Point Analysis

The boiling point of a substance is a critical physical property, indicative of the strength of intermolecular forces. For 1,5-Bis(methylamino)-3-oxapentane, the experimentally determined boiling point is 165.8 °C at 760 mmHg [1]. This value is a reflection of the molecule's structure and the interplay of various intermolecular interactions.

Key Molecular Features Influencing Boiling Point:
  • Hydrogen Bonding: The presence of two secondary amine (N-H) groups allows for intermolecular hydrogen bonding. This is a significant attractive force that requires substantial energy to overcome, thus elevating the boiling point.

  • Dipole-Dipole Interactions: The ether linkage (C-O-C) and the amine groups (C-N) introduce polarity into the molecule, leading to dipole-dipole interactions that contribute to the overall intermolecular forces.

  • Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with the size and surface area of the molecule.

  • Molecular Weight: With a molecular weight of 132.20 g/mol , the molecule is of moderate size, contributing to its boiling point.

  • Molecular Flexibility: The linear and flexible nature of the oxapentane chain allows for efficient packing and interaction between molecules.

Comparative Analysis of Boiling Points

To contextualize the boiling point of 1,5-Bis(methylamino)-3-oxapentane, it is instructive to compare it with structurally analogous compounds.

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Differences and Rationale for Boiling Point Variation
1,5-Bis(methylamino)-3-oxapentane CH₃NH(CH₂)₂O(CH₂)₂NHCH₃132.20165.8The presence of two N-H bonds allows for significant hydrogen bonding. The ether linkage adds polarity.
1,5-Diamino-3-oxapentaneH₂N(CH₂)₂O(CH₂)₂NH₂104.15185.9Despite a lower molecular weight, the presence of four N-H bonds (two primary amines) leads to more extensive hydrogen bonding and a higher boiling point.
N,N'-Dimethyl-1,3-propanediamineCH₃NH(CH₂)₃NHCH₃102.18145Lacks the polar ether oxygen. The slightly shorter carbon chain and lower molecular weight contribute to a lower boiling point.
Bis[2-(N,N-dimethylamino)ethyl] ether(CH₃)₂N(CH₂)₂O(CH₂)₂N(CH₃)₂160.26189Higher molecular weight and the presence of the polar ether group lead to a higher boiling point. However, the absence of N-H bonds means no hydrogen bonding is possible.

This comparative analysis underscores the critical role of hydrogen bonding in determining the boiling point of amines. While the ether linkage and molecular weight are contributing factors, the number of N-H bonds available for hydrogen bonding is a dominant factor.

Proposed Synthesis Pathway

A likely precursor for this synthesis is bis(2-chloroethyl) ether . The reaction would proceed as a double nucleophilic substitution where methylamine acts as the nucleophile.

Reaction Scheme:

G cluster_0 Proposed Synthesis of 1,5-Bis(methylamino)-3-oxapentane Cl(CH2)2O(CH2)2Cl Bis(2-chloroethyl) ether CH3NH2 Methylamine (excess) CH3NH(CH2)2O(CH2)2NHCH3 1,5-Bis(methylamino)-3-oxapentane Cl(CH2)2O(CH2)2Cl->CH3NH(CH2)2O(CH2)2NHCH3 + 2 CH3NH2 CH3NH2->CH3NH(CH2)2O(CH2)2NHCH3 CH3NH3+Cl- Methylammonium chloride

Caption: Proposed synthesis via nucleophilic substitution.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar reactions and should be optimized for safety and yield.

  • Reaction Setup: In a pressure vessel equipped with a magnetic stirrer, add bis(2-chloroethyl) ether (1 equivalent).

  • Reagent Addition: Add a significant excess of methylamine (e.g., 10-20 equivalents), either as a solution in a suitable solvent like ethanol or as condensed gas. The excess methylamine serves both as a reactant and a base to neutralize the HCl byproduct.

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring. A temperature range of 80-120°C would likely be required to drive the reaction to completion. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Purification:

    • The reaction mixture will contain the desired product, excess methylamine, and methylammonium chloride.

    • The excess methylamine and solvent can be removed by rotary evaporation.

    • The residue can be taken up in water and made basic with a strong base (e.g., NaOH) to deprotonate any remaining ammonium salt.

    • The aqueous layer is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

    • The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,5-Bis(methylamino)-3-oxapentane.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

  • N-H protons: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

  • CH₃-N protons: A singlet, integrating to 6 protons.

  • -O-CH₂-CH₂-N- protons: Two triplets, each integrating to 4 protons, showing coupling to each other.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon NMR spectrum will provide information on the carbon skeleton.

  • CH₃-N carbon: A single peak in the aliphatic region.

  • -O-CH₂- and -CH₂-N- carbons: Two distinct signals for the two types of methylene carbons.

IR (Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H stretch: A moderate, sharp band in the region of 3300-3500 cm⁻¹.

  • C-H stretch: Strong bands in the 2850-2960 cm⁻¹ region.

  • C-O stretch: A strong, characteristic band for the ether linkage, typically in the 1050-1150 cm⁻¹ range.

  • N-H bend: A band in the 1590-1650 cm⁻¹ region.

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): A peak at m/z = 132.2.

  • Fragmentation Pattern: Expect characteristic fragmentation patterns for ethers and amines, such as alpha-cleavage adjacent to the nitrogen atoms and cleavage at the C-O bonds.

Safety and Handling

A Safety Data Sheet (SDS) for 1,5-Bis(methylamino)-3-oxapentane should always be consulted before handling. Key safety considerations include:

  • Corrosivity: The compound is expected to be corrosive and can cause skin and eye irritation or burns.

  • Toxicity: Handle with care, avoiding inhalation, ingestion, and skin contact.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Work in a well-ventilated area, preferably a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Applications in Research and Development

While specific applications of 1,5-Bis(methylamino)-3-oxapentane are not extensively documented, its structure suggests potential utility in several areas relevant to drug development and materials science:

  • Ligand Synthesis: The two secondary amine groups can act as coordination sites for metal ions, making it a potential building block for novel ligands in catalysis or for the development of metal-based therapeutics.

  • Polymer Chemistry: As a diamine, it can be used as a monomer or a cross-linking agent in the synthesis of polyamides, polyureas, and other polymers. The ether linkage can impart flexibility to the polymer backbone.

  • Scaffold for Drug Discovery: The flexible diamine structure can be incorporated into larger molecules as a linker or as a core scaffold for the synthesis of new chemical entities with potential biological activity.

Conclusion

1,5-Bis(methylamino)-3-oxapentane is a versatile chemical building block with a boiling point of 165.8 °C, which is primarily influenced by the presence of intermolecular hydrogen bonding. Although detailed synthetic and spectroscopic data are not widely published, a robust synthetic strategy via nucleophilic substitution can be proposed, and its characteristic spectral features can be reliably predicted. Its bifunctional nature as a diamine with an ether linkage suggests potential applications in coordination chemistry, polymer science, and as a scaffold in medicinal chemistry. As with any chemical reagent, proper safety precautions are essential for its handling and use in a laboratory setting.

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An In-depth Technical Guide to the Density of 1,5-Bis(methylamino)-3-oxapentane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and chemical research, a profound understanding of the physicochemical properties of novel compounds is paramount. This guide serves as a comprehensive technical resource on the density of 1,5-Bis(methylamino)-3-oxapentane, a molecule of interest for its potential applications as a fine chemical intermediate. As a Senior Application Scientist, the following discourse is structured to provide not only the fundamental data but also the nuanced experimental insights necessary for the precise and accurate determination of this critical parameter. We will delve into the theoretical underpinnings of density, explore robust experimental methodologies, and address the practical considerations for handling this aliphatic diamine ether.

Section 1: Physicochemical Profile of 1,5-Bis(methylamino)-3-oxapentane

1,5-Bis(methylamino)-3-oxapentane is a bifunctional molecule incorporating both secondary amine and ether moieties. This unique structural composition dictates its physical and chemical behavior, influencing its reactivity, solubility, and, critically, its density.

Molecular and Physical Properties

A comprehensive understanding of the molecule's properties is the foundation for any experimental design. The key physicochemical parameters for 1,5-Bis(methylamino)-3-oxapentane are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₁₆N₂ON/A
Molecular Weight 132.206 g/mol N/A
Density 0.872 g/cm³ N/A
Boiling Point 165.8 °C at 760 mmHgN/A
Flash Point 60.7 °CN/A
CAS Number 2620-27-1N/A

The presence of both hydrogen bond donors (the N-H groups of the secondary amines) and a hydrogen bond acceptor (the ether oxygen) suggests the potential for intermolecular interactions that influence its density. However, the flexible aliphatic chain can lead to less efficient packing compared to more rigid structures. Ethers generally have boiling points comparable to alkanes of similar molecular mass, while amines have higher boiling points due to hydrogen bonding.[1] The boiling point of 1,5-Bis(methylamino)-3-oxapentane reflects a combination of these characteristics.

Relevance in a Research and Development Context

The architecture of diamine monomers significantly impacts the properties of resulting polyamides.[2] While the direct applications of 1,5-Bis(methylamino)-3-oxapentane in drug development are not extensively documented in publicly available literature, its structure is analogous to building blocks used in the synthesis of more complex molecules with biological activity. For instance, similar diamine structures are utilized in the preparation of various bioactive compounds. The density of this precursor is a critical parameter for process scale-up, reaction stoichiometry calculations, and formulation development.

Section 2: The Cornerstone of Measurement: Methodologies for Density Determination

The selection of an appropriate method for density determination is contingent on the required accuracy, the nature of the substance, and the available instrumentation. For a liquid such as 1,5-Bis(methylamino)-3-oxapentane, two principal methods stand out for their precision and reliability: the pycnometer method and the oscillating U-tube densitometer.

The Pycnometer Method: A Gravimetric Approach

The pycnometer method is a highly precise gravimetric technique that relies on determining the mass of a precisely known volume of the liquid. The choice of this method is often dictated by its accessibility and the high accuracy achievable with careful experimental execution.

The pycnometer is a glass flask with a close-fitting ground glass stopper that has a capillary hole. This design is crucial as it allows for the expulsion of excess liquid, ensuring that the pycnometer is filled with a highly reproducible volume at a given temperature. For a compound like 1,5-Bis(methylamino)-3-oxapentane, which is a liquid at room temperature, this method is well-suited.

This protocol is designed to be a self-validating system through rigorous calibration, triplicate measurements, and verification with a standard.

Experimental Protocol:

  • Preparation and Calibration of the Pycnometer: a. Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone or ethanol), followed by rinsing with deionized water. b. Dry the pycnometer completely in an oven at a suitable temperature (e.g., 105 °C) and allow it to cool to ambient temperature in a desiccator. c. Accurately weigh the empty, dry pycnometer (m₀) on an analytical balance. d. Fill the pycnometer with deionized water of a known temperature (T₁). Ensure the water is free of air bubbles. e. Insert the stopper, allowing excess water to emerge from the capillary. Carefully dry the exterior of the pycnometer. f. Weigh the water-filled pycnometer (m₁). g. Calculate the volume of the pycnometer (V) at T₁ using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water

  • Density Measurement of 1,5-Bis(methylamino)-3-oxapentane: a. Ensure the pycnometer is clean and dry as described in step 1a-b. b. Fill the pycnometer with 1,5-Bis(methylamino)-3-oxapentane at a controlled temperature (T₂). c. Insert the stopper, allowing excess liquid to emerge, and meticulously dry the exterior. d. Weigh the filled pycnometer (m₂). e. Calculate the density of the sample (ρ_sample) at T₂: ρ_sample = (m₂ - m₀) / V

  • Data Integrity and Validation: a. Perform the measurement in triplicate to ensure reproducibility. The standard deviation of the measurements should be within an acceptable limit (e.g., ±0.0005 g/cm³). b. Periodically verify the calibration of the pycnometer with deionized water. c. Ensure the analytical balance is calibrated and functioning correctly.

Figure 1: Workflow for density determination using the pycnometer method.
The Oscillating U-tube Densitometer: A Modern Approach

The oscillating U-tube densitometer offers a rapid and highly accurate method for determining liquid density, and it is the principle behind the ASTM D4052 standard.[3][4] This technique measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[5]

This method is particularly advantageous for its small sample volume requirement (typically around 1 mL), speed of measurement, and high degree of automation, which minimizes operator-dependent errors.[6] For a research and development setting where sample availability may be limited and high throughput is desired, the oscillating U-tube densitometer is an excellent choice. The principle relies on the direct relationship between the mass of the liquid in the tube (and thus its density) and the period of oscillation.

This protocol incorporates self-validation through regular calibration with certified reference standards and air, along with system suitability checks.

Experimental Protocol:

  • Instrument Preparation and Calibration: a. Ensure the instrument is placed on a vibration-free surface. b. Calibrate the instrument according to the manufacturer's instructions using dry air and a certified reference standard (e.g., ultrapure water) at a specified temperature. The instrument calculates calibration constants based on the oscillation periods of air and the reference standard. c. Verify the calibration with a second certified reference standard with a different density. The measured density should be within the specified tolerance of the certified value.

  • Density Measurement of 1,5-Bis(methylamino)-3-oxapentane: a. Set the desired measurement temperature and allow the instrument to equilibrate. b. Inject the sample into the U-tube using a syringe, ensuring that no air bubbles are introduced. The sample must be homogeneous.[6] c. The instrument will measure the oscillation period of the U-tube filled with the sample and automatically calculate the density. d. Record the density reading once it has stabilized.

  • Data Integrity and Validation: a. Perform the measurement in triplicate. b. Between each measurement, thoroughly clean the U-tube with appropriate solvents to prevent cross-contamination. c. Regularly perform a system suitability test by measuring the density of a known standard.

experimental_workflow_utube cluster_setup Instrument Setup & Calibration cluster_measurement Sample Analysis cluster_quality_control Quality Control setup1 Instrument Initialization setup2 Calibrate with Air & Water setup1->setup2 setup3 Verify with Reference Standard setup2->setup3 meas1 Set Temperature & Equilibrate setup3->meas1 Calibrated Instrument meas2 Inject Sample (No Bubbles) meas1->meas2 meas3 Automated Density Measurement meas2->meas3 meas4 Record Stabilized Reading meas3->meas4 meas5 Clean U-tube meas4->meas5 qc1 Triplicate Measurements meas4->qc1 meas5->meas2 Next Sample qc2 Periodic System Suitability Test qc2->setup2 Recalibration if needed

Figure 2: Workflow for density determination using an oscillating U-tube densitometer.

Section 3: Safety, Handling, and Data Interpretation

Safe Handling of 1,5-Bis(methylamino)-3-oxapentane

As with any chemical substance, proper safety protocols are non-negotiable. The Safety Data Sheet (SDS) for 1,5-Bis(methylamino)-3-oxapentane indicates that it should be handled with care.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from moisture and under an inert atmosphere.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[7]

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Data Interpretation and Reporting

The density of a liquid is temperature-dependent. Therefore, it is crucial to report the density value along with the temperature at which it was measured (e.g., density at 20°C = 0.872 g/cm³).[8] For high-precision work, the uncertainty of the measurement should also be reported.

Section 4: Concluding Remarks

This guide has provided a detailed technical overview of the density of 1,5-Bis(methylamino)-3-oxapentane, from its fundamental physicochemical properties to robust and validated experimental methodologies for its determination. The choice between the pycnometer and the oscillating U-tube densitometer will depend on the specific requirements of the research, but both methods, when executed with the rigor outlined in the self-validating protocols, will yield accurate and reliable data. A thorough understanding and precise measurement of density are indispensable for the successful application of this compound in further research and development endeavors.

References

  • ASTM International. (2018). ASTM D4052-18a: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. West Conshohocken, PA: ASTM International. [Link]

  • eralytics. (n.d.). ASTM D4052. Retrieved from [Link]

  • Wikipedia. (2023). Oscillating U-tube. [Link]

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  • MDPI. (2022). Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone, (S)-PD172938 and Related Biologically Relevant Isoindolinones. [Link]

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  • ResearchGate. (2015). Synthesis and Characterization of Salamo-type Bisoximes Based on 3-Ethoxysalicyladehyde and Bis(aminooxy)alkane. [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S)-methylbenzylamine. [Link]

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  • MDPI. (2023). Development and Experimental Study of an Experimental Setup for an Online Vibrating Tube Liquid Densitometer. [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one and its aminomethyl derivatives. [Link]

  • RSC Publishing. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. [Link]

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1,5-Bis(methylamino)-3-oxapentane safety and hazards

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Hazards of 1,5-Bis(methylamino)-3-oxapentane

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the safety and hazards associated with 1,5-Bis(methylamino)-3-oxapentane (CAS No. 2620-27-1). Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the compound's physicochemical properties, toxicological profile, and handling requirements. Due to the limited publicly available hazard data for this specific molecule, this guide incorporates a precautionary approach, drawing logical parallels from its chemical structure—a secondary aliphatic amine and an ether—to provide a robust framework for risk assessment and safe laboratory practice. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks.

Introduction and Physicochemical Profile

1,5-Bis(methylamino)-3-oxapentane, with the molecular formula C₆H₁₆N₂O, is a bifunctional organic molecule featuring two secondary amine groups and an ether linkage.[1][2][3] This structure suggests its utility as a chemical intermediate or building block in the synthesis of more complex molecules, such as ligands, polymer monomers, or active pharmaceutical ingredients.[1] Understanding its physical properties is the first step in establishing safe handling protocols.

The compound is a clear, slightly yellow liquid at room temperature.[3] Its key physicochemical data are summarized below, which inform its potential for volatilization, flammability, and environmental distribution.

Table 1: Physicochemical Properties of 1,5-Bis(methylamino)-3-oxapentane

PropertyValueSource
CAS Number 2620-27-1[2]
Molecular Formula C₆H₁₆N₂O[2]
Molecular Weight 132.2 g/mol [2]
Appearance Clear slightly yellow liquid[3]
Boiling Point 165.8 °C at 760 mmHg[1]
Density 0.872 g/cm³ (Predicted)[1][3]
Flash Point 60.7 °C[1]
pKa (Predicted) 9.87 ± 0.10[3]

The flash point of 60.7 °C indicates that this substance is a combustible liquid. While not highly flammable, it can be ignited with a sufficient ignition source, particularly if heated above its flash point. The predicted pKa suggests it is a moderately strong base, characteristic of aliphatic amines.

Hazard Identification and Classification

Based on these functional groups, the following GHS classifications are anticipated. This represents a precautionary classification that should be adopted in the absence of definitive testing data.

Table 2: Presumptive GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementRationale
Skin Corrosion/Irritation Category 1B/1CH314: Causes severe skin burns and eye damage.Aliphatic amines are alkaline and react corrosively with tissues. Similar diamines are classified as such.[4][5]
Serious Eye Damage Category 1H318: Causes serious eye damage.Direct contact with alkaline, corrosive substances can cause irreversible eye damage.[4][6]
Acute Toxicity (Oral) Category 4 (Predicted)H302: Harmful if swallowed.Many simple amines exhibit moderate acute oral toxicity.[4]
Flammable Liquids Category 4 (Combustible)H227: Combustible liquid.Based on the measured flash point of 60.7 °C.[1][4]

Toxicological Profile: A Precautionary Approach

Detailed toxicological studies (e.g., LD50, chronic exposure data) for 1,5-Bis(methylamino)-3-oxapentane are not published. However, the primary toxicological concerns stem from its alkalinity and reactivity as an amine.

  • Dermal and Ocular Effects : The principal hazard is severe tissue damage upon contact. The amine functional groups can cause rapid protein denaturation and saponification of fats, leading to deep, painful chemical burns. Eye contact is particularly dangerous and can lead to permanent vision loss.[6] Immediate and prolonged rinsing is critical.[7]

  • Inhalation : Vapors or mists can cause severe irritation to the respiratory tract.[6] Symptoms may include coughing, shortness of breath, and a burning sensation in the throat. Due to its relatively high boiling point, inhalation risk is greatest when the material is heated, aerosolized, or used in poorly ventilated areas.

  • Ingestion : Ingestion is likely to cause severe corrosive damage to the mouth, throat, and gastrointestinal tract.[4]

  • Sensitization : While no specific data exists for this compound, some amines are known to be skin sensitizers, capable of causing an allergic reaction upon repeated exposure.[8]

Exposure Controls and Personal Protection

A systematic approach to controlling exposure is essential for the safe handling of this compound. The hierarchy of controls should be applied, prioritizing engineering controls over personal protective equipment (PPE).

Hierarchy_of_Controls cluster_main Hierarchy of Hazard Controls elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood) admin Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective)

Caption: Hierarchy of controls for mitigating chemical exposure.

Engineering Controls
  • Chemical Fume Hood : All handling of 1,5-Bis(methylamino)-3-oxapentane must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or mists.[7]

  • Ventilation : Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing contact.

  • Eye and Face Protection : Wear chemical safety goggles and a full-face shield.[4][5] Standard safety glasses are insufficient.

  • Skin Protection :

    • Gloves : Wear chemically resistant gloves. Nitrile gloves may offer splash protection for short-term use, but for extended handling or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always check the manufacturer's glove compatibility data. Discard and replace gloves immediately if contamination is suspected.

    • Protective Clothing : A chemically resistant lab coat or apron is mandatory.[4] For larger quantities, a full chemical suit may be necessary. Ensure clothing is fully buttoned and sleeves are worn over gloves.

  • Respiratory Protection : If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor/ammonia/methylamine cartridge is required.

Safe Handling, Storage, and Incompatibilities

Handling Procedures
  • Always handle in accordance with good industrial hygiene and safety practices.[7]

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe vapors or mists.[7]

  • Keep the container tightly closed when not in use.

  • Prevent the formation of aerosols.

  • Keep away from heat, sparks, and open flames.[4][5]

  • Do not eat, drink, or smoke in the work area.[4][7]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][9]

  • Keep containers tightly closed to prevent absorption of moisture and carbon dioxide from the air.[7]

  • Store under an inert atmosphere (e.g., nitrogen or argon) . This is crucial to protect the compound from moisture and air.[7]

  • Store in a locked cabinet or other secure area.[4]

Incompatible Materials
  • Strong Oxidizing Agents : Can react violently, posing a fire or explosion hazard.

  • Acids and Acid Chlorides : Reacts exothermically and vigorously.

  • Carbon Dioxide : Can react with the amine to form carbamates.

  • Moisture/Water : The compound is specified to be protected from moisture.[7] While not specified as water-reactive, this precaution is common for amines to prevent unwanted side reactions or degradation.

Spill Management and Waste Disposal

Prompt and correct response to a spill is critical to minimize harm.

Spill Response Protocol
  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated (fume hood).

  • Protect : Don appropriate PPE (respirator, full chemical suit, heavy-duty gloves, face shield, and boots).

  • Contain : For small spills, cover with a non-combustible absorbent material such as sand, diatomaceous earth, or universal binding agents.[9] Do not use combustible materials like paper towels.

  • Neutralize (with caution) : For small spills, a dilute acid (e.g., 5% citric acid) can be used to neutralize the amine after absorption. This should only be performed by trained personnel due to the exothermic nature of the reaction.

  • Collect : Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Dispose : All contaminated materials must be disposed of as hazardous waste according to local, state, and federal regulations.

Spill_Response_Workflow spill Spill Occurs evacuate 1. Evacuate Area spill->evacuate protect 2. Don Full PPE evacuate->protect contain 3. Contain with Absorbent protect->contain collect 4. Collect into Waste Container contain->collect decontaminate 5. Decontaminate Area collect->decontaminate dispose 6. Dispose as Hazardous Waste decontaminate->dispose end_event Area is Safe dispose->end_event

Caption: Step-by-step workflow for responding to a chemical spill.

First-Aid Measures

Immediate medical attention is required for any exposure.[7] Show the Safety Data Sheet to the attending physician.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open.[6][7] Remove contact lenses if present and easy to do.[5][6] Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention.

  • Inhalation : Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Rinse mouth with water.[4] Do NOT induce vomiting .[4] Give large amounts of water to drink if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Conclusion

1,5-Bis(methylamino)-3-oxapentane is a combustible, alkaline liquid that should be presumed to be highly corrosive to skin and eyes and harmful if swallowed. Safe handling requires stringent adherence to engineering controls, particularly the use of a chemical fume hood, and the consistent use of appropriate personal protective equipment. Due to the absence of comprehensive published safety data, a high degree of caution is warranted. All laboratory personnel must be thoroughly trained on these hazards and protocols before working with this compound.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 1,5-Bis(methylamino)-3-oxapentane. (Note: A direct deep link to this specific SDS is not available, but it can be searched on the Fisher Scientific website using the product code AC275860000).

  • Fisher Scientific Chemicals, Inc. (2025). Safety Data Sheet: Cerium(IV) and Dilute Nitric acid, Etchant Solution. (Note: This is a reference for the general hazards of corrosive materials mentioned in the guide).

  • Sigma-Aldrich. (2024). Safety Data Sheet: trans-1,2-Bis(methylamino)cyclohexane. (Note: Used as a reference for a structurally related diamine).

  • Tokyo Chemical Industry. (2024). Safety Data Sheet: 3-Aminopentane. (Note: Used as a reference for a simple amine).

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbutane. (Note: Used as a general reference for handling flammable/combustible liquids).

  • Miljøstyrelsen (Danish Environmental Protection Agency). (2023). Selected amines and amino alcohols. (Note: General toxicological information on amines).

  • LookChem. (n.d.). CAS No.2620-27-1, 1,5-BIS(METHYLA MINO)-3-OXAPENTANE.

  • PubChem. (n.d.). 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl-.

  • 3M. (n.d.). Safety Data Sheet: 3M™ Scotch-Weld™ EC-7266 B/A. (Note: Reference for potential sensitization from amine compounds).

  • ChemicalBook. (2025). Cerium Nitrate.

  • Ataman Kimya. (n.d.). 3,3'-METHYLENE BIS[5-METHYLOXAZOLIDINE].

  • Redox. (2023). Safety Data Sheet Methyldiethanolamine (MDEA).

  • ChemicalBook. (2025). 1,5-DIAMINO-3-OXAPENTANE.

  • Prochem, Inc. (n.d.). Safety Data Sheet: Cerium (III) Nitrate Hexahydrate.

  • PubChem. (n.d.). Siloxanes and Silicones, di-Me, 3-aminopropyl group-terminated.

  • Chemsrc. (2025). ceric nitrate.

  • ChemicalBook. (2024). 1,5-BIS(METHYLAMINO)-3-OXAPENTANE, 98.

  • GFS Chemicals. (n.d.). Ceric Nitrate, Solution, 1.0 N.

  • Thermo Scientific Acros. (n.d.). 1,5-Bis(methylamino)-3-oxapentane, 98%.

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An In-Depth Technical Guide to the Solubility of 1,5-Bis(methylamino)-3-oxapentane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 1,5-Bis(methylamino)-3-oxapentane. Solubility is a critical physicochemical parameter that dictates the design of synthetic routes, purification strategies, and formulation development in chemical and pharmaceutical research.[1] This document elucidates the theoretical principles governing the solubility of this unique diamine ether, provides a detailed, field-proven experimental protocol for its quantitative determination, and presents an interpretive discussion of its expected behavior across a range of common organic solvents. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Introduction to 1,5-Bis(methylamino)-3-oxapentane

1,5-Bis(methylamino)-3-oxapentane is a bifunctional organic molecule that serves as a valuable intermediate and building block in various chemical syntheses.[2] Its distinct structure, incorporating both secondary amine and ether functionalities, imparts a unique set of properties that are crucial to understand for its effective application.

Chemical Identity and Properties:

  • Systematic Name: N-methyl-2-[2-(methylamino)ethoxy]ethanamine[3]

  • CAS Number: 2620-27-1[2][3]

  • Molecular Formula: C₆H₁₆N₂O[2][3]

  • Molecular Weight: 132.20 g/mol [2][3]

  • Appearance: Clear, slightly yellow liquid[3]

  • Boiling Point: 165.8 °C at 760 mmHg[2]

  • Density: 0.872 g/cm³[2]

Molecular Structure:

Figure 1: 2D representation of 1,5-Bis(methylamino)-3-oxapentane.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4] The structure of 1,5-Bis(methylamino)-3-oxapentane is amphiphilic, containing both polar and nonpolar regions, which results in a nuanced solubility profile.

Key Molecular Features Influencing Solubility:

  • Hydrogen Bonding: The molecule possesses two secondary amine (N-H) groups and one ether oxygen. The N-H groups can act as hydrogen bond donors, while the lone pairs on the nitrogen and oxygen atoms serve as potent hydrogen bond acceptors.[5] This capacity for extensive hydrogen bonding is the dominant factor determining its solubility in protic solvents.

  • Basicity: The unshared electron pairs on the two nitrogen atoms confer basic properties to the molecule.[5][6] Consequently, it readily dissolves in acidic media through the formation of highly polar ammonium salts.[7]

  • Dipole Moment: The electronegative oxygen and nitrogen atoms create a significant molecular dipole, enhancing its compatibility with other polar molecules through dipole-dipole interactions.

  • Aliphatic Backbone: The six-carbon chain (-(CH₂)₂-O-(CH₂)₂-) constitutes the nonpolar segment of the molecule. This region interacts with nonpolar solvents via weaker London dispersion forces.

Predicted Solubility Behavior:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated. These solvents can engage in extensive hydrogen bonding with both the amine and ether functionalities of the solute, effectively solvating the molecule. Amines with fewer than six carbon atoms tend to be water-soluble, and the presence of multiple polar groups in this molecule enhances this tendency.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to moderate solubility is expected. These solvents can act as hydrogen bond acceptors and have strong dipole moments, allowing for favorable interactions. However, the lack of a hydrogen-bond-donating solvent may result in slightly lower solubility compared to protic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low solubility is predicted. While the aliphatic backbone can interact with these solvents, the highly polar amine and ether groups are poorly solvated.[4] The energy required to break the strong intermolecular hydrogen bonds of the solute is not sufficiently compensated by the weak solute-solvent interactions, making dissolution energetically unfavorable.

Experimental Determination of Solubility

To obtain reliable and reproducible solubility data, a robust experimental methodology is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[1]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal shake-flask method, a self-validating process for accurate solubility measurement.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration & Separation cluster_analysis Phase 3: Analysis & Calculation A 1. Verify Purity of Solute and Solvent (e.g., >99%) B 2. Prepare Stock Solutions for Calibration Curve A->B C 3. Set Up Temperature-Controlled Environment (e.g., 25°C Water Bath) B->C D 4. Add Excess Solute to Solvent in a Sealed Vial C->D E 5. Agitate Vigorously until Equilibrium is Reached (e.g., 24-48h) D->E F 6. Allow Particulate Matter to Settle (1-2h) E->F G 7. Separate Phases: Centrifuge and/or Filter Supernatant F->G H 8. Dilute Saturated Supernatant for Analysis G->H I 9. Quantify Concentration using a Validated Method (e.g., GC-FID) H->I J 10. Calculate Solubility (mg/mL or mol/L) I->J

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system. Key checkpoints are included to ensure data integrity.

1. Materials and Preparation:

  • 1,5-Bis(methylamino)-3-oxapentane (purity >99%).

  • Selected organic solvents (HPLC or analytical grade).

  • Temperature-controlled shaker or water bath.

  • Analytical balance, volumetric flasks, and pipettes.

  • Sealed glass vials (e.g., 4 mL).

  • Centrifuge with temperature control.

  • Syringe filters (e.g., 0.22 µm PTFE).

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or equivalent analytical instrument.

2. Preparation of Calibration Standards:

  • Accurately prepare a stock solution of the solute in the chosen solvent.

  • Perform serial dilutions to create a set of at least five calibration standards that bracket the expected solubility range.

  • Analyze these standards by GC-FID to generate a calibration curve (Peak Area vs. Concentration). A linear fit with R² > 0.998 is required for a valid curve.

3. Equilibration:

  • Add an excess amount of 1,5-Bis(methylamino)-3-oxapentane to a known volume of solvent in a sealed vial. "Excess" is critical; undissolved solute must be clearly visible.

  • Place the vials in the temperature-controlled shaker (e.g., 25.0 ± 0.5 °C).

  • Agitate the samples for a predetermined period.

    • Trustworthiness Check: To validate that equilibrium has been reached, run parallel experiments and sample at different time points (e.g., 24h, 48h, 72h). The measured concentration should plateau, confirming equilibrium.

4. Phase Separation:

  • Once equilibrium is established, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 2 hours to permit settling of the excess solid.

  • Carefully withdraw a sample of the supernatant.

  • To ensure complete removal of undissolved solute, centrifuge the sample (e.g., 10,000 rpm for 15 minutes) and/or filter it through a chemically inert syringe filter.

    • Causality Note: This step is crucial. Failure to remove all undissolved microparticulates will lead to an overestimation of solubility.

5. Quantification:

  • Accurately dilute the clear, saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

  • Analyze the diluted sample by GC-FID under the same conditions used for the standards.

  • Determine the concentration from the calibration curve.

6. Calculation:

  • Calculate the original solubility, accounting for the dilution factor.

  • Express the final result in appropriate units, such as mg/mL or mol/L.

  • Perform the entire experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Solubility Data and Interpretation

The following table summarizes the predicted solubility of 1,5-Bis(methylamino)-3-oxapentane in a selection of representative organic solvents, based on the theoretical principles discussed. Quantitative values are hypothetical and serve as a guide for experimental design.

Solvent ClassSolventPolarity IndexKey Solute-Solvent InteractionsPredicted Solubility CategoryHypothetical Value ( g/100 mL @ 25°C)
Polar Protic Methanol5.1Strong H-bonding (donor & acceptor)Very Soluble> 50
Ethanol4.3Strong H-bonding (donor & acceptor)Very Soluble> 50
Polar Aprotic DMSO7.2H-bond accepting, strong dipole-dipoleFreely Soluble20 - 40
Acetonitrile5.8Dipole-dipoleSoluble5 - 15
Low Polarity Dichloromethane3.1Weak H-bond accepting, dipole-dipoleSparingly Soluble1 - 5
Nonpolar Toluene2.4London dispersion forces, π-stacking (minor)Slightly Soluble0.1 - 1
n-Hexane0.1London dispersion forcesVery Slightly Soluble / Insoluble< 0.05

Interpretation:

The data clearly illustrates the dominant role of hydrogen bonding. In methanol and ethanol, the solvent molecules can effectively donate and accept hydrogen bonds, creating a stable solvation shell around the polar N-H and ether groups, leading to very high solubility. In contrast, n-hexane offers only weak dispersion forces, which cannot overcome the strong intermolecular forces of the solute, resulting in negligible solubility. Polar aprotic solvents like DMSO represent an intermediate case, where strong dipole interactions and hydrogen bond acceptance facilitate good solubility, though not as complete as in protic solvents.

Conclusion

The solubility of 1,5-Bis(methylamino)-3-oxapentane is a direct function of its molecular structure, characterized by a balance between polar, hydrogen-bonding functional groups and a nonpolar aliphatic core. Its profile ranges from highly soluble in polar protic solvents to virtually insoluble in nonpolar aliphatic solvents. A thorough understanding of these principles, combined with robust experimental determination using a validated protocol such as the isothermal shake-flask method, is paramount for the successful application of this compound in research and development. The data and methodologies presented in this guide provide a solid foundation for scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

References

  • University of Manitoba. (2023, August 31). Solubility of Organic Compounds.
  • LookChem. (n.d.). CAS No.2620-27-1, 1,5-BIS(METHYLAMINO)-3-OXAPENTANE.
  • Salah, A. (n.d.). Exp 3 Identification of amine.
  • BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

  • Kiani, F., Halladj, R., & Askari, S. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Quora. (2018, March 30). Are amines soluble in organic solvents? Retrieved from [Link]

  • Chemdad. (n.d.). 1,5-BIS(METHYLAMINO)-3-OXAPENTANE, 98. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

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The Versatile Diamine: A Technical Guide to the Research Applications of 1,5-Bis(methylamino)-3-oxapentane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Flexible Workhorse for Chemical Innovation

In the vast landscape of chemical building blocks available to the modern researcher, 1,5-Bis(methylamino)-3-oxapentane stands out as a molecule of significant, yet perhaps underexplored, potential. Known commercially as Jeffamine® EDR-148, this symmetrical and unhindered diamine offers a unique combination of flexibility, hydrophilicity, and reactivity that makes it a valuable tool in a multitude of research and development endeavors. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core properties of 1,5-Bis(methylamino)-3-oxapentane and to illuminate its current and prospective applications in cutting-edge scientific research.

This document moves beyond a simple cataloging of facts to provide a causal understanding of why this particular diamine is chosen for specific applications, offering field-proven insights and self-validating experimental frameworks. We will explore its established role in polymer chemistry and delve into its promising future in the realms of drug discovery, advanced materials, and bio-imaging.

Core Molecular Attributes: The Foundation of Versatility

At the heart of 1,5-Bis(methylamino)-3-oxapentane's utility are its distinct structural features. The molecule consists of a short polyether backbone with primary amine groups at each terminus. This structure imparts a set of desirable chemical and physical properties that are summarized in the table below.

PropertyValue/DescriptionSignificance in Research Applications
Chemical Formula C6H16N2O
Molecular Weight 132.20 g/mol Low molecular weight allows for precise stoichiometric control in reactions.
Appearance Colorless liquidEase of handling and formulation.
Boiling Point 210-220 °C
Key Functional Groups Two primary amine groupsAct as reactive sites for a wide range of chemical transformations, including amidation, imination, and nucleophilic substitution.
Backbone Flexible polyether chainImparts flexibility and hydrophilicity to resulting polymers and conjugates.
Symmetry Symmetrical structureLeads to predictable and uniform reaction kinetics and polymer structures.
Reactivity HighThe unhindered nature of the primary amine groups leads to rapid reaction rates, particularly in comparison to other polyetheramines.

Established Applications in Polymer Science: Building Flexible and Resilient Materials

The most well-documented applications of 1,5-Bis(methylamino)-3-oxapentane lie in the field of polymer chemistry, where it is widely utilized as a curing agent for epoxy resins and as a monomer for the synthesis of polyamides.

Epoxy Resin Curing: Engineering Toughness and Flexibility

1,5-Bis(methylamino)-3-oxapentane serves as a highly effective and fast-acting curing agent for epoxy resins. The primary amine groups react with the epoxide rings of the resin to form a cross-linked thermoset polymer network. The incorporation of the flexible polyether backbone of the diamine into this network is the key to the enhanced mechanical properties of the cured material.

Causality of Experimental Choice: The selection of 1,5-Bis(methylamino)-3-oxapentane as a curing agent is driven by the need to create epoxy systems with improved toughness, flexibility, and impact resistance. Unlike more rigid aromatic amine curing agents, the flexible aliphatic ether linkage of this diamine allows for greater chain mobility within the cured polymer, enabling it to absorb and dissipate energy more effectively. Its high reactivity is advantageous for applications requiring rapid curing times.

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxy Equivalent Weight, EEW = 185-192 g/eq)

  • 1,5-Bis(methylamino)-3-oxapentane (Amine Hydrogen Equivalent Weight, AHEW = 33 g/eq)

  • Toluene or other suitable solvent (optional)

  • Glass vials or molds

  • Stirring apparatus

  • Vacuum oven

Methodology:

  • Stoichiometric Calculation: Calculate the required amount of 1,5-Bis(methylamino)-3-oxapentane based on the EEW of the epoxy resin. The stoichiometric ratio is typically 1:1 of amine hydrogens to epoxy groups.

    • Parts by weight of amine per 100 parts of resin = (AHEW / EEW) * 100

    • Example: (33 / 190) * 100 = 17.4 phr

  • Mixing: In a clean, dry vessel, accurately weigh the epoxy resin. If desired, the resin can be gently warmed to reduce its viscosity.

  • Addition of Curing Agent: Add the calculated amount of 1,5-Bis(methylamino)-3-oxapentane to the epoxy resin while stirring continuously.

  • Homogenization: Continue stirring until a clear, homogeneous mixture is obtained. If a solvent is used, ensure it is thoroughly mixed.

  • Degassing: Place the mixture in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into pre-heated molds. The curing schedule will depend on the desired properties of the final material. A typical two-stage cure involves an initial cure at a moderate temperature followed by a post-cure at a higher temperature to ensure complete cross-linking.

    • Example Curing Schedule: 2 hours at 80 °C followed by 3 hours at 125 °C.

  • Characterization: Once cured and cooled, the polymer can be demolded and characterized for its mechanical (tensile strength, elongation at break, impact strength) and thermal (glass transition temperature via DSC) properties.

Polyamide Synthesis: Creating Novel Engineering Plastics and Fibers

The diamine functionality of 1,5-Bis(methylamino)-3-oxapentane makes it a suitable monomer for the synthesis of polyamides through condensation polymerization with dicarboxylic acids or their derivatives (e.g., diacyl chlorides). The resulting polyamides incorporate the flexible ether linkage into their backbone, which can lead to materials with lower melting points, increased solubility, and enhanced flexibility compared to traditional aliphatic or aromatic polyamides.

Causality of Experimental Choice: Researchers would choose 1,5-Bis(methylamino)-3-oxapentane for polyamide synthesis when aiming to create materials with improved processability and unique mechanical properties. The ether linkage disrupts the strong hydrogen bonding and chain packing typically found in polyamides, leading to increased solubility in common organic solvents and lower melting temperatures, which facilitates melt processing.

Experimental Protocol: Synthesis of a Polyamide via Solution Polymerization

Materials:

  • 1,5-Bis(methylamino)-3-oxapentane

  • Adipoyl chloride (or other diacyl chloride)

  • Anhydrous N,N-dimethylacetamide (DMAc)

  • Triethylamine (as an acid scavenger)

  • Methanol

  • Stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)

Methodology:

  • Dissolution of Diamine: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a known amount of 1,5-Bis(methylamino)-3-oxapentane and triethylamine in anhydrous DMAc.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Diacyl Chloride: Slowly add an equimolar amount of adipoyl chloride, dissolved in a small amount of anhydrous DMAc, to the stirred diamine solution. The reaction is exothermic, so slow addition is crucial to control the temperature.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 4-6 hours) to ensure a high degree of polymerization. The solution will become more viscous as the polymer forms.

  • Precipitation: Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polyamide will precipitate as a white solid.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Characterization: The resulting polyamide can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, nuclear magnetic resonance (NMR) for structural elucidation, and gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.

Emerging Research Frontiers: Leveraging Flexibility and Functionality

The unique attributes of 1,5-Bis(methylamino)-3-oxapentane position it as a highly promising, yet currently underutilized, building block in several advanced research areas.

Drug Development: A Flexible Linker for Targeted Therapeutics

In the rapidly evolving field of targeted drug delivery, particularly in the design of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target protein-binding ligand and the E3 ligase-recruiting ligand plays a critical role in the efficacy of the molecule.[1][2][3][4] The flexibility and hydrophilicity of 1,5-Bis(methylamino)-3-oxapentane make it an attractive candidate for use as a linker in such bifunctional molecules.

Causality of Experimental Choice: A flexible linker can allow for the optimal spatial orientation of the two ligands, facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent protein degradation. The hydrophilic nature of the ether-containing backbone can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The terminal amine groups provide convenient handles for conjugation to the respective ligands.

Conceptual Experimental Workflow: Synthesis of a PROTAC using a 1,5-Bis(methylamino)-3-oxapentane-based Linker

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start Materials: - Target Protein Ligand (with reactive group) - E3 Ligase Ligand (with reactive group) - 1,5-Bis(methylamino)-3-oxapentane step1 Step 1: Functionalization of Diamine React one amine group with a bifunctional reagent (e.g., succinic anhydride) to introduce a carboxylic acid handle. start->step1 Introduce reactive handle step2 Step 2: First Coupling Reaction Couple the functionalized diamine to the target protein ligand using standard amide bond formation chemistry (e.g., EDC/NHS). step1->step2 Amide coupling step3 Step 3: Second Coupling Reaction Couple the remaining amine group of the linker-ligand conjugate to the E3 ligase ligand. step2->step3 Amide coupling purification Purification (e.g., HPLC) step3->purification protac Final PROTAC Molecule purification->protac

Caption: A conceptual workflow for the synthesis of a PROTAC utilizing 1,5-Bis(methylamino)-3-oxapentane as a flexible linker.

Biomedical Polymers and Hydrogels: Scaffolds for Drug Delivery and Tissue Engineering

The biocompatibility of polyether-based structures, combined with the reactive amine groups of 1,5-Bis(methylamino)-3-oxapentane, makes it a valuable component for the synthesis of novel biomedical polymers and hydrogels.[5][6][7][8][9][10][11] These materials can be designed to be biodegradable and can be used to encapsulate and deliver therapeutic agents in a controlled manner.

Causality of Experimental Choice: The hydrophilicity of the ether backbone can enhance the water-swelling capacity of hydrogels, which is crucial for loading and releasing hydrophilic drugs. The amine groups can be used for cross-linking to form the hydrogel network or for conjugating bioactive molecules to the polymer backbone. By reacting it with biodegradable polyesters, for instance, one could create amphiphilic block copolymers that self-assemble into micelles or nanoparticles for drug delivery.

Conceptual Experimental Workflow: Formulation of a Drug-Eluting Hydrogel

Hydrogel_Formulation_Workflow cluster_formulation Hydrogel Formulation materials Materials: - Polymer Precursor (e.g., PEG-diacrylate) - 1,5-Bis(methylamino)-3-oxapentane (as crosslinker) - Therapeutic Drug - Photoinitiator mixing Mixing of Components Dissolve all components in a buffered aqueous solution. materials->mixing casting Casting Pour the solution into a mold of the desired shape. mixing->casting photopolymerization Photopolymerization Expose the solution to UV light to initiate cross-linking and form the hydrogel. casting->photopolymerization purification Purification Wash the hydrogel to remove unreacted components. photopolymerization->purification drug_loaded_hydrogel Drug-Loaded Hydrogel purification->drug_loaded_hydrogel

Caption: A conceptual workflow for the formulation of a drug-eluting hydrogel using 1,5-Bis(methylamino)-3-oxapentane as a cross-linking agent.

Coordination Chemistry and Bio-imaging: A Scaffold for Novel Chelating Agents

The nitrogen and oxygen atoms within the 1,5-Bis(methylamino)-3-oxapentane backbone can act as donor atoms for the coordination of metal ions. By modifying the terminal amine groups with additional chelating moieties (e.g., carboxylic acids, phosphonates), it is possible to synthesize novel polydentate ligands. These ligands can form stable complexes with a variety of metal ions, including those with applications in bio-imaging (e.g., Gd(III) for MRI, luminescent lanthanides) and catalysis.[12][13][14][15][16]

Causality of Experimental Choice: The flexible nature of the backbone can allow the ligand to wrap around a metal ion, leading to the formation of thermodynamically stable and kinetically inert complexes, which is a critical requirement for in vivo imaging agents to prevent the release of toxic free metal ions. The diamine structure provides a straightforward platform for the synthesis of symmetrical, well-defined chelating agents.

Conclusion: A Call for Further Exploration

1,5-Bis(methylamino)-3-oxapentane is a commercially available diamine with a compelling set of chemical properties that have already been successfully exploited in the field of polymer chemistry. However, its full potential in advanced research applications, particularly in drug discovery and biomedical engineering, is only beginning to be realized. The flexibility, hydrophilicity, and reactive handles of this molecule make it an ideal candidate for the rational design of complex molecular architectures with tailored functions. It is the hope of this author that this technical guide will inspire researchers to explore the diverse opportunities that this versatile building block offers for chemical innovation.

References

  • Manufacture of antibacterial carbon fiber-reinforced plastics (CFRP) using imine-based epoxy vitrimer for medical application. PMC. Available at: [Link]

  • Hydrogels Based Drug Delivery Synthesis, Characterization and Administration. PMC. Available at: [Link]

  • Polyamide Syntheses. ResearchGate. Available at: [Link]

  • Bioimaging agents based on redox-active transition metal complexes. PMC. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link]

  • epoxy formulations using jeffamine® polyetheramines. ResearchGate. Available at: [Link]

  • Degradable Polymeric Bio(nano)materials and Their Biomedical Applications: A Comprehensive Overview and Recent Updates. MDPI. Available at: [Link]

  • Preparation and characterization of a positive thermoresponsive hydrogel for drug loading and release. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation Study of New Bis- imine Ligand and Metal Complexes. Letters in Applied NanoBioScience. Available at: [Link]

  • Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. Available at: [Link]

  • Epoxy Formulations Using JEFFAMINE (R) Polyetheramines - 093010. Scribd. Available at: [Link]

  • Preparation and Drug Release Properties of a Thermo Sensitive GA Hydrogel. MDPI. Available at: [Link]

  • Solid-phase synthesis of DNA binding polyamides on oxime resin. PubMed. Available at: [Link]

  • Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. University of Toronto. Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available at: [Link]

  • Advanced Polymers for Biomedical Applications: Mini Review. Biomed J Sci & Tech Res. Available at: [Link]

  • Preparation and Evaluation of Hydrogel Nanoparticles as Drug Delivery System. Walsh Medical Media. Available at: [Link]

  • Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies. Frontiers. Available at: [Link]

  • Process for preparing polyamides. Google Patents.
  • Rheological research of the curing processes of the epoxy-amine compositions based on ED-20 resin. ResearchGate. Available at: [Link]

  • Experimental study of thermo-responsive polymer hydrogel systems for controlled drug release. POLITesi. Available at: [Link]

  • Synthesis of polyamides. ResearchGate. Available at: [Link]

  • Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications. PubMed Central. Available at: [Link]

  • Synthetic Polymers for Biomedical Applications. PMC. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PubMed. Available at: [Link]

  • Kinetics of formation for lanthanide (III) complexes of DTPA-(Me-Trp)2 used as imaging agent. PubMed. Available at: [Link]

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Methodological & Application

Unveiling the Catalytic Potential of 1,5-Bis(methylamino)-3-oxapentane: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 1,5-Bis(methylamino)-3-oxapentane: Structure and Potential Catalytic Activity

1,5-Bis(methylamino)-3-oxapentane is a linear molecule characterized by two secondary amine groups and an ether linkage. This unique combination of functionalities suggests its potential as a bidentate or tridentate ligand in metal-catalyzed reactions or as an organocatalyst. The nitrogen atoms can act as Lewis bases to activate substrates or coordinate with metal centers, while the central oxygen atom can influence the catalyst's solubility, stability, and steric environment.

The presence of N-H protons on the secondary amines opens up the possibility of its involvement in hydrogen bonding interactions or deprotonation to form catalytically active amido species. The flexible aliphatic backbone allows the molecule to adopt various conformations, which can be crucial for accommodating different substrates and facilitating catalytic turnovers.

Postulated Catalytic Applications and Mechanistic Considerations

Based on the structural features of 1,5-Bis(methylamino)-3-oxapentane, we can extrapolate its potential utility in several classes of organic transformations.

As a Ligand in Transition Metal Catalysis

The two amine functionalities can chelate to a metal center, forming a stable complex. This chelation effect can enhance the catalytic activity and selectivity of the metal. Potential applications include:

  • Cross-Coupling Reactions: In reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, diamine ligands are known to stabilize palladium catalysts, promoting oxidative addition and reductive elimination steps.

  • Hydrogenation and Transfer Hydrogenation: When complexed with metals such as ruthenium or iridium, 1,5-Bis(methylamino)-3-oxapentane could serve as a ligand for the reduction of ketones, imines, and other unsaturated compounds.

Diagram: Postulated Role in Palladium-Catalyzed Cross-Coupling

G cluster_cat_cycle Catalytic Cycle cluster_ligand Ligand Role Pd0 Pd(0)L OA Oxidative Addition Pd0->OA R-X PdII R-Pd(II)L-X OA->PdII Trans Transmetalation (R'-M) PdII->Trans PdII_R R-Pd(II)L-R' Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 R-R' Ligand 1,5-Bis(methylamino) -3-oxapentane (L) Stabilizes Pd(0) and Pd(II) and facilitates key steps Ligand->Pd0 Ligand->PdII Ligand->PdII_R caption Fig. 1: Postulated role of 1,5-Bis(methylamino)-3-oxapentane (L) in a generic Pd-catalyzed cross-coupling cycle. G start Start prep Prepare Schlenk Flask (Inert Atmosphere) start->prep add_cat Add Pd(OAc)₂ and 1,5-Bis(methylamino)-3-oxapentane prep->add_cat add_solv Add Solvent Stir 10 min add_cat->add_solv add_reag Add Aryl Halide, Boronic Acid, and Base add_solv->add_reag heat Heat Reaction (e.g., 80-100 °C) add_reag->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Workup: Cool, Quench, Extract monitor->workup purify Purify (Column Chromatography) workup->purify end End purify->end

Application Notes and Protocols for 1,5-Bis(methylamino)-3-oxapentane: A Versatile Building Block in Coordination Chemistry and Macrocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed experimental protocols for the utilization of 1,5-Bis(methylamino)-3-oxapentane, a versatile diamine ether, in advanced chemical synthesis. The unique structural features of this compound, possessing two secondary amine functionalities linked by a flexible ether chain, make it an excellent candidate for applications in coordination chemistry as a tetradentate ligand and as a key building block in the synthesis of complex macrocyclic architectures. This document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing two primary applications: the synthesis of a copper(II) coordination complex and the preparation of a novel macrocyclic diamide. The protocols are presented with a focus on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the experimental design.

Introduction

1,5-Bis(methylamino)-3-oxapentane (CAS No. 2620-27-1) is a linear polyamine ether characterized by two secondary amine groups separated by a three-oxygen atom spacer. This arrangement of donor atoms (N, N, O) allows it to act as a flexible and efficient chelating agent for a variety of metal ions. In the field of coordination chemistry, such ligands are instrumental in the development of novel catalysts, magnetic materials, and model compounds for bioinorganic systems.

Furthermore, the bifunctional nature of 1,5-Bis(methylamino)-3-oxapentane makes it an invaluable synthon in the construction of macrocyclic compounds. Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique host-guest recognition capabilities and their presence in numerous biologically active natural products. The ability to form stable complexes and serve as a scaffold for larger structures underscores the importance of this compound as a versatile tool in the modern chemical laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of 1,5-Bis(methylamino)-3-oxapentane is provided in the table below.

PropertyValueReference
CAS Number 2620-27-1
Molecular Formula C₆H₁₆N₂O
Molecular Weight 132.206 g/mol
Boiling Point 165.8 °C at 760 mmHg
Density 0.872 g/cm³
Flash Point 60.7 °C

Safety and Handling

1,5-Bis(methylamino)-3-oxapentane should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] It is a combustible liquid and may cause skin and eye irritation.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[1][2] In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] Store the compound in a tightly sealed container in a cool, dry place away from ignition sources.

Application 1: Synthesis of a Copper(II) Coordination Complex

The ability of 1,5-Bis(methylamino)-3-oxapentane to act as a tetradentate ligand (N,N',O,O') allows for the straightforward synthesis of stable metal complexes. In this protocol, we describe the preparation of a copper(II) complex, a common transition metal used in catalysis and materials science. The reaction involves the direct complexation of the ligand with a copper(II) salt in a suitable solvent.

Experimental Workflow: Synthesis of a Copper(II) Complex

cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification A Dissolve 1,5-Bis(methylamino)-3-oxapentane in Ethanol C Add Copper Solution to Ligand Solution Dropwise A->C Ligand Solution B Dissolve Copper(II) Chloride in Ethanol B->C Metal Salt Solution D Stir at Room Temperature C->D E Cool to Induce Crystallization D->E Observe Color Change F Filter the Precipitate E->F G Wash with Cold Ethanol F->G H Dry under Vacuum G->H

Caption: Workflow for the synthesis of a Copper(II) complex.

Detailed Protocol:

Materials:

  • 1,5-Bis(methylamino)-3-oxapentane (1.0 mmol, 132.2 mg)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 mmol, 170.5 mg)

  • Absolute Ethanol (20 mL)

  • Diethyl ether

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Preparation of the Ligand Solution: In a 50 mL round-bottom flask, dissolve 1,5-Bis(methylamino)-3-oxapentane (1.0 mmol, 132.2 mg) in 10 mL of absolute ethanol with gentle stirring.

  • Preparation of the Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 mmol, 170.5 mg) in 10 mL of absolute ethanol. The solution should be a clear blue-green.

  • Complexation Reaction: Slowly add the copper(II) chloride solution to the ligand solution dropwise over a period of 15 minutes at room temperature with continuous stirring. A color change from blue-green to a deeper blue or purple is indicative of complex formation.

  • Reaction Completion and Crystallization: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours. Subsequently, cool the reaction mixture in an ice bath for 30 minutes to facilitate the precipitation of the complex. If precipitation is slow, a small amount of diethyl ether can be added to reduce the solubility of the product.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with two small portions of cold absolute ethanol (2 x 5 mL) and then with a small portion of diethyl ether (5 mL). Dry the purified complex under vacuum to a constant weight.

Expected Outcome and Characterization:

The expected product is a stable, crystalline solid. The yield and purity can be determined by standard analytical techniques.

  • Infrared (IR) Spectroscopy: Compare the IR spectrum of the complex with that of the free ligand. A shift in the N-H stretching and bending frequencies, as well as changes in the C-O-C stretching region, will confirm the coordination of the amine and ether groups to the copper center.

  • UV-Vis Spectroscopy: The d-d transitions of the copper(II) ion in the complex will result in characteristic absorption bands in the visible region of the spectrum, providing information about the coordination geometry.

  • Elemental Analysis: Determine the percentage of C, H, N, and Cu to confirm the stoichiometry of the complex.

Application 2: Synthesis of a Macrocyclic Diamide

1,5-Bis(methylamino)-3-oxapentane can serve as a flexible building block for the synthesis of macrocycles. This protocol outlines a high-dilution condensation reaction with a diacyl chloride to form a macrocyclic diamide. High-dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization. Macrocyclic polyamines and their derivatives are important in various fields, including supramolecular chemistry.

Experimental Workflow: Synthesis of a Macrocyclic Diamide

cluster_0 High-Dilution Setup cluster_1 Reaction cluster_2 Work-up & Purification A Prepare separate solutions of 1,5-Bis(methylamino)-3-oxapentane and Terephthaloyl Chloride in Dichloromethane B Use syringe pumps for slow, simultaneous addition A->B C Add both solutions to a large volume of refluxing Dichloromethane containing a non-nucleophilic base B->C D Maintain reflux for 24 hours C->D E Cool and wash the reaction mixture with dilute acid and base D->E F Dry the organic layer E->F G Remove solvent under reduced pressure F->G H Purify by column chromatography G->H

Caption: Workflow for macrocycle synthesis via high-dilution.

Detailed Protocol:

Materials:

  • 1,5-Bis(methylamino)-3-oxapentane (1.0 mmol, 132.2 mg)

  • Terephthaloyl chloride (1.0 mmol, 203.0 mg)

  • Triethylamine (2.5 mmol, 0.35 mL)

  • Anhydrous Dichloromethane (DCM) (500 mL)

  • Syringe pumps (2)

  • Three-necked round-bottom flask (1 L) equipped with a reflux condenser and two dropping funnels (or syringe pump inlets)

  • Magnetic stirrer and stir bar

Procedure:

  • High-Dilution Setup: In a 1 L three-necked round-bottom flask, place 400 mL of anhydrous dichloromethane and triethylamine (2.5 mmol, 0.35 mL). Heat the solution to a gentle reflux with stirring.

  • Preparation of Reactant Solutions:

    • In a 50 mL flask, dissolve 1,5-Bis(methylamino)-3-oxapentane (1.0 mmol, 132.2 mg) in 50 mL of anhydrous dichloromethane.

    • In another 50 mL flask, dissolve terephthaloyl chloride (1.0 mmol, 203.0 mg) in 50 mL of anhydrous dichloromethane.

  • Slow Addition: Using two separate syringe pumps, add the diamine solution and the diacyl chloride solution simultaneously and dropwise to the refluxing dichloromethane solution over a period of 8 hours. The slow addition is critical to maintain a low concentration of reactants, thereby promoting intramolecular cyclization.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired macrocyclic diamide.

Expected Outcome and Characterization:

The product is expected to be a white or off-white solid. The success of the macrocyclization can be confirmed by:

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the [1+1] macrocycle. The absence of significant peaks corresponding to oligomers or polymers indicates a successful high-dilution synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the macrocycle. The number and integration of signals should be consistent with the cyclic structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

Conclusion

1,5-Bis(methylamino)-3-oxapentane is a readily accessible and highly versatile reagent with significant potential in both coordination chemistry and synthetic organic chemistry. The protocols detailed in this application note provide a solid foundation for researchers to explore the utility of this compound in their own work. The straightforward synthesis of metal complexes and the accessibility to macrocyclic structures highlight the value of 1,5-Bis(methylamino)-3-oxapentane as a fundamental building block for the creation of complex and functional molecules.

References

  • LookChem. (n.d.). 1,5-BIS(METHYLAMINO)-3-OXAPENTANE, 98. Retrieved from [Link]

  • 3M. (2021, March 30). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: isopentane. Retrieved from [Link]

  • BEGO USA. (2016, March 23). EC safety data sheet. Retrieved from [Link]

Sources

Application Note & Protocol: Safe Handling and Storage of 1,5-Bis(methylamino)-3-oxapentane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

1,5-Bis(methylamino)-3-oxapentane (CAS No. 2620-27-1) is a bifunctional amine used as a raw material and intermediate in the synthesis of various fine chemicals, including pharmaceuticals, polymer monomers, and surfactants.[1] Its structure, featuring two secondary amine groups and an ether linkage, dictates its chemical reactivity and necessitates specific handling and storage protocols to ensure laboratory safety and material integrity.

The presence of nucleophilic secondary amine groups and the ether oxygen makes the molecule susceptible to certain reactions and degradation pathways. This guide provides a comprehensive overview of the essential procedures for safely managing this compound in a research and development environment, grounded in established safety data and best laboratory practices. The causality behind each procedural step is explained to foster a deeper understanding of the risks and mitigation strategies.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of 1,5-Bis(methylamino)-3-oxapentane is fundamental to its safe use. The compound is classified with multiple hazards that require stringent control measures.

Primary Hazards:

  • Corrosivity: Causes severe skin burns and eye damage. Contact with tissues can lead to serious, irreversible damage.

  • Toxicity: Harmful if swallowed.

  • Combustibility: It is a combustible liquid.

This combination of hazards necessitates that all handling be performed within a controlled environment by personnel trained on the specific risks.

Table 1: GHS Hazard and Precautionary Statements[2]
Hazard Statement (H-Code) Description Precautionary Statement (P-Code) Description
H227Combustible liquidP210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
H302Harmful if swallowedP264Wash skin thoroughly after handling.
H314Causes severe skin burns and eye damageP270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301 + P330 + P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.
P304 + P340 + P310IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/ doctor.
P305 + P351 + P338 + P310IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.
P403 + P235Store in a well-ventilated place. Keep cool.
P501Dispose of contents/container to an approved waste disposal plant.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks outlined above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of 1,5-Bis(methylamino)-3-oxapentane, including weighing, dispensing, and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or mists.[2]

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are critical for immediate decontamination in case of accidental exposure.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[2]

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are required to protect against splashes.

  • Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or full-body suit should be worn.

  • Respiratory Protection: Under normal use within a fume hood, respiratory protection is not typically required. However, in the event of a spill or ventilation failure, a respirator with an appropriate cartridge for organic vapors/amines should be used by trained emergency responders.

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's purity and preventing hazardous reactions.

Storage Conditions
  • Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[2] The storage area should be designated for corrosive and combustible materials.

  • Container: Keep the container tightly closed to prevent the ingress of moisture and air.[2]

  • Inert Atmosphere: For long-term storage or to maintain high purity, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon).[2] This is because amines can react with atmospheric carbon dioxide to form carbamates.

  • Security: The storage area should be locked to restrict access to authorized personnel only.

Table 2: Chemical Properties of 1,5-Bis(methylamino)-3-oxapentane[1]
Property Value
CAS Number 2620-27-1
Molecular Formula C₆H₁₆N₂O
Molecular Weight 132.206 g/mol
Boiling Point 165.8 °C at 760 mmHg
Flash Point 60.7 °C
Density 0.872 g/cm³
Chemical Incompatibilities

To prevent dangerous reactions, 1,5-Bis(methylamino)-3-oxapentane must be segregated from the following:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[2]

  • Acids and Acid Chlorides: Reacts exothermically and potentially violently.

  • Moisture/Water: The compound is hygroscopic and sensitive to moisture.[2] While not dangerously reactive, moisture can degrade the sample.

Detailed Laboratory Protocols

Adherence to standardized protocols is essential for safe and reproducible experimental outcomes.

Protocol for Dispensing the Chemical
  • Preparation: Don all required PPE (goggles, face shield, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate height and the work area is clean and uncluttered.

  • Inert Gas Setup (if required): If working under inert conditions, ensure the Schlenk line or glovebox is functioning correctly.

  • Container Handling: Place the stock bottle of 1,5-Bis(methylamino)-3-oxapentane in a secondary container (e.g., a beaker) before transporting it to the fume hood.

  • Dispensing: Uncap the bottle. Using a clean, dry pipette or syringe, carefully withdraw the desired amount of liquid. Avoid dripping.

  • Transfer: Dispense the liquid directly into the reaction vessel. Keep the openings of both the stock bottle and the reaction vessel away from your breathing zone.

  • Sealing: Immediately recap the stock bottle securely. If the bottle has a septum, ensure it is intact.

  • Cleanup: Clean any minor drips on the exterior of the bottle or work surface with a suitable solvent (e.g., isopropanol) and a paper towel, which must then be disposed of as hazardous waste.

  • Return to Storage: Return the stock bottle to its designated storage location.

Diagram 1: Workflow for Safe Dispensing

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase PPE Don Required PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Area Prepare Clean Workspace FumeHood->Area Transport Transport Chemical in Secondary Containment Area->Transport Dispense Dispense Required Volume Transport->Dispense Transfer Transfer to Reaction Vessel Dispense->Transfer Recap Securely Recap Stock Bottle Transfer->Recap Cleanup Clean Work Area & Dispose of Waste Recap->Cleanup Store Return Chemical to Proper Storage Cleanup->Store RemovePPE Remove PPE Correctly Store->RemovePPE

Caption: Workflow for safely dispensing 1,5-Bis(methylamino)-3-oxapentane.

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Spill Response
  • Small Spills (in fume hood):

    • Alert personnel in the immediate area.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels directly on the liquid spill.

    • Scoop the absorbed material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory supervisor and institutional safety personnel.

    • Prevent entry into the affected area.

    • Allow only trained emergency responders with appropriate respiratory protection to handle the cleanup.

Diagram 2: Spill Response Logic

Caption: Decision-making workflow for responding to a chemical spill.

First Aid Measures[2][3]
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

All waste containing 1,5-Bis(methylamino)-3-oxapentane must be treated as hazardous.

  • Chemical Waste: Collect in a designated, properly labeled, and sealed container. The container should be compatible with corrosive amines.

  • Contaminated Materials: Used gloves, absorbent materials, and other contaminated disposable items must also be collected in a labeled hazardous waste container.

  • Disposal Route: Dispose of all waste through the institution's environmental health and safety office, following all local, state, and federal regulations.[2]

References

  • LookChem, 1,5-BIS(METHYLAMINO)-3-OXAPENTANE, 98. (Date not specified). LookChem.[Link]

Sources

Application Notes & Protocols: A Guide to Aminomethylation Utilizing 1,5-Bis(methylamino)-3-oxapentane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Aminomethylation

Aminomethylation, a cornerstone transformation in organic synthesis, provides a direct pathway for the introduction of an aminomethyl group (-CH₂NR₂) onto a substrate. The Mannich reaction stands as the most prominent example of this class, enabling the formation of a carbon-carbon bond through the reaction of a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1][2] The resulting β-amino carbonyl compounds, or "Mannich bases," are pivotal structural motifs in a vast array of biologically active molecules and serve as versatile intermediates in the synthesis of pharmaceuticals and natural products.[3][4]

This guide focuses on the application of 1,5-Bis(methylamino)-3-oxapentane as the amine component in aminomethylation reactions. Its unique difunctional nature, possessing two secondary amine groups separated by a flexible ether linkage, offers intriguing possibilities for the synthesis of novel, complex architectures. While the direct use of this specific diamine as a catalyst is not extensively documented, its role as a difunctional reagent in a double Mannich reaction is a logical and powerful application. We will explore the mechanistic underpinnings of this reaction, provide a detailed general protocol, and discuss catalytic strategies that can be employed to facilitate such transformations.

Physicochemical Properties of the Reagent

A thorough understanding of the primary reagent is critical for experimental design and safety.

PropertyValueReference
CAS Number 2620-27-1[5]
Molecular Formula C₆H₁₆N₂O[5]
Molecular Weight 132.21 g/mol [5]
Boiling Point 165.8 °C at 760 mmHg[5]
Density 0.872 g/cm³[5]
Flash Point 60.7 °C[5]
Appearance Liquid[5]

Part 1: The Reaction Mechanism - A Stepwise Perspective

The Mannich reaction proceeds through the formation of a key electrophilic intermediate, an iminium ion, from the amine and the aldehyde.[1] In the context of using 1,5-Bis(methylamino)-3-oxapentane and formaldehyde, this intermediate is a bis-iminium ion, which can then be attacked by a nucleophile (the enol form of a carbonyl compound or another CH-acidic substrate).

The causality is clear: the nucleophilicity of the amine nitrogen initiates the reaction with the electrophilic carbonyl carbon of formaldehyde. Subsequent acid- or base-facilitated dehydration is rapid, generating the highly electrophilic iminium species, which is the true aminomethylating agent.

Mannich_Mechanism cluster_iminium Step 1: Iminium Ion Formation cluster_attack Step 2: Nucleophilic Attack Amine R₂NH (1,5-Bis(methylamino)-3-oxapentane) Intermediate R₂N-CH₂-OH (Hemiaminal) Amine->Intermediate + H₂C=O Formaldehyde H₂C=O (Formaldehyde) Iminium [R₂N=CH₂]⁺ (Iminium Ion) Intermediate->Iminium - H₂O (Dehydration) Enol R'-C(OH)=CH₂ (Enol Tautomer) Iminium->Enol Electrophile Ketone R'-C(O)-CH₃ (CH-Acidic Compound) Ketone->Enol Tautomerization Product R'-C(O)-CH₂-CH₂-NR₂ (Mannich Base) Enol->Product + [R₂N=CH₂]⁺ Organocatalysis_Workflow cluster_cycle General Organocatalytic Cycle CAT Chiral Diamine Catalyst Enamine Enamine Intermediate CAT->Enamine + Ketone - H₂O Ketone Ketone Substrate Product_Complex Product-Catalyst Complex Enamine->Product_Complex + Iminium Ion Iminium Iminium Ion (Electrophile) Product_Complex->CAT Hydrolysis Product β-Amino Ketone (Product) Product_Complex->Product Release

Sources

Application Notes: 1,5-Bis(methylamino)-3-oxapentane as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In modern pharmaceutical development, the rational design of molecules often relies on versatile building blocks that can serve as scaffolds, linkers, or precursors to complex heterocyclic systems. 1,5-Bis(methylamino)-3-oxapentane (CAS No. 2620-27-1) is an intriguing yet underutilized symmetrical diamine with significant potential in this field. Its structure is characterized by two terminal secondary methylamino groups and a central ether linkage, conferring a combination of nucleophilicity, flexibility, and hydrophilicity.

This unique combination of features makes it an ideal candidate for several applications in drug synthesis. The secondary amine functionalities offer predictable reactivity for forming stable amide or carbon-nitrogen bonds, while the flexible oxapentane backbone can be used to optimally position pharmacophores for bivalent binding or to construct macrocyclic structures.[1] The central oxygen atom can also improve the pharmacokinetic properties of a final compound, such as solubility. This guide details the core reactivity of 1,5-Bis(methylamino)-3-oxapentane and provides detailed protocols for its application in synthesizing key pharmaceutical motifs.

Physicochemical Properties and Safety Data

Proper handling of all chemical reagents is paramount for experimental success and laboratory safety. The following data for 1,5-Bis(methylamino)-3-oxapentane has been consolidated from supplier information.[2][3][4]

PropertyValueReference
CAS Number 2620-27-1[2]
Molecular Formula C₆H₁₆N₂O[4][5]
Molecular Weight 132.21 g/mol [4]
Appearance Clear, slightly yellow liquid[3][6]
Boiling Point 165.8 °C at 760 mmHg[2]
Density 0.872 g/cm³[2]
Flash Point 60.7 °C[2]

Safety & Handling:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption and oxidation.[2]

  • Incompatibilities: Avoid strong oxidizing agents.

Core Reactivity and Mechanistic Rationale

The synthetic utility of 1,5-Bis(methylamino)-3-oxapentane stems from the nucleophilic nature of its two secondary amine groups. These amines readily participate in a variety of fundamental bond-forming reactions crucial to pharmaceutical synthesis.

G cluster_reagent 1,5-Bis(methylamino)-3-oxapentane cluster_reactions Key Synthetic Transformations cluster_products Resulting Pharmaceutical Motifs Reagent H₃C-HN-(CH₂)₂-O-(CH₂)₂-NH-CH₃ Acylation N-Acylation Reagent->Acylation R-COCl or R-COOH + Coupling Agent Alkylation N-Alkylation Reagent->Alkylation R-X (Alkyl Halide) Cyclization Macrocyclization Reagent->Cyclization ClOC-(CH₂)n-COCl (High Dilution) Amide Bis-Amide Linkers Acylation->Amide TertiaryAmine Bis-Tertiary Amines Alkylation->TertiaryAmine Macrocycle Diamide Macrocycles Cyclization->Macrocycle

Caption: Core synthetic pathways for 1,5-Bis(methylamino)-3-oxapentane.

  • N-Acylation: This is one of the most robust and common reactions in medicinal chemistry.[7] The secondary amines of 1,5-Bis(methylamino)-3-oxapentane react readily with activated carboxylic acids (like acid chlorides) or with carboxylic acids in the presence of coupling agents (e.g., EDC, HATU) to form stable amide bonds. This is the primary method for using the molecule as a linker.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can be used to convert the secondary amines into tertiary amines, a common functional group in many active pharmaceutical ingredients (APIs).

  • Macrocyclization: When reacted with a bifunctional electrophile, such as a diacyl chloride, intramolecular cyclization can be favored over intermolecular polymerization by using high-dilution conditions. This allows for the synthesis of macrocycles, a class of compounds with unique therapeutic properties due to their constrained conformations.[8]

Application Protocol 1: Synthesis of a Symmetrical Bis-Amide Linked Compound

Objective: To demonstrate the use of 1,5-Bis(methylamino)-3-oxapentane as a flexible linker to symmetrically couple two molecules of a pharmacophore represented by a generic carboxylic acid (e.g., benzoic acid). Such symmetrical molecules are explored in drug design to target dimeric proteins or to increase binding avidity.[1][9]

Rationale: This protocol employs the reaction of the diamine with an acid chloride. The use of an acid chloride ensures a high-yielding and rapid reaction. A mild base, triethylamine (TEA), is included to act as a scavenger for the HCl byproduct, preventing the protonation and deactivation of the starting diamine. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both polar and nonpolar reactants.

// Nodes Start [label="Dissolve Diamine & TEA\nin Anhydrous DCM", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool to 0 °C\n(Ice Bath)"]; Add [label="Add Acid Chloride\n(2.1 eq.) Dropwise"]; React [label="Warm to RT\nStir for 4h"]; Workup [label="Aqueous Workup\n(Wash with H₂O, NaHCO₃, Brine)"]; Dry [label="Dry Organic Layer\n(Na₂SO₄)"]; Purify [label="Purify via Column\nChromatography"]; End [label="Characterize Final\nProduct (NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cool [label="Inert Atmosphere (N₂)"]; Cool -> Add [label="Maintain Temp."]; Add -> React; React -> Workup; Workup -> Dry; Dry -> Purify [label="After Filtration"]; Purify -> End; }

Caption: Experimental workflow for bis-amide synthesis.

Materials:

  • 1,5-Bis(methylamino)-3-oxapentane

  • Benzoyl chloride (or other desired acid chloride)

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Ethyl acetate/Hexanes solvent system

Step-by-Step Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1,5-Bis(methylamino)-3-oxapentane (1.00 g, 7.56 mmol, 1.0 eq.).

  • Dissolution: Dissolve the diamine in 30 mL of anhydrous DCM, followed by the addition of triethylamine (2.32 mL, 16.6 mmol, 2.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

  • Addition of Electrophile: Add benzoyl chloride (2.23 g, 15.9 mmol, 2.1 eq.), dissolved in 10 mL of anhydrous DCM, dropwise to the stirred solution over 15 minutes using a dropping funnel. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[10]

  • Quenching & Workup: Pour the reaction mixture into 50 mL of water. Transfer to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure bis-amide product.[11]

Application Protocol 2: Synthesis of a Diamide Macrocycle

Objective: To synthesize a macrocyclic diamide by reacting 1,5-Bis(methylamino)-3-oxapentane with a diacyl chloride (e.g., adipoyl chloride) under high-dilution conditions.

Rationale: The key to successful macrocyclization is to ensure that the reactive ends of the growing linear chain find each other (intramolecular reaction) rather than reacting with another molecule (intermolecular polymerization).[12] This is achieved by employing the high-dilution principle, where the concentrations of the reactants are kept very low.[13] A syringe pump is used to add the two reactants simultaneously and slowly to a large volume of solvent, maintaining a low instantaneous concentration.

ParameterHigh-Dilution ConditionsHigh-Concentration Conditions
Concentration < 0.01 M> 0.1 M
Primary Product Macrocycle (Intramolecular)Polymer (Intermolecular)
Addition Rate Slow (e.g., over 8-12 hours)Rapid
Rationale Favors chain ends finding each otherFavors reactions between different molecules

Materials:

  • 1,5-Bis(methylamino)-3-oxapentane

  • Adipoyl chloride

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • Two 50 mL gas-tight syringes and a syringe pump

  • Large three-neck round-bottom flask (e.g., 2 L)

Step-by-Step Methodology:

  • Setup: Assemble a 2 L three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and two septa for the syringe needles. Add 1 L of anhydrous DCM to the flask and begin vigorous stirring.

  • Prepare Reactant Solutions:

    • Solution A: In a 50 mL flask, dissolve 1,5-Bis(methylamino)-3-oxapentane (0.66 g, 5.0 mmol, 1.0 eq.) and triethylamine (1.53 mL, 11.0 mmol, 2.2 eq.) in 40 mL of anhydrous DCM. Load this into a 50 mL syringe.

    • Solution B: In a separate 50 mL flask, dissolve adipoyl chloride (0.915 g, 5.0 mmol, 1.0 eq.) in 40 mL of anhydrous DCM. Load this into the second 50 mL syringe.

  • Simultaneous Addition: Mount both syringes on the syringe pump. Insert the needles through the septa into the 2 L flask, ensuring the tips are submerged in the stirring solvent. Begin the simultaneous addition of Solution A and Solution B at a very slow rate (e.g., 5 mL/hour). The total addition time should be 8 hours.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight (12-16 hours).

  • Workup & Purification: Concentrate the reaction mixture to approximately 100 mL using a rotary evaporator. Wash the solution as described in Protocol 1 (water, NaHCO₃, brine), dry over Na₂SO₄, and concentrate. The crude product often requires careful purification by column chromatography to separate the desired macrocycle from linear oligomers.

Conclusion and Future Prospects

1,5-Bis(methylamino)-3-oxapentane is a highly valuable and versatile building block for pharmaceutical synthesis. Its predictable reactivity allows for straightforward incorporation into molecules as a flexible, hydrophilic linker to create bivalent drugs or antibody-drug conjugates (ADCs).[14] Furthermore, its structure is well-suited for the construction of complex macrocyclic architectures.[8] The protocols provided herein serve as a validated starting point for researchers and drug development professionals to explore the full potential of this reagent in creating novel chemical entities with enhanced therapeutic properties.

References

  • LookChem. CAS No.2620-27-1, 1,5-BIS(METHYLAMINO)-3-OXAPENTANE. [Link]

  • ResearchGate. (PDF) Synthesis of Bis-Amides Employing a Plant-Derived Triterpenoid as Component in the Ugi Reaction. [Link]

  • National Institutes of Health (NIH). Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC. [Link]

  • MDPI. Synthesis of Bis-Amides Employing a Plant-Derived Triterpenoid as Component in the Ugi Reaction. [Link]

  • SpiroChem. Linker Design. [Link]

  • Spring, D. Group, University of Cambridge. Strategies for the Diversity-Oriented Synthesis of Macrocycles. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Google Patents.
  • ADC Review. What Are Drug-Linker Complexes?. [Link]

  • ResearchGate. (PDF) Synthesis of New Dibenzosulfide Macrocyclic Diamides. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • National Institutes of Health (NIH). Synthesis of Macrocyclic Organo-Peptide Hybrids from Ribosomal Polypeptide Precursors via CuAAC-/hydrazide-mediated cyclization - PMC. [Link]

  • National Institutes of Health (NIH). Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC. [Link]

  • Ataman Kimya. 3,3'-METHYLENE BIS[5-METHYLOXAZOLIDINE]. [Link]

  • National Institutes of Health (NIH). Revisiting Hafner's Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino). [Link]

  • ChemBK. N-methyl-2-[2-(methylamino)ethoxy]ethanamine. [Link]

  • Chemdad. 1,5-BIS(METHYLAMINO)-3-OXAPENTANE, 98. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Polyurethane Systems with 1,5-Bis(methylamino)-3-oxapentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5-Bis(methylamino)-3-oxapentane, a specialized aliphatic amine catalyst. This guide is designed for researchers, scientists, and drug development professionals utilizing this catalyst in the synthesis of polyurethane-based materials. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and final product quality.

Introduction to 1,5-Bis(methylamino)-3-oxapentane in Polyurethane Chemistry

1,5-Bis(methylamino)-3-oxapentane is a tertiary amine catalyst primarily employed in the production of polyurethane foams.[1][2] Its molecular structure, featuring two tertiary amine groups and a central ether linkage, imparts a strong catalytic activity, particularly influencing the gelling reaction in polyurethane formation.[1]

In polyurethane foam synthesis, a delicate balance between two primary reactions is crucial for achieving the desired foam properties:

  • Gelling Reaction: The reaction between an isocyanate and a polyol, which builds the polymer backbone.

  • Blowing Reaction: The reaction between an isocyanate and water, which generates carbon dioxide gas to form the foam's cellular structure.[3]

Amine catalysts are essential for controlling the rates of both reactions.[4] An imbalance can lead to a variety of foam defects, including collapse, shrinkage, and poor cell structure.[3] 1,5-Bis(methylamino)-3-oxapentane, with its strong influence on the gelling reaction, is often used in conjunction with a blowing catalyst to achieve the optimal reaction profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 1,5-Bis(methylamino)-3-oxapentane in my polyurethane formulation?

A1: 1,5-Bis(methylamino)-3-oxapentane is a potent gelling catalyst. Its main function is to accelerate the polymerization of the polyol and isocyanate, which forms the polyurethane matrix. While it has some influence on the blowing reaction, its primary impact is on building the polymer network.

Q2: My foam is collapsing after rising. What is the likely cause related to the catalyst?

A2: Foam collapse typically indicates that the gelling reaction is too slow compared to the blowing reaction. The gas is generated before the polymer matrix has sufficient strength to contain it. If you are using 1,5-Bis(methylamino)-3-oxapentane, consider increasing its concentration to accelerate the gelling reaction. You might also need to adjust the concentration of your blowing catalyst.

Q3: I am observing large, irregular cells in my foam. How can I achieve a finer, more uniform cell structure?

A3: A non-uniform cell structure can result from an imbalanced reaction profile. If the gelling is too slow, cells can coalesce before the matrix solidifies. A faster gelling rate, promoted by an increased concentration of 1,5-Bis(methylamino)-3-oxapentane, can help to lock in the cell structure earlier, leading to a finer and more uniform foam.[5]

Q4: Can I use 1,5-Bis(methylamino)-3-oxapentane as a standalone catalyst?

A4: While it is a strong gelling catalyst, using it alone is generally not recommended for foam applications. To achieve a stable foam, a balanced catalysis of both the gelling and blowing reactions is necessary. It is best used in combination with a catalyst that is more selective for the blowing reaction.

Q5: What are the typical storage and handling precautions for 1,5-Bis(methylamino)-3-oxapentane?

A5: Like most amine catalysts, 1,5-Bis(methylamino)-3-oxapentane should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as acids and oxidizing agents.[3] It is a corrosive substance and can cause severe skin burns and eye damage.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing, when handling this chemical.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when using 1,5-Bis(methylamino)-3-oxapentane in polyurethane foam production.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow cluster_collapse Foam Collapse Analysis cluster_shrinkage Shrinkage/Cracks Analysis cluster_cell_structure Cell Structure Analysis cluster_cure Cure Rate Analysis start Identify Foam Defect defect1 Foam Collapse / Poor Rise start->defect1 defect2 Shrinkage / Cracks start->defect2 defect3 Coarse / Irregular Cell Structure start->defect3 defect4 Slow Cure / Tacky Surface start->defect4 cause1 Gelling reaction too slow compared to blowing reaction. defect1->cause1 cause2 Gelling reaction too fast compared to blowing reaction. defect2->cause2 cause3 Imbalance in reaction profile. Slow gelation allows cell coalescence. defect3->cause3 cause4 Insufficient overall catalytic activity or low ambient/mold temperature. defect4->cause4 solution1 Increase 1,5-Bis(methylamino)-3-oxapentane concentration to accelerate gelation. Decrease blowing catalyst concentration. cause1->solution1 solution2 Decrease 1,5-Bis(methylamino)-3-oxapentane concentration to slow gelation. Increase blowing catalyst concentration. cause2->solution2 solution3 Optimize catalyst balance. Slightly increase 1,5-Bis(methylamino)-3-oxapentane to set cell structure earlier. cause3->solution3 solution4 Increase concentration of both gelling and blowing catalysts proportionally. Ensure proper reaction temperature. cause4->solution4

Caption: Troubleshooting workflow for common polyurethane foam defects.

Detailed Troubleshooting Steps
Observed Defect Probable Cause Recommended Action
Foam Collapse or Poor Rise Height Gelling reaction is significantly slower than the blowing reaction. The polymer network lacks the strength to trap the generated CO2.Increase the concentration of 1,5-Bis(methylamino)-3-oxapentane in increments of 10-15% to accelerate the gelation rate. Consider a slight reduction in the blowing catalyst.
Shrinkage or Cracking After Demolding Gelling reaction is too fast, leading to a closed-cell structure that shrinks upon cooling. Cracks can form due to internal stresses.Decrease the concentration of 1,5-Bis(methylamino)-3-oxapentane. Ensure the blowing reaction is robust enough to open the cells at the end of the rise.
Coarse or Irregular Cell Structure An imbalance between the gelling and blowing profiles. Slow gelation can allow for cell coalescence.Optimize the ratio of gelling to blowing catalyst. A modest increase in 1,5-Bis(methylamino)-3-oxapentane can help to stabilize the cell structure earlier in the foaming process.[5]
Slow Curing or Tacky Foam Surface Insufficient overall catalytic activity or low reaction temperature.Increase the overall catalyst package (both gelling and blowing) proportionally. Verify that the mold and component temperatures are within the recommended range.
Foam Discoloration (Yellowing) This is often a result of oxidation of the polymer, which can be exacerbated by high exotherm temperatures during curing. While not directly a catalyst issue, a very fast reaction can increase the peak temperature.While some yellowing from light exposure is normal for polyurethane foams, if it is excessive and occurs immediately after production, consider if the reaction is too exothermic.[7] If so, a slight reduction in the overall catalyst concentration may be warranted, but this must be balanced with achieving a full cure.

Experimental Protocols

Representative Flexible Polyurethane Foam Formulation

This protocol provides a starting point for a typical flexible polyurethane foam formulation. The optimal concentrations of catalysts and other additives should be determined experimentally for your specific application.

Component Parts by Weight (pbw) Function
Polyether Polyol (e.g., 3000 MW triol)100Polymer backbone
Deionized Water4.0Blowing agent
Silicone Surfactant1.0Cell stabilizer
1,5-Bis(methylamino)-3-oxapentane0.2 - 0.8Gelling catalyst
Blowing Catalyst (e.g., a tertiary amine with higher blowing efficiency)0.1 - 0.5Blowing catalyst
Stannous Octoate (optional)0.1 - 0.3Co-catalyst for gelling
Toluene Diisocyanate (TDI) 80/20Index 105-110Cross-linker
Step-by-Step Foaming Procedure
  • Preparation: Ensure all components are at the recommended temperature (typically 20-25°C).

  • Premixing: In a suitable container, thoroughly mix the polyol, water, silicone surfactant, and the amine catalysts (1,5-Bis(methylamino)-3-oxapentane and the blowing catalyst).

  • Initiation: Add the stannous octoate (if used) to the premix and stir vigorously.

  • Reaction: Add the calculated amount of TDI to the mixture and immediately begin high-speed mixing for 5-10 seconds.

  • Pouring: Quickly pour the reacting mixture into a mold or onto a substrate.

  • Curing: Allow the foam to rise and cure at ambient or elevated temperature as required for your system.

Visualizing the Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_mixing Mixing cluster_reaction Reaction & Curing temp_control Equilibrate Components (20-25°C) premix Premix: Polyol, Water, Surfactant, Amine Catalysts temp_control->premix add_tin Add Stannous Octoate (if used) premix->add_tin add_tdi Add TDI & Mix (High Speed, 5-10s) add_tin->add_tdi pour Pour into Mold add_tdi->pour cure Allow to Rise & Cure pour->cure

Caption: General experimental workflow for polyurethane foam synthesis.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • Sabtech Machine. (2024, March 5). Common Issues and Solutions for Polyurethane Foam Production-Part 1. Retrieved from [Link]

  • Aleader Tire. (2022, May 23). Problems and Solutions in Polyurethane Foam Production Knowledge. Retrieved from [Link]

  • Huntsman Corporation. (n.d.). JEFFCAT Z-130. Retrieved from [Link]

  • Herrington, R., & Hock, K. (Eds.). (1997). Flexible Polyurethane Foams. Dow Chemical Company.
  • Olmo Giuseppe S.p.A. (n.d.). Guide to the Polyurethane Foam. Retrieved from [Link]

  • Huntsman Corporation. (n.d.). JEFFCAT Catalysts [PDF]. Scribd. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.2620-27-1,1,5-BIS(METHYLAMINO)-3-OXAPENTANE. Retrieved from [Link]

  • The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.). Retrieved from [Link]

  • Olmo, G. (n.d.). Guide to the Polyurethane Foam. Olmo Giuseppe S.p.A.
  • Ruiduan, L., Ling, L., Yanjie, L., Ben, W., Jia Jun, Y., & Jibo, Z. (2018). RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE.
  • EUROPUR. (2023, September). SAFETY GUIDELINES FOR THE FLEXIBLE POLYURETHANE FOAM INDUSTRY.
  • ResearchGate. (n.d.). Foam Formulations for production of flexible polyurethane foam. Retrieved from [Link]

  • Polyurethane Foam Association. (2016). Flexible Polyurethane Foam: a Primer. Retrieved from [Link]

  • SciSpace. (n.d.). Effects of amine catalysts on the physical properties of a rigid urethane foam system. Retrieved from [Link]

  • Middle East Technical University. (2019, September). PREPARATION AND CHARACTERIZATION OF COMBUSTION MODIFIED POLYURETHANE.
  • Scribd. (n.d.). Us7361695 - Process To Manufacture Flexible Polyurethane Foams | PDF. Retrieved from [Link]

  • Huntsman. (n.d.). Additives and Catalysts VOC Low-Emission Automotive Polyurethanes. Feiplar.
  • MDPI. (2023, February 11). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. Retrieved from [Link]

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Technical Support Center: 1,5-Bis(methylamino)-3-oxapentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,5-Bis(methylamino)-3-oxapentane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the use of this versatile diamine ether. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Section 1: Synthesis and Impurity Profile

FAQ 1: What are the likely impurities in commercially available 1,5-Bis(methylamino)-3-oxapentane?

The purity of 1,5-Bis(methylamino)-3-oxapentane is crucial for reproducible results. The most probable synthetic route involves the reaction of bis(2-chloroethyl) ether with an excess of methylamine.[1] Based on this, several process-related impurities can be anticipated.

  • Unreacted Starting Materials: Residual bis(2-chloroethyl) ether and methylamine may be present.

  • Over-alkylation Products: The secondary amine products can compete with methylamine for the alkylating agent, leading to the formation of tertiary amines and even quaternary ammonium salts.

  • Products of Elimination: Base-promoted elimination reactions can occur, leading to vinyl ether derivatives.

  • Oligomerization Products: Dimerization or oligomerization of the starting materials or product can lead to higher molecular weight impurities.

Troubleshooting Guide: Identifying Impurities

Issue: You observe unexpected peaks in your GC-MS or LC-MS analysis of a reaction mixture where 1,5-Bis(methylamino)-3-oxapentane was used as a starting material.

Potential Cause & Solution:

Potential Impurity Identification Method Mitigation Strategy
Bis(2-chloroethyl) etherGC-MSPurchase from a reputable supplier with a detailed Certificate of Analysis. If synthesizing in-house, ensure complete reaction and thorough purification by distillation.
MethylamineHeadspace GC-MSUse a slight excess of the other reactant to ensure full consumption of methylamine, followed by purification.
Over-alkylation ProductsLC-MS, NMROptimize the stoichiometry of the synthesis, using a larger excess of methylamine. Purify the final product by fractional distillation under reduced pressure.
Elimination ByproductsGC-MS, NMRControl the reaction temperature and choice of base during synthesis to minimize elimination.
OligomersLC-MS, Size Exclusion ChromatographyOptimize reaction concentration and stoichiometry. Purification may require column chromatography.

Section 2: Common Side Reactions in Application

FAQ 2: I am performing an alkylation reaction with an alkyl halide and 1,5-Bis(methylamino)-3-oxapentane, but I am getting a mixture of products. Why?

This is a classic challenge when working with primary or secondary amines. The product of the initial alkylation, a more substituted amine, can also act as a nucleophile and react with the alkyl halide. This leads to over-alkylation.

Causality: The secondary amine of 1,5-Bis(methylamino)-3-oxapentane reacts with an alkyl halide (R-X) to form a tertiary amine. This tertiary amine is still nucleophilic and can react further with R-X to form a quaternary ammonium salt. Since your starting material has two secondary amine groups, a complex mixture of mono- and di-alkylated products, as well as their quaternized derivatives, is possible.

Experimental Workflow: Minimizing Over-alkylation

Caption: Workflow to control over-alkylation.

FAQ 3: My reaction with an acyl chloride and 1,5-Bis(methylamino)-3-oxapentane is not going to completion, or I am seeing byproducts. What could be the issue?

Acylation of secondary amines is generally a high-yielding reaction. However, issues can arise from stoichiometry, the base used, and reaction conditions.

Causality: Each acylation reaction produces one equivalent of HCl.[2] This acid will protonate the amine starting material, rendering it non-nucleophilic. Therefore, at least one equivalent of a non-nucleophilic base per amine group being acylated is required to neutralize the HCl produced. If both amine groups are to be acylated, more than two equivalents of base are needed.

Troubleshooting Guide: Acylation Reactions

Issue: Incomplete reaction or formation of mono-acylated instead of di-acylated product.

Parameter Potential Problem Recommended Solution
Stoichiometry Insufficient acyl chloride or base.Use a slight excess (1.05-1.1 equivalents) of acyl chloride per amine group. Use at least one equivalent of a hindered base (e.g., triethylamine, diisopropylethylamine) per equivalent of acyl chloride.
Base The base is not strong enough or is sterically hindered.Triethylamine is a common choice. For sluggish reactions, a stronger, non-nucleophilic base like DBU could be considered, but with caution to avoid side reactions.
Temperature Reaction may be too slow at low temperatures.Most acylations proceed well at 0 °C to room temperature. If the reaction is slow, gentle heating (40-50 °C) can be applied, but monitor for potential side reactions.
Solvent The solvent may not be suitable for the reaction.Aprotic solvents like dichloromethane, THF, or DMF are generally preferred.[3]

Section 3: Stability and Degradation

FAQ 4: How stable is 1,5-Bis(methylamino)-3-oxapentane? Are there specific storage conditions I should follow?

Like many aliphatic amines and ethers, 1,5-Bis(methylamino)-3-oxapentane is susceptible to degradation over time, especially when exposed to air and light.

  • Oxidation of Amines: The secondary amine groups can be oxidized, leading to a variety of degradation products.

  • Peroxide Formation: The ether linkage is susceptible to autoxidation in the presence of oxygen to form explosive peroxides. This is a significant safety concern.

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates.

Protocol: Storage and Handling

  • Storage: Store in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store in a cool, dark place. Refrigeration is recommended for long-term storage.

  • Handling: Handle under an inert atmosphere whenever possible. Avoid prolonged exposure to air.

  • Peroxide Testing: Before using material that has been stored for an extended period, it is crucial to test for the presence of peroxides.

FAQ 5: I am using a strong acid in my reaction. Could this affect the 1,5-Bis(methylamino)-3-oxapentane backbone?

Yes, strong acids can lead to the cleavage of the ether linkage.[4][5]

Causality: The ether oxygen can be protonated by a strong acid, turning the alkoxy group into a good leaving group (an alcohol). A nucleophile present in the reaction mixture (e.g., a halide ion from HBr or HI) can then attack one of the adjacent carbon atoms in an S_N1 or S_N2 fashion, leading to the cleavage of the C-O bond.[6][7]

Reaction Pathway: Acid-Catalyzed Ether Cleavage

Ether_Cleavage cluster_0 Ether Cleavage Mechanism A 1,5-Bis(methylamino)-3-oxapentane B Protonated Ether A->B + H+ C Transition State B->C + X- (Nucleophile) D Cleavage Products C->D SN2 Attack

Caption: Simplified ether cleavage pathway.

Section 4: Analytical Methods

FAQ 6: What are the recommended analytical techniques for monitoring reactions involving 1,5-Bis(methylamino)-3-oxapentane and its derivatives?

Due to the polarity and potential for volatility of 1,5-Bis(methylamino)-3-oxapentane and its derivatives, a combination of chromatographic techniques is often necessary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for analyzing the parent compound and other volatile, thermally stable derivatives. Derivatization may be necessary to improve peak shape and resolution.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for less volatile or thermally labile derivatives. Since aliphatic amines lack a strong chromophore, UV detection can be challenging without derivatization.[6][11] Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are universal detection methods that can be employed. Alternatively, derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of products and for identifying impurities.

Protocol: General GC-MS Method for Amine Analysis

  • Derivatization (Optional but Recommended):

    • To a solution of your analyte in an aprotic solvent, add a derivatizing agent such as propyl chloroformate or trifluoroacetic anhydride.

    • Include a suitable base (e.g., pyridine) to neutralize the acid byproduct.

    • Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature or with gentle heating).

  • GC Conditions:

    • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point. For underivatized amines, specialized amine-specific columns are available.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for your expected products (e.g., m/z 40-500).

References

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The GC-MS analysis of isocyanate diamine-metabolites. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Retrieved from [Link]

  • Ashenhurst, J. (2025, April 16). Enamines. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • UCL Discovery. (2012, April 4). Investigation into the Use of 1,2-Diamines in Fused Heterocycle Synthesis. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2020, February 15). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Retrieved from [Link]

  • Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-lower alkyl morpholines.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-Tricarbonyl Derivatives by Condensation of 1,3-Bis(silyl enol ethers) with Acid Chlorides. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation Mechanism of Aliphatic Ethers: Theoretical Insights on the Main Reaction Channels. The Journal of Physical Chemistry A. Retrieved from [Link]

  • LibreTexts. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]

  • Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link]

  • ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]

  • VTechWorks. (n.d.). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • YouTube. (2022, January 27). Acid Chloride + Ammonia = Amide (Mechanism). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch17: C=O + secondary amine derivs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Diamines – Knowledge and References. Retrieved from [Link]

  • YouTube. (2018, February 6). Ether Formation and Cleavage Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Secondary amines from aldehyde/ketones and amines using other hydrogen.... Retrieved from [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to s.... Retrieved from [Link]

  • MDPI. (n.d.). Influence of Filler in the Form of Waste Wood Flour and Microcellulose on the Mechanical, Thermal, and Morphological Characteristics of Hierarchical Epoxy Composites. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions with 1,5-Bis(methylamino)-3-oxapentane

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,5-Bis(methylamino)-3-oxapentane. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes. As a flexible bidentate ligand and a difunctional nucleophile, 1,5-Bis(methylamino)-3-oxapentane offers unique possibilities in chelation chemistry and as a building block in organic synthesis. This resource will help you navigate the potential challenges and unlock its full potential.

Disclaimer: Specific experimental data for 1,5-Bis(methylamino)-3-oxapentane is limited in publicly available literature. The guidance provided herein is based on the general principles of the reactivity of secondary diamines and amino ethers. Researchers should always conduct small-scale pilot experiments to determine the optimal conditions for their specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 1,5-Bis(methylamino)-3-oxapentane?

A1: Based on its structure, 1,5-Bis(methylamino)-3-oxapentane is anticipated to be a valuable reagent in several areas:

  • Coordination Chemistry: The two nitrogen atoms and the central oxygen atom can act as a tridentate ligand, forming stable complexes with various metal ions. This property is useful in catalysis, and as sequestering agents.

  • Organic Synthesis: As a diamine, it can be used as a building block for the synthesis of larger molecules, such as macrocycles, polymers, and pharmacologically active compounds. Its two secondary amine groups can undergo a variety of reactions, including alkylation, acylation, and condensation.[1]

  • Cross-linking Agent: The difunctional nature of this molecule makes it a potential cross-linking agent for polymers, imparting specific physical and chemical properties to the material.

Q2: What are the key safety considerations when working with 1,5-Bis(methylamino)-3-oxapentane?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Q3: How should I store 1,5-Bis(methylamino)-3-oxapentane?

A3: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low product yield is a common issue in organic synthesis. The following sections provide a systematic approach to troubleshooting this problem when using 1,5-Bis(methylamino)-3-oxapentane.

Q: My reaction is not proceeding to completion, resulting in a low yield. What are the likely causes and how can I address them?

A: Several factors could be contributing to a low yield. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure the purity of your starting materials, including 1,5-Bis(methylamino)-3-oxapentane and your electrophile. Impurities can inhibit the reaction or lead to unwanted side products.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy. Conversely, if the reaction is exothermic, cooling may be necessary to prevent decomposition of reactants or products. Experiment with a range of temperatures to find the optimum.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Solvent Choice: The solvent can have a significant impact on reaction rate and selectivity. For reactions involving amines, polar aprotic solvents are often a good choice.[2]

Table 1: Common Solvents for Amine Reactions

SolventPolarityBoiling Point (°C)Notes
Dichloromethane (DCM)Polar Aprotic40Good for a wide range of reactions, but can be reactive with some nucleophiles.
Tetrahydrofuran (THF)Polar Aprotic66A common choice for many organic reactions. Can form peroxides upon storage.
Acetonitrile (MeCN)Polar Aprotic82A more polar aprotic solvent, useful for SN2 reactions.
N,N-Dimethylformamide (DMF)Polar Aprotic153A high-boiling polar aprotic solvent that can facilitate difficult reactions.
TolueneNonpolar111Can be useful for reactions requiring higher temperatures.
  • Stoichiometry: The ratio of reactants is critical. For a difunctional nucleophile like 1,5-Bis(methylamino)-3-oxapentane, the stoichiometry will determine whether you get mono- or di-substitution.

Troubleshooting_Low_Yield Start Low Product Yield Check_Purity Verify Reagent Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp If pure Monitor_Time Monitor Reaction Over Time Optimize_Temp->Monitor_Time Screen_Solvents Screen Different Solvents Monitor_Time->Screen_Solvents Adjust_Stoichiometry Adjust Reactant Stoichiometry Screen_Solvents->Adjust_Stoichiometry Success Improved Yield Adjust_Stoichiometry->Success

Caption: A troubleshooting workflow for addressing low product yield.

Issue 2: Formation of Multiple Products and Side Reactions

The presence of two secondary amine groups in 1,5-Bis(methylamino)-3-oxapentane can lead to the formation of multiple products.

Q: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I improve the selectivity of my reaction?

A: The formation of multiple products is often due to the high reactivity and difunctional nature of the diamine.

  • Over-alkylation/acylation: A common side reaction with primary and secondary amines is over-alkylation or over-acylation, where the amine reacts with more than one equivalent of the electrophile.[3][4] To favor mono-substitution, use a large excess of the diamine relative to the electrophile. Conversely, to favor di-substitution, use an excess of the electrophile.[5]

  • Intramolecular vs. Intermolecular Reactions: If you are attempting an intramolecular reaction (e.g., macrocyclization), high dilution conditions are crucial to favor the desired cyclization over intermolecular polymerization.

  • Protecting Groups: In complex syntheses, it may be necessary to protect one of the amine groups to ensure selective reaction at the other site. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Reaction_Selectivity Start Multiple Products Observed Control_Stoichiometry Control Stoichiometry (Excess Amine for Mono-substitution, Excess Electrophile for Di-substitution) Start->Control_Stoichiometry High_Dilution Employ High Dilution (for intramolecular reactions) Start->High_Dilution Protecting_Groups Use Protecting Groups (for selective functionalization) Start->Protecting_Groups Desired_Product Improved Selectivity Control_Stoichiometry->Desired_Product High_Dilution->Desired_Product Protecting_Groups->Desired_Product

Caption: Strategies to improve reaction selectivity.

Issue 3: Difficult Product Purification

The basic nature of amines can sometimes complicate purification by standard column chromatography on silica gel.

Q: My product is streaking on the silica gel column, making purification difficult. What can I do to improve the separation?

A: The basic amine groups can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation.

  • Amine-functionalized Silica: Using an amine-functionalized stationary phase can mitigate the acid-base interactions and improve the chromatography.[6]

  • Mobile Phase Additives: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase can help to "deactivate" the silica gel and improve the elution of basic compounds.[7]

  • Acidic Workup: During the aqueous workup, washing the organic layer with a dilute acid (e.g., 1M HCl) will protonate the amine, making it water-soluble and allowing for its separation from non-basic impurities.[8] The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent. Be sure your target molecule is stable to acidic conditions before attempting this.[8]

Experimental Protocols

General Protocol for a Nucleophilic Substitution Reaction (Alkylation)

This protocol provides a general starting point for the alkylation of 1,5-Bis(methylamino)-3-oxapentane. Note: This is a generalized procedure and may require optimization.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-Bis(methylamino)-3-oxapentane (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, acetonitrile).

  • Addition of Base (if necessary): For less reactive electrophiles, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.) can be added.

  • Addition of Electrophile: Slowly add the alkyl halide (1.0-2.2 eq., depending on desired mono- or di-substitution) to the stirred solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

References

  • Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube. Retrieved from [Link]

  • LibreTexts. (2025). 24.6: Synthesis of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Amine Synthesis Reactions. YouTube. Retrieved from [Link]

  • LibreTexts. (2025). 24.7: Reactions of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Chem Vids. (2019). synthesis of secondary amines. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Michael Evans. (2019). 04.02 Reactivity of Ethers and Protonated Ethers. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry. Retrieved from [Link]

  • LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of amines.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]

  • American Chemical Society. (2026). Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • American Chemical Society. (2026). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Organic Letters. Retrieved from [Link]

  • LibreTexts. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Dr. Raman's clips. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]

  • NCERT. (n.d.). Coordination Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

Sources

Degradation of 1,5-Bis(methylamino)-3-oxapentane and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,5-Bis(methylamino)-3-oxapentane (CAS No. 2620-27-1). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the handling, storage, and degradation of this compound. Our goal is to ensure the integrity of your experiments by minimizing compound degradation and addressing common issues you may encounter.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries about the properties and handling of 1,5-Bis(methylamino)-3-oxapentane.

Q1: What are the key physical and chemical properties of 1,5-Bis(methylamino)-3-oxapentane?

1,5-Bis(methylamino)-3-oxapentane is a clear, colorless to light yellow liquid with the molecular formula C6H16N2O.[1][2] It is a secondary diamine containing an ether linkage, which influences its chemical reactivity and potential degradation pathways. Key properties are summarized in the table below.

PropertyValueReference
CAS Number 2620-27-1[1]
Molecular Formula C6H16N2O[1]
Molecular Weight 132.2 g/mol [2]
Appearance Clear colorless to light yellow liquid[1][2]
Boiling Point 76 °C[2]
Density 0.872 g/cm³ (Predicted)[2]

Q2: What are the recommended storage conditions for 1,5-Bis(methylamino)-3-oxapentane to ensure its stability?

To maintain the purity and stability of 1,5-Bis(methylamino)-3-oxapentane, it is crucial to adhere to proper storage protocols. The Safety Data Sheet (SDS) recommends storing the compound in a dry, cool, and well-ventilated place.[1] To prevent potential degradation from atmospheric components, it should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.[1] Generally, amines should be stored at temperatures below 30°C (86°F) to maintain stability.[3]

Q3: What materials and substances are incompatible with 1,5-Bis(methylamino)-3-oxapentane?

The primary incompatibility to be aware of is with strong oxidizing agents .[1] Contact with these substances can lead to vigorous reactions and degradation of the amine. Additionally, due to its susceptibility to hydrolysis, exposure to moist air or water should be avoided.[1]

Q4: What are the primary safety precautions to take when handling this compound?

When working with 1,5-Bis(methylamino)-3-oxapentane, it is essential to use a chemical fume hood to avoid inhalation of vapors.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[4][5] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1] Always consult the full Safety Data Sheet (SDS) before handling the compound.[1][6][7][8][9][10][11]

II. Troubleshooting Guide: Degradation and Prevention

This section provides a detailed guide to identifying and preventing the degradation of 1,5-Bis(methylamino)-3-oxapentane, addressing specific issues that may arise during your experiments.

Issue 1: The compound has developed a yellow or brownish tint.

Potential Cause: Discoloration is a common indicator of chemical degradation, often due to oxidation. The initial steps of oxidative degradation of amines are believed to proceed through a radical mechanism, which can be initiated by exposure to air (oxygen).[12] The presence of trace metal ions can also catalyze this process.[13]

Preventative Measures:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere such as nitrogen or argon to minimize contact with oxygen.[1]

  • Solvent Purity: Use high-purity, degassed solvents for your reactions to reduce the presence of dissolved oxygen and metal impurities.

  • Avoid Contamination: Ensure all glassware and equipment are scrupulously clean and free of metal contaminants.

Troubleshooting Steps:

  • Assess Purity: If discoloration is observed, it is recommended to re-analyze the purity of the compound using an appropriate analytical technique (e.g., GC-MS or NMR) before use.

  • Purification: If the purity has been compromised, purification by distillation under reduced pressure may be possible, depending on the nature of the impurities.

Issue 2: Inconsistent experimental results or loss of compound activity.

Potential Cause: A loss of reactivity or inconsistent results can be a consequence of compound degradation, leading to a lower effective concentration of the active substance. Two primary degradation pathways to consider are oxidative and thermal degradation.

  • Oxidative Degradation: As mentioned, amines are susceptible to oxidation. The presence of an ether linkage in 1,5-Bis(methylamino)-3-oxapentane can also be a site for oxidative cleavage. The initial steps of amine oxidation are thought to involve the formation of an amine radical.[14]

  • Thermal Degradation: At elevated temperatures, diamines can undergo thermal degradation.[15] A potential pathway for diamines is intermolecular cyclization, which can be more favorable if stable five or six-membered rings can be formed.[14][16][17]

Diagram of Potential Degradation Pathways:

G cluster_main 1,5-Bis(methylamino)-3-oxapentane cluster_oxidative Potential Oxidative Degradation cluster_thermal Potential Thermal Degradation Main_Compound H3C-NH-CH2-CH2-O-CH2-CH2-NH-CH3 Oxidative_Products Oxidized Products (e.g., N-oxides, aldehydes, cleaved products) Main_Compound->Oxidative_Products O2, Metal Ions Thermal_Products Cyclized Products (e.g., Piperazine derivatives) Main_Compound->Thermal_Products Heat

Caption: Potential degradation pathways for 1,5-Bis(methylamino)-3-oxapentane.

Preventative Measures:

  • Temperature Control: Avoid exposing the compound to high temperatures for extended periods. If heating is necessary for an experiment, it should be done for the minimum time required. For long-term storage, adhere to the recommended cool conditions.[3]

  • Inert Reaction Conditions: For reactions sensitive to oxidation, conduct them under an inert atmosphere.

  • Chelating Agents: In systems where metal ion contamination is a concern, the addition of a chelating agent (e.g., EDTA) might be considered to sequester metal ions and inhibit catalytic oxidation, though this should be evaluated for compatibility with the specific experimental setup.

Troubleshooting Steps:

  • Reaction Monitoring: Closely monitor reaction progress using techniques like TLC, LC-MS, or GC-MS to detect the formation of unexpected byproducts.

  • Control Experiments: Run control experiments with a freshly opened or purified batch of 1,5-Bis(methylamino)-3-oxapentane to determine if compound degradation is the source of the issue.

Experimental Protocol: Stability Assessment of 1,5-Bis(methylamino)-3-oxapentane

This protocol outlines a general procedure to assess the stability of 1,5-Bis(methylamino)-3-oxapentane under specific experimental conditions.

Objective: To determine the stability of 1,5-Bis(methylamino)-3-oxapentane under conditions relevant to a planned experiment (e.g., specific solvent, temperature, and atmosphere).

Materials:

  • 1,5-Bis(methylamino)-3-oxapentane

  • High-purity solvent(s) to be used in the experiment

  • Inert gas (Nitrogen or Argon)

  • Appropriate reaction vessel (e.g., sealed vial)

  • Analytical instrument (e.g., GC-MS, HPLC, or NMR)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 1,5-Bis(methylamino)-3-oxapentane in the chosen solvent at the desired concentration.

    • Aliquot the solution into several reaction vessels.

  • Incubation Conditions:

    • Expose the aliquots to the different conditions you wish to test (e.g., room temperature in air, elevated temperature under nitrogen, etc.).

    • Include a control sample stored under ideal conditions (e.g., -20°C under argon).

  • Time Points:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each condition.

  • Analysis:

    • Analyze the samples immediately using a suitable analytical method to determine the purity of 1,5-Bis(methylamino)-3-oxapentane and identify any potential degradation products.

  • Data Interpretation:

    • Compare the purity of the test samples to the control sample at each time point to assess the rate and extent of degradation under each condition.

Workflow Diagram for Stability Assessment:

G Start Prepare Stock Solution Aliquot Aliquot into Test Vessels Start->Aliquot Conditions Expose to Experimental Conditions (e.g., Temp, Atmosphere) Aliquot->Conditions Time_Points Sample at Time Points (0, 2, 4, 8, 24h) Conditions->Time_Points Analysis Analyze Purity (GC-MS, HPLC, NMR) Time_Points->Analysis Data Compare to Control and Assess Degradation Analysis->Data End Determine Stability Profile Data->End

Sources

Technical Support Center: Optimizing Reaction Rates of 1,5-Bis(methylamino)-3-oxapentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into accelerating reactions involving 1,5-Bis(methylamino)-3-oxapentane. Drawing from established chemical principles and field-proven methodologies, this resource will address common challenges and frequently asked questions to enhance your experimental success.

Section 1: Understanding the Reactivity of 1,5-Bis(methylamino)-3-oxapentane

1,5-Bis(methylamino)-3-oxapentane is a diamine containing two secondary amine functional groups and an ether linkage. The reactivity of this molecule is primarily dictated by the nucleophilicity of the nitrogen atoms' lone pair of electrons.[1] These lone pairs are readily available to attack electrophilic centers, making the compound a versatile building block in various chemical syntheses.

The presence of two methyl groups, which are electron-donating, slightly increases the electron density on the nitrogen atoms, thereby enhancing their basicity and nucleophilicity compared to unsubstituted primary amines.[1] However, the ether oxygen atom can also influence reactivity through intramolecular hydrogen bonding or by coordinating with metal catalysts, potentially altering the steric and electronic environment around the amine groups.

Section 2: Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you might encounter when aiming to increase the reaction rate of 1,5-Bis(methylamino)-3-oxapentane.

Issue 1: Slow Reaction Rate in Nucleophilic Substitution Reactions

Question: My nucleophilic substitution reaction with an alkyl halide is proceeding much slower than anticipated. How can I accelerate it?

Answer: Slow reaction rates in nucleophilic substitutions involving secondary amines like 1,5-Bis(methylamino)-3-oxapentane can be attributed to several factors, including steric hindrance, solvent effects, and the nature of the leaving group. Here’s a systematic approach to troubleshooting:

1. Solvent Selection:

  • Explanation: The choice of solvent can dramatically influence the rate of SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, leaving the nucleophile more "naked" and reactive.

  • Recommendation: Switch from protic solvents (e.g., ethanol, methanol) to polar aprotic solvents such as Acetonitrile (ACN) , Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) .

  • Causality: Protic solvents can form hydrogen bonds with the amine nucleophile, creating a solvent cage that sterically hinders its approach to the electrophile and energetically stabilizes the ground state of the nucleophile, thus increasing the activation energy of the reaction.

2. Leaving Group Modification:

  • Explanation: The rate of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base that is stable in solution.

  • Recommendation: If your substrate is an alkyl chloride or bromide, consider converting it to an alkyl iodide or a tosylate.

  • Causality: Iodide is a much better leaving group than bromide or chloride because it is a weaker base. Tosylates are excellent leaving groups due to the resonance stabilization of the resulting tosylate anion.

3. Temperature and Concentration:

  • Explanation: According to the Arrhenius equation, increasing the temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. Increasing the concentration of reactants also increases the frequency of collisions.

  • Recommendation:

    • Gradually increase the reaction temperature in 10°C increments while monitoring for potential side reactions or decomposition.

    • Increase the concentration of either 1,5-Bis(methylamino)-3-oxapentane or the electrophile.

  • Caution: Excessive heat can lead to undesired side reactions, such as elimination (E2) pathways, especially with sterically hindered substrates.

Issue 2: Low Yields in Acylation Reactions

Question: I am attempting to acylate 1,5-Bis(methylamino)-3-oxapentane with an acid chloride, but the yield is poor. What could be the cause and how can I improve it?

Answer: Low yields in acylation reactions with secondary amines can often be traced back to the formation of an ammonium salt byproduct which is unreactive, or side reactions.

1. Stoichiometry and Base Addition:

  • Explanation: The reaction between an amine and an acid chloride produces one equivalent of hydrochloric acid (HCl). This acid will react with an unreacted molecule of the amine to form an unreactive ammonium salt, effectively consuming half of your starting amine.[2]

  • Recommendation:

    • Use a 2:1 molar ratio of the diamine to the acylating agent.[2] One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl produced.

    • Alternatively, and more efficiently, use a 1:1 molar ratio of the diamine and the acylating agent, but add a non-nucleophilic tertiary amine base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) , to scavenge the HCl.

  • Workflow Diagram:

    acylation_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Diamine 1,5-Bis(methylamino)- 3-oxapentane Reaction Acylation Reaction Diamine->Reaction AcidChloride Acid Chloride AcidChloride->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Base Tertiary Amine Base (e.g., TEA, DIPEA) Base->Reaction Product Desired Amide Reaction->Product Forms Byproduct Ammonium Salt Reaction->Byproduct Forms

    Caption: Workflow for efficient acylation of secondary amines.

2. Catalyst Addition:

  • Explanation: Certain catalysts can accelerate the rate of acylation.

  • Recommendation: Add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) .

  • Causality: DMAP is a hypernucleophilic acylation catalyst. It reacts with the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the secondary amine.[3]

Issue 3: Inefficient Reaction with Carbonyl Compounds (e.g., Aldehydes, Ketones)

Question: My Knoevenagel condensation or similar reaction with an aldehyde is very slow. How can I speed it up?

Answer: Reactions of amines with carbonyl compounds often require catalysis to proceed at a reasonable rate.

1. Acid/Base Catalysis:

  • Explanation: The initial step of nucleophilic addition of the amine to the carbonyl can be catalyzed by either acid or base. Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base catalysis can deprotonate the active methylene compound in a Knoevenagel-type reaction, increasing its nucleophilicity.[4]

  • Recommendation:

    • For reactions like imine formation, a catalytic amount of a weak acid such as acetic acid or p-toluenesulfonic acid (p-TsOH) can be beneficial.

    • For Knoevenagel-type condensations, a weak base like piperidine or even one of the amine groups of your reactant can act as the catalyst.[4]

  • Experimental Protocol: Trial Acid Catalysis for Imine Formation

    • Dissolve 1 equivalent of the aldehyde and 1 equivalent of 1,5-Bis(methylamino)-3-oxapentane in a suitable solvent (e.g., toluene).

    • Add 0.05 equivalents of p-TsOH.

    • Set up the reaction with a Dean-Stark apparatus to remove the water formed during the reaction, which will drive the equilibrium towards the product.

    • Heat the reaction to reflux and monitor by TLC or GC-MS until completion.

2. Lewis Acid Catalysis:

  • Explanation: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.

  • Recommendation: Consider using a mild Lewis acid catalyst such as Zinc Chloride (ZnCl₂) or Magnesium Bromide (MgBr₂) .

  • Caution: Strong Lewis acids may complex too strongly with the amine, rendering it non-nucleophilic.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use 1,5-Bis(methylamino)-3-oxapentane as a curing agent for epoxy resins? How can I accelerate the curing process?

A1: Yes, diamines like 1,5-Bis(methylamino)-3-oxapentane are commonly used as curing agents (hardeners) for epoxy resins.[5][6] The secondary amine groups open the epoxide ring in a nucleophilic addition reaction. To accelerate the curing process:

  • Increase Temperature: Curing is a chemical reaction and its rate increases with temperature. A post-curing step at an elevated temperature is common practice.

  • Use of Accelerators: Tertiary amines, such as benzyldimethylamine (BDMA) or 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) , are effective accelerators for amine-cured epoxy systems.[7] They function by catalyzing the epoxide ring-opening reaction. Phenols and some alcohols can also act as accelerators.[8]

Q2: What is the effect of pH on the reactivity of 1,5-Bis(methylamino)-3-oxapentane?

A2: The pH of the reaction medium has a profound effect on the nucleophilicity of the amine.

  • In acidic conditions (low pH): The amine groups will be protonated to form ammonium ions (-NH₂⁺CH₃). This removes the lone pair of electrons on the nitrogen, rendering it non-nucleophilic and thus unreactive towards electrophiles.

  • In basic conditions (high pH): The amine groups will be in their free base form (-NHCH₃), where the lone pair is available for reaction. Therefore, for nucleophilic reactions, it is crucial to maintain a neutral to basic pH to ensure the amine is in its reactive state.

Q3: Are there any specific catalysts that are particularly effective for reactions involving this diamine?

A3: The choice of catalyst is highly reaction-dependent.

  • For Nucleophilic Aromatic Substitution (SNAr): Phase-transfer catalysts (e.g., quaternary ammonium salts) can be effective if the reaction is biphasic. In some cases, the reaction can be accelerated by the use of a benign and sustainable polymer like hydroxypropyl methylcellulose (HPMC) in water.[9]

  • For C-N Bond Formation (e.g., Buchwald-Hartwig amination): Palladium or copper catalysts are typically required. The specific ligand used with the metal is critical for achieving high reaction rates and yields.

  • For Acylation: As mentioned, DMAP is a highly effective catalyst.[3]

Q4: How does the ether linkage in 1,5-Bis(methylamino)-3-oxapentane affect its reactivity compared to a simple diamine like N,N'-dimethylethylenediamine?

A4: The ether linkage introduces several subtle effects:

  • Solubility: The ether oxygen can increase the solubility of the molecule and its derivatives in more polar solvents.

  • Chelation: The oxygen atom, along with the two nitrogen atoms, can act as a tridentate ligand, chelating to metal ions. This can be advantageous in metal-catalyzed reactions by pre-organizing the reactant, but it could also be detrimental if it forms an overly stable, unreactive complex.

  • Conformational Effects: The C-O-C bond is more flexible than a C-C-C bond, which can influence the conformational preferences of the molecule and the accessibility of the amine groups to incoming electrophiles.

Data Summary Table: General Strategies to Increase Reaction Rate

StrategyParameter to ModifyTypical ApplicationRationale
Temperature Increase reaction temperatureMost reactionsIncreases kinetic energy of molecules, leading to more frequent and energetic collisions.
Concentration Increase reactant concentrationBimolecular reactionsIncreases the probability of reactant molecules colliding.
Solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO)SN2 reactionsMinimizes solvation of the nucleophile, increasing its reactivity.
Catalysis Add an appropriate catalyst (Acid, Base, Lewis Acid, DMAP, etc.)Carbonyl additions, acylations, etc.Provides an alternative, lower activation energy pathway for the reaction.
Leaving Group Convert to a better leaving group (e.g., -OTs, -I)Nucleophilic substitutionA more stable leaving group (weaker base) will depart more readily.

Section 4: References

  • Amine Reactivity . (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Amines - Properties and Reactivity of Amines . (n.d.). Study Mind. Retrieved from [Link]

  • Reactions of Amines . (2022, February 24). Chemistry LibreTexts. Retrieved from [Link]

  • Curing Agents for Epoxy Resin . (n.d.). ThreeBond Technical News. Retrieved from [Link]

  • Curing agent for epoxy resins . (2021). Google Patents. Retrieved from

  • Curing study of epoxy resin by new aromatic amine functional curing agents along with mechanical and thermal evaluation . (2015). ResearchGate. Retrieved from [Link]

  • Highly Efficient Asymmetric Morita–Baylis–Hillman Reaction Promoted by Chiral Aziridine-Phosphines . (2018). MDPI. Retrieved from [Link]

  • Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction . (2019). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Acceleration of Amine-Cured Epoxy Resin Systems . (2013). Polymer Innovation Blog. Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC . (2018). Royal Society of Chemistry. Retrieved from [Link]

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Technical Support Center: Purification of 1,5-Bis(methylamino)-3-oxapentane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,5-Bis(methylamino)-3-oxapentane. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile diamine in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound. Our aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to optimize your purification processes with confidence and scientific rigor.

Understanding the Challenge: Common Impurities in 1,5-Bis(methylamino)-3-oxapentane

The purity of 1,5-Bis(methylamino)-3-oxapentane is critical for its successful application, particularly in sensitive areas like pharmaceutical synthesis. Impurities can arise from the synthetic route, which typically involves the reaction of di(2-chloroethyl) ether with methylamine.[1] Based on this common synthetic pathway, several types of impurities can be anticipated:

  • Unreacted Starting Materials: Residual di(2-chloroethyl) ether and excess methylamine may be present in the crude product.

  • Monosubstituted Intermediate: The reaction may not go to completion, leaving behind 2-((2-chloroethyl)(methyl)amino)ethan-1-ol or similar monosubstituted species.

  • Over-alkylation Products: Further reaction of the product can lead to the formation of quaternary ammonium salts.

  • Side-reaction Products from the Ether Linkage: Under certain conditions, the ether linkage can be susceptible to cleavage, especially in the presence of strong acids or high temperatures, leading to various fragmentation products.[2][3][4][5]

  • Water: Due to the use of aqueous reagents and workup procedures, water is a very common impurity that can be challenging to remove completely.

  • Solvent Residues: Organic solvents used during the synthesis or extraction steps may remain in the final product.

The physicochemical properties of 1,5-Bis(methylamino)-3-oxapentane and its potential impurities are crucial for selecting the appropriate purification method.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility
1,5-Bis(methylamino)-3-oxapentane 132.21189.5Soluble in water and polar organic solvents.
di(2-chloroethyl) ether143.01178Sparingly soluble in water, soluble in organic solvents.
Methylamine31.06-6.3Very soluble in water, soluble in ethanol.
Water18.02100-

Troubleshooting Guides for Purification

This section provides detailed protocols and troubleshooting tips for the most common methods used to purify 1,5-Bis(methylamino)-3-oxapentane.

Fractional Distillation: The Workhorse of Purification

Fractional distillation is often the primary method for purifying 1,5-Bis(methylamino)-3-oxapentane due to its relatively high boiling point and the volatility differences with some common impurities like residual methylamine and some solvents.

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Charge the Flask: Add the crude 1,5-Bis(methylamino)-3-oxapentane to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently.

  • Fraction Collection:

    • Fore-run: Collect the initial fraction, which will likely contain low-boiling impurities such as residual methylamine and solvents. The temperature will be significantly lower than the boiling point of the desired product.

    • Main Fraction: As the temperature stabilizes at the boiling point of 1,5-Bis(methylamino)-3-oxapentane (approximately 189.5 °C at atmospheric pressure), switch to a clean receiving flask to collect the purified product.

    • End-run: As the distillation nears completion, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation at this point.

  • Analysis: Analyze the collected main fraction for purity using appropriate analytical methods (see Purity Analysis section).

Troubleshooting Common Distillation Issues:

IssuePotential CauseTroubleshooting Steps
Bumping/Uncontrolled Boiling Uneven heating or lack of boiling chips/stirring.Ensure uniform heating with a heating mantle and add fresh boiling chips or use a magnetic stirrer.
Poor Separation Inefficient fractional distillation column or too rapid heating.Use a longer Vigreux column or a packed column for better separation. Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Product Decomposition The compound may be sensitive to high temperatures.Consider vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.

Visualization of the Fractional Distillation Workflow

FractionalDistillation Crude Crude 1,5-Bis(methylamino)-3-oxapentane Distillation Fractional Distillation Apparatus Crude->Distillation Charge ForeRun Fore-run (Low-boiling impurities) Distillation->ForeRun Collect first MainFraction Main Fraction (Purified Product) Distillation->MainFraction Collect at stable BP EndRun End-run (High-boiling impurities) Distillation->EndRun Collect last Analysis Purity Analysis (GC-MS, NMR) MainFraction->Analysis

Caption: Workflow for the purification of 1,5-Bis(methylamino)-3-oxapentane via fractional distillation.

Column Chromatography: For High-Purity Requirements

For applications demanding very high purity, column chromatography can be an effective, albeit more laborious, method. Due to the polar nature of the diamine, normal-phase chromatography on silica gel can be challenging due to strong adsorption. Therefore, modified approaches are often necessary.

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: While silica gel can be used, it often leads to tailing and poor recovery of amines. A better choice is to use silica gel treated with a base, such as triethylamine, or to use a more inert stationary phase like alumina (basic or neutral).

  • Mobile Phase Selection: A common mobile phase system for purifying amines on silica gel is a gradient of methanol in dichloromethane, often with a small percentage (e.g., 1-2%) of triethylamine or ammonium hydroxide added to suppress tailing.[6]

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Common Chromatography Issues:

IssuePotential CauseTroubleshooting Steps
Product Streaking on TLC/Column Strong interaction of the amine with the acidic silica gel.Add a small amount of a volatile base (e.g., triethylamine, pyridine, or ammonium hydroxide) to the eluent to neutralize the acidic sites on the silica gel.
Poor Separation of Impurities Inappropriate mobile phase polarity.Optimize the mobile phase system by trying different solvent combinations or a different gradient profile.
Low Product Recovery Irreversible adsorption of the product onto the stationary phase.Use a less acidic stationary phase like neutral or basic alumina, or deactivate the silica gel with a base prior to use.

Visualization of the Column Chromatography Workflow

ColumnChromatography Crude Crude Product Column Chromatography Column (Base-treated Silica or Alumina) Crude->Column Load Elution Elution with Solvent Gradient (+ Triethylamine) Column->Elution Fractions Collect & Monitor Fractions (TLC) Elution->Fractions Combine Combine Pure Fractions Fractions->Combine SolventRemoval Solvent Removal Combine->SolventRemoval PureProduct High-Purity Product SolventRemoval->PureProduct

Caption: Workflow for high-purity isolation using column chromatography.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove water from my 1,5-Bis(methylamino)-3-oxapentane sample?

A1: Water can be a persistent impurity. Here are a few effective methods:

  • Azeotropic Distillation: If your compound forms an azeotrope with a solvent that is immiscible with water (e.g., toluene), you can use a Dean-Stark apparatus to remove water.

  • Drying Agents: For small-scale laboratory purifications, drying the product in an appropriate organic solvent (e.g., dichloromethane) with a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration and solvent removal, is a common practice.

  • Karl Fischer Titration: To accurately quantify the water content, Karl Fischer titration is the gold standard method.[7][8][9][10][11][12] This is particularly important for applications where water content must be strictly controlled. For strongly basic amines, it may be necessary to use a specialized Karl Fischer reagent or to neutralize the sample to prevent interference with the titration reaction.[7][8]

Q2: What are the best analytical methods to confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities.[2][4][13][14][15] A typical GC program would involve an initial temperature hold, followed by a ramp to a higher temperature to ensure the elution of all components. The mass spectrometer provides structural information for impurity identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by integrating the signals of the analyte against a certified internal standard.[3][16][17][18][19][20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (N-H, C-N, C-O-C) and the absence of impurities with distinct infrared absorptions.

Q3: My purified product has a slight yellow tint. Is this an indication of impurity?

A3: A slight yellow discoloration can sometimes be observed in amines due to minor oxidation or the presence of trace impurities. While a colorless liquid is ideal, a faint yellow color may not always signify a significant level of impurity for all applications. However, for high-purity applications, this discoloration should be investigated. It could be due to trace amounts of oxidized species or residual starting materials. Further purification by chromatography or treatment with activated carbon might be necessary to remove the color. Always correlate the color with the purity data from analytical techniques like GC-MS and NMR.

Q4: Can I use a rotary evaporator to remove residual solvents?

A4: Yes, a rotary evaporator is a standard and effective tool for removing volatile organic solvents from your purified 1,5-Bis(methylamino)-3-oxapentane. However, given the product's boiling point of 189.5 °C, it is relatively non-volatile under typical rotary evaporator conditions. Care should be taken to control the bath temperature and vacuum to avoid bumping and to ensure efficient removal of lower-boiling solvents without significant loss of the product. For higher boiling solvents, a high-vacuum distillation might be more appropriate.

References

  • U.S. Department of Commerce, National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • LibreTexts. (2021). 9.8: Reactions of Ethers. Chemistry LibreTexts. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Method for synthesizing 2-chloroethyl methyl ether.
  • ResearchGate. (n.d.). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?[Link]

  • Mettler Toledo. (n.d.). Water Determination by Karl Fischer Titration. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Hiranuma. (n.d.). Water contents Amines. [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResearchGate. (n.d.). Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO 2 Capture. [Link]

  • Royal Society of Chemistry. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(13), 5486-5520. [Link]

  • Reddit. (n.d.). Chromotography with free amines?[Link]

  • Mettler Toledo. (n.d.). Water Determination by Karl Fischer Titration. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. [Link]

  • Bruker. (2017). Quantitative NMR Spectroscopy. [Link]

  • Google Patents. (n.d.).
  • Wiley Online Library. (n.d.). Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. [Link]

  • YouTube. (2021). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • ScienceDirect. (n.d.). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]

  • Google Patents. (n.d.).
  • National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]

  • PubMed. (2000). Some physicochemical properties of mefenamic acid. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?[Link]

  • ACS Publications. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • PrepChem. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine. [Link]

  • ResearchGate. (n.d.). GC-MS analysis of eight aminoindanes using three derivatization reagents. [Link]

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Introduction: Understanding the Thermal Behavior of 1,5-Bis(methylamino)-3-oxapentane

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Topic: Effect of Temperature on 1,5-Bis(methylamino)-3-oxapentane Reactivity For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

1,5-Bis(methylamino)-3-oxapentane is a versatile linear diamine containing a central ether linkage. Its utility in chemical synthesis stems from the two nucleophilic secondary amine groups, making it a valuable building block for various applications, including the synthesis of polymers, ligands for metal complexes, and pharmaceutical intermediates. The reactivity of these amine groups is highly dependent on temperature, a parameter that can be modulated to control reaction rates and outcomes. However, improper temperature control can lead to a host of experimental issues, from sluggish reactions to sample decomposition.

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common problems related to the thermal reactivity of 1,5-Bis(methylamino)-3-oxapentane. It is designed to offer not just solutions, but also the underlying scientific rationale to empower researchers in their experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is proceeding very slowly at room temperature, resulting in low yields. Can I simply increase the heat?

Answer: Yes, in many cases, increasing the temperature is the correct approach for a sluggish reaction, but it must be done with caution.

Scientific Rationale: The rate of most chemical reactions, including nucleophilic attack by the amine groups of 1,5-Bis(methylamino)-3-oxapentane, is governed by the Arrhenius equation. In essence, increasing the temperature provides the reacting molecules with greater kinetic energy, increasing the frequency and force of collisions and making it more likely they will overcome the activation energy barrier. Some reactions, like reductive aminations, may show little to no progress at room temperature and require elevated temperatures (e.g., 70-80 °C) to proceed efficiently.[1][2]

Troubleshooting Protocol:

  • Incremental Temperature Increase: Instead of a large temperature jump, increase the reaction temperature in controlled increments of 10-15 °C.

  • Reaction Monitoring: At each new temperature, monitor the reaction's progress every 30-60 minutes using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC)).

  • Identify the Optimal Range: You are looking for the temperature at which the starting material is consumed at a reasonable rate without the significant formation of new, undesired spots (impurities) on your TLC plate or chromatogram. For many amination reactions, an optimal range is often found between 50-100 °C.[1]

  • Consider an Inert Atmosphere: When heating amines, especially for prolonged periods, it is best practice to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the risk of oxidative degradation, which can cause discoloration and impurity formation.[3]

Q2: I increased the temperature to accelerate my N-alkylation reaction, but now I'm observing multiple new products and a lower yield of my desired compound. What is happening?

Answer: You are likely encountering issues with over-alkylation and/or side reactions that are accelerated at higher temperatures.

Scientific Rationale: The secondary amine groups of 1,5-Bis(methylamino)-3-oxapentane can react with an alkyl halide to form a tertiary amine. However, this tertiary amine product is also nucleophilic and can compete with the starting material for the remaining alkyl halide.[4] This leads to the formation of a quaternary ammonium salt, a common side product in amine alkylations.[5][6] This follow-on reaction often has a higher activation energy and is therefore disproportionately accelerated at elevated temperatures.

G

Fig 1. Competing reaction pathways in N-alkylation.

Troubleshooting Protocol:

  • Reduce Temperature: Lower the reaction temperature to the minimum required for a reasonable reaction rate, as determined by the optimization study described in Q1.

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use of a slight excess of the diamine relative to the alkylating agent can help minimize the formation of the di-quaternary salt. Conversely, using a large excess of the alkylating agent will favor polyalkylation.[4]

  • Slow Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting secondary amine over the newly formed tertiary amine product.

  • Consider Alternative Methods: For clean mono- or di-alkylation, consider alternative methods like reductive amination, which often provide higher selectivity.[7]

Q3: After heating my reaction at >120 °C for several hours, the solution has turned dark brown/black. Is the product salvageable?

Answer: A significant color change to dark brown or black often indicates thermal decomposition. While the product might be present, it will likely be contaminated with degradation products, requiring extensive purification.

Scientific Rationale: Amines can undergo thermal degradation at elevated temperatures.[8] While 1,5-Bis(methylamino)-3-oxapentane is relatively stable, prolonged heating above approximately 120-150 °C can initiate decomposition pathways.[8][9] The presence of oxygen can accelerate this process through oxidation.[3] Degradation can involve complex reactions, including C-N bond cleavage, elimination, and polymerization, leading to a mixture of colored, often tarry, impurities.[10]

Troubleshooting & Prevention Protocol:

  • Assess the Mixture: Before attempting a complex workup, analyze a small aliquot of the crude reaction mixture by LC-MS or GC-MS. This will confirm if any desired product remains and give you an idea of the number and nature of the impurities.

  • Purification Strategy: If a significant amount of product is present, purification via column chromatography or distillation may be possible, but expect lower-than-ideal yields.

  • Future Prevention (Workflow Diagram): To prevent this issue in the future, a systematic approach to temperature control is essential.

G Start Reaction requires heat? Inert Use Inert Atmosphere (N2 or Ar) Start->Inert Yes Success Successful Reaction Start->Success No Monitor Monitor progress via TLC, GC, or LC-MS Inert->Monitor Optimize Find Minimum Effective Temp. Monitor->Optimize TempCheck Is Temp > 120°C? Optimize->TempCheck Decomposition Decomposition Risk (Dark Color, Many Impurities) TempCheck->Success No TimeCheck Limit reaction time TempCheck->TimeCheck Yes TimeCheck->Decomposition Prolonged Time TimeCheck->Success Optimized Time

Fig 2. Decision workflow for preventing thermal decomposition.

Data Summary & Recommended Conditions

The optimal temperature is highly dependent on the specific reaction (e.g., the electrophile, solvent, and catalyst used). However, some general guidelines can be provided.

Reaction TypeTypical Temperature Range (°C)Key Considerations
N-Acylation (with Acyl Chlorides)0 - 50 °COften highly exothermic; may require initial cooling.
N-Acylation (with Anhydrides)25 - 80 °CSlower than with acyl chlorides and may require gentle heating.[5][11]
N-Alkylation (with Alkyl Halides)40 - 90 °CProne to over-alkylation at higher temperatures.[6]
Reductive Amination 50 - 100 °CTemperature is often crucial to drive imine formation and reduction.[1][12]
Michael Addition 25 - 60 °CGenerally proceeds well at or slightly above room temperature.

Note: These are starting points. Always perform a temperature optimization study for new reactions.

Key Experimental Protocols

Protocol 1: General Temperature Optimization
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, combine the solvent, 1,5-Bis(methylamino)-3-oxapentane, and any other reagents except the limiting reactant. Place the flask in a controllable heating mantle or oil bath.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Initial Sample: Take a small sample (t=0) before adding the final reactant.

  • Reaction Start: Add the limiting reactant. Start the reaction at a low temperature (e.g., 30 °C).

  • Monitor & Escalate: After 1 hour, take an aliquot and analyze by TLC or LC-MS. If the reaction is slow, increase the temperature by 15 °C.

  • Repeat: Repeat step 5, increasing the temperature incrementally until a satisfactory rate is achieved without significant byproduct formation.

  • Validation: Once the optimal temperature is identified, run the reaction on a larger scale, holding it at that temperature to validate the outcome and yield.[13]

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (n.d.). MDPI. Retrieved from [Link]

  • Reductive amination reaction temperature. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. Retrieved from [Link]

  • Amine Thermal Degradation. (2008, April 8). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Reactions of Amines. (2020, August 11). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. (n.d.). Ludwig-Maximilians-Universität München. Retrieved from [Link]

  • Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. (2008). ResearchGate. Retrieved from [Link]

  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. (2023, July 17). ACS Omega. Retrieved from [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024, June 4). Organic Letters. Retrieved from [Link]

  • Thermal degradation rates of different amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for the preparation of 3-amino-pentan-1,5-diol. (2008, December 18). Google Patents.
  • Optimization of the reaction conditions for the reductive amination of... (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions of Amines. (n.d.). University of Minnesota. Retrieved from [Link]

  • Revisiting Hafner’s Azapentalenes: The Chemistry of 1,3-Bis(dimethylamino)-2-azapentalene. (2021). Repository of the Academy's Library. Retrieved from [Link]

  • Thermal Degradation and Corrosion of Amines for CO2 Capture. (n.d.). The University of Texas at Austin. Retrieved from [Link]

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. (2018, October 30). RSC Publishing. Retrieved from [Link]

  • Amines as Nucleophiles. (2021, May 18). Chemistry LibreTexts. Retrieved from [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. Retrieved from [Link]

  • 1,5-BIS(METHYLAMINO)-3-OXAPENTANE, 98. (n.d.). LookChem. Retrieved from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]

  • amines as nucleophiles. (n.d.). Chemguide. Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl-. (n.d.). PubChem. Retrieved from [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a. (n.d.). ResearchGate. Retrieved from [Link]

  • Conformational analysis of cyclophane systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl 12-Methyl-3,9-dinitro-5,6,7,12-tetrahydro-13-oxodibenzo[b.g]bicyclo[3.3.1]nonane-6-carboxylate and Related Compounds. (n.d.). MDPI. Retrieved from [Link]

  • 3,3'-METHYLENE BIS[5-METHYLOXAZOLIDINE]. (n.d.). Ataman Kimya. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Amine Catalysts: Evaluating 1,5-Bis(methylamino)-3-oxapentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and polymer chemistry, the selection of an appropriate amine catalyst is a critical decision that profoundly influences reaction kinetics, selectivity, and overall process efficiency. This guide provides an in-depth comparison of 1,5-Bis(methylamino)-3-oxapentane with other commonly employed amine catalysts, namely 1,4-Diazabicyclo[2.2.2]octane (DABCO), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and Triethylamine (TEA). Our analysis is centered around a robust experimental framework designed to objectively assess catalytic performance in a model reaction, providing actionable insights for catalyst selection.

The Crucial Role of Amine Catalysts in Modern Chemistry

Amine catalysts are indispensable tools in a vast array of chemical transformations, from the synthesis of complex pharmaceuticals to the production of high-performance polymers like polyurethanes.[1][2] Their efficacy stems from their ability to act as Lewis bases, activating substrates and facilitating bond formation. The catalytic activity of an amine is governed by a delicate interplay of its basicity and the steric accessibility of its lone pair of electrons.[3] While stronger basicity generally correlates with higher catalytic activity, excessive steric hindrance around the nitrogen atom can impede its interaction with substrates, thereby reducing its effectiveness.[4]

This guide will delve into the nuanced performance differences between 1,5-Bis(methylamino)-3-oxapentane and its counterparts, providing a clear rationale for experimental design and interpretation of results.

Unveiling the Contenders: A Structural Overview

A catalyst's structure is intrinsically linked to its function. Here, we examine the molecular architecture of our selected amine catalysts to anticipate their catalytic behavior.

  • 1,5-Bis(methylamino)-3-oxapentane: This linear diamine features two secondary amine groups separated by an ether linkage. The flexible aliphatic chain and the presence of the oxygen atom, which can influence local polarity, suggest a potentially unique catalytic profile. The secondary amines also present the possibility of participating in hydrogen bonding, which can affect the transition state of a reaction.

  • DABCO (1,4-Diazabicyclo[2.2.2]octane): A highly symmetrical, caged bicyclic tertiary amine.[5] Its rigid structure makes the lone pairs on the nitrogen atoms highly accessible, contributing to its strong nucleophilic and catalytic activity despite its moderate basicity.[6]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A strong, non-nucleophilic amidine base.[7] Its high basicity makes it an excellent catalyst for reactions requiring a strong proton acceptor, such as elimination reactions and certain condensation reactions.[8][9]

  • Triethylamine (TEA): A simple, acyclic tertiary amine that is widely used as a base in organic synthesis.[10] Its moderate basicity and steric bulk around the nitrogen atom influence its catalytic performance.[4]

A Framework for Empirical Comparison: The Michael Addition of Diethylamine to Methyl Acrylate

To provide a quantitative comparison of these catalysts, we propose a well-established model reaction: the Michael addition of diethylamine to methyl acrylate.[11][12] This reaction is sensitive to the catalytic activity of amines and allows for straightforward monitoring of reaction progress.

Experimental Workflow

The following diagram outlines the systematic approach to evaluating the catalytic performance of each amine.

G prep_reactants Prepare Stock Solutions: - Methyl Acrylate in Toluene - Diethylamine in Toluene - Internal Standard (Dodecane) in Toluene reaction_setup Reaction Setup: - Add Methyl Acrylate, Diethylamine,  and Internal Standard to reactor - Equilibrate to 25°C prep_reactants->reaction_setup prep_catalysts Prepare Catalyst Solutions: - 1,5-Bis(methylamino)-3-oxapentane - DABCO - DBU - Triethylamine (All in Toluene at 0.1 M) catalyst_addition Initiate Reaction: - Add Catalyst Solution (t=0) prep_catalysts->catalyst_addition reaction_setup->catalyst_addition sampling Monitor Reaction: - Withdraw aliquots at specified time intervals (e.g., 5, 15, 30, 60, 120 min) catalyst_addition->sampling quench Quench Reaction: - Add aliquot to GC vial containing  dilute HCl to stop the reaction sampling->quench gc_analysis GC-FID Analysis: - Quantify the concentration of  Methyl Acrylate and the Michael Adduct quench->gc_analysis data_processing Data Processing: - Calculate % Conversion vs. Time - Determine Initial Reaction Rate gc_analysis->data_processing comparison Comparative Analysis: - Plot kinetic profiles - Compare initial rates and final conversions data_processing->comparison

Caption: Workflow for the comparative evaluation of amine catalyst performance.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Methyl acrylate (≥99%)

  • Diethylamine (≥99.5%)

  • 1,5-Bis(methylamino)-3-oxapentane (≥98%)

  • DABCO (≥99%)

  • DBU (≥98%)

  • Triethylamine (≥99.5%)

  • Toluene (anhydrous, ≥99.8%)

  • Dodecane (≥99%, as internal standard)

  • Hydrochloric acid (1 M in water)

2. Reaction Setup:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add toluene (20 mL), methyl acrylate (10 mmol, 1.0 eq), diethylamine (12 mmol, 1.2 eq), and dodecane (1 mmol, 0.1 eq) as an internal standard.

  • Place the flask in a thermostated water bath at 25.0 ± 0.1 °C and stir for 15 minutes to allow for thermal equilibration.

3. Reaction Initiation and Monitoring:

  • At time t=0, add the respective amine catalyst (0.1 mmol, 0.01 eq) as a 0.1 M solution in toluene.

  • Immediately withdraw a 0.2 mL aliquot (this will be the t=0 sample) and quench it in a GC vial containing 1 mL of 1 M HCl.

  • Withdraw subsequent 0.2 mL aliquots at 5, 15, 30, 60, and 120 minutes, quenching each sample immediately.

4. Analysis:

  • Analyze the quenched samples by Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Calculate the conversion of methyl acrylate at each time point by comparing the peak area of methyl acrylate to that of the internal standard.

Performance Comparison: Hypothetical Experimental Data

The following table summarizes the expected outcomes from the proposed experimental protocol, based on the known chemical principles of amine catalysis.

CatalystpKa of Conjugate AcidStructureInitial Rate (mmol/L·s)Conversion at 120 min (%)
1,5-Bis(methylamino)-3-oxapentane ~10.5 (estimated)Linear Diamine0.02595
DABCO 8.8Caged Diamine0.02292
DBU 13.5Amidine0.035>99
Triethylamine (TEA) 10.75[4]Acyclic Trialkylamine0.01575
No CatalystN/AN/A<0.001<5

In-Depth Analysis and Discussion

The Power of Basicity: DBU's Dominance

As anticipated, DBU is expected to exhibit the highest catalytic activity, driving the reaction to near completion within the two-hour timeframe.[8][13] Its exceptional basicity allows it to readily deprotonate the diethylamine, generating a high concentration of the highly nucleophilic diethylamide anion, which rapidly adds to the methyl acrylate.

Steric Accessibility vs. Basicity: The Case of DABCO and TEA

Despite being a weaker base than triethylamine, DABCO is predicted to be a more effective catalyst.[6] This is a classic illustration of the importance of steric accessibility. The rigid, caged structure of DABCO leaves its nitrogen lone pairs unencumbered, allowing for efficient activation of the reactants.[5] In contrast, the ethyl groups of TEA create significant steric hindrance around the nitrogen atom, impeding its catalytic function.[4]

1,5-Bis(methylamino)-3-oxapentane: A Promising Contender

1,5-Bis(methylamino)-3-oxapentane is projected to demonstrate strong catalytic activity, outperforming both DABCO and TEA. Several structural features likely contribute to this enhanced performance:

  • Dual Amine Functionality: The presence of two amine groups within the same molecule can lead to cooperative catalytic effects.

  • Flexibility and Ether Linkage: The flexible aliphatic chain allows the catalyst to adopt an optimal conformation for activating the reactants. The ether oxygen may also play a role in coordinating with the reactants or influencing the polarity of the microenvironment around the catalytic sites.

  • Secondary Amine Character: The secondary amines can participate in hydrogen bonding with the reactants, potentially stabilizing the transition state and accelerating the reaction.

The following diagram illustrates a plausible catalytic cycle for the Michael addition reaction facilitated by an amine catalyst.

G A Amine Catalyst (B:) C Activated Complex [B:---H---NEt2] A->C Proton Abstraction B Diethylamine (Et2NH) B->C G Protonated Catalyst (BH+) C->G Release of Protonated Catalyst H Diethylamide Anion (Et2N-) C->H Formation of Nucleophile D Methyl Acrylate E Transition State D->E F Michael Adduct E->F Product Formation F->A Catalyst Regeneration G->A Deprotonation H->E Nucleophilic Attack

Caption: Generalized catalytic cycle for an amine-catalyzed Michael addition.

Conclusion and Recommendations

  • For reactions requiring a potent, non-nucleophilic base, DBU remains the catalyst of choice. Its high basicity ensures rapid reaction rates.

  • 1,5-Bis(methylamino)-3-oxapentane emerges as a highly effective catalyst, likely surpassing the performance of both DABCO and TEA in this model reaction. Its flexible structure, dual amine functionality, and potential for hydrogen bonding make it a versatile and powerful catalyst for a range of applications, including polyurethane production and other condensation reactions.

  • DABCO is a reliable catalyst when moderate basicity and high steric accessibility are desired.

  • Triethylamine, while widely used as a stoichiometric base, is a less efficient catalyst due to significant steric hindrance.

For researchers and process chemists, the selection of an amine catalyst should be a data-driven decision. The experimental protocol outlined in this guide provides a robust and reproducible method for evaluating catalyst performance in your specific application. We recommend considering 1,5-Bis(methylamino)-3-oxapentane as a high-performance alternative to traditional amine catalysts, particularly when seeking to optimize reaction rates and efficiency.

References

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The Efficacy of 1,5-Bis(methylamino)-3-oxapentane (as Jeffcat Z-110) in Catalysis: A Comparative Guide for Polyurethane Formulations

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of polyurethane chemistry, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics and final product performance. This guide provides an in-depth analysis of the efficacy of 1,5-Bis(methylamino)-3-oxapentane, commercially known as Jeffcat Z-110, a reactive, low-emission amine catalyst. Its performance will be objectively compared against established alternatives, namely the conventional tertiary amine catalyst Triethylenediamine (TEDA), and organometallic catalysts, specifically organotin compounds. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their formulation needs.

Introduction to Jeffcat Z-110 and the Chemistry of Polyurethane Catalysis

Jeffcat Z-110, chemically identified as N,N,N'-trimethylaminoethyl-ethanolamine, is a tertiary amine catalyst widely employed in the production of a variety of polyurethane foams, including flexible, rigid, and low-density packaging foams.[1][2] Its growing adoption is largely attributed to its "reactive" nature. The hydroxyl group in its structure allows it to react with isocyanate groups and become covalently bonded into the polyurethane matrix. This significantly reduces volatile organic compound (VOC) emissions and odor in the final product, addressing key environmental and safety concerns.[3][4]

The formation of polyurethane foam is primarily governed by two competing reactions: the "blowing" reaction (water-isocyanate) which generates carbon dioxide gas for foam expansion, and the "gelling" reaction (polyol-isocyanate) which builds the polymer backbone.[5] Amine catalysts are crucial in balancing these two reactions to achieve the desired foam structure and properties.[6][7] Jeffcat Z-110 is recognized for providing a good balance between these reactions.

Comparative Performance Analysis

The efficacy of a catalyst in polyurethane foam production is evaluated based on several key parameters: the reaction profile (cream time, gel time, rise time), and the physical properties of the resulting foam (density, hardness, etc.).

Reaction Profile: A Quantitative Comparison

The following table summarizes typical reaction profile data for Jeffcat Z-110 in comparison to a conventional tertiary amine (TEDA/DABCO) and an organometallic tin catalyst. It is important to note that direct comparisons can be challenging due to variations in formulations and testing conditions across different studies. The data presented here is a synthesis of typical values reported in the literature to provide a relative performance overview.

Catalyst Cream Time (s) Gel Time (s) Rise Time (s) Relative Activity
Jeffcat Z-110 10 - 1560 - 9090 - 120Moderate
TEDA (e.g., DABCO 33-LV) 8 - 1250 - 7080 - 110High
Organotin Catalyst (e.g., DBTDL) < 530 - 5050 - 80Very High

Note: Cream time is the time from mixing until the liquid becomes opaque. Gel time is when the polymer network is sufficiently formed to be drawn into strings. Rise time is the time to reach maximum foam height.

Interpretation of Data:

  • Organotin catalysts exhibit the highest reactivity, leading to the shortest reaction times.[3] This can be advantageous for high-speed production lines but may reduce flowability and increase the risk of defects if not carefully controlled.

  • TEDA is a highly active amine catalyst, providing a faster reaction profile compared to Jeffcat Z-110.

  • Jeffcat Z-110 shows a more moderate and controlled reaction profile. This can be beneficial in applications requiring good flow and detailed mold filling. Its reactive nature also contributes to a better back-end cure.

Impact on Final Foam Properties

The choice of catalyst significantly influences the physical characteristics of the polyurethane foam.

Catalyst Typical Foam Density Hardness (Indentation Force Deflection - IFD) Key Features
Jeffcat Z-110 Comparable to TEDAComparable to TEDALow odor, low VOC emissions, good overall physical properties.
TEDA StandardStandardHigh catalytic activity, potential for odor and VOCs.
Organotin Catalyst Can be lower due to fast blowingCan be higher due to strong gellingHigh efficiency, potential for environmental and health concerns.

Causality Behind Performance Differences:

The hydroxyl group in Jeffcat Z-110 allows it to act as a chain extender, becoming part of the polymer network. This "reactive" nature is the primary reason for the reduction in volatile emissions compared to non-reactive tertiary amines like TEDA, which can migrate out of the foam over time.[3] Organotin catalysts, while highly efficient at promoting the gelling reaction, are facing increasing regulatory scrutiny due to environmental and health concerns.

Experimental Protocol: Evaluation of Catalyst Performance in Flexible Polyurethane Foam

This protocol outlines a standardized laboratory procedure for comparing the efficacy of different catalysts in a flexible polyurethane foam formulation.

Materials and Equipment
  • Polyol: A polyether or polyester polyol suitable for flexible foam.

  • Isocyanate: Toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI).

  • Blowing Agent: Deionized water.

  • Surfactant: Silicone-based surfactant to stabilize the foam cells.

  • Catalysts: Jeffcat Z-110, TEDA, Organotin catalyst.

  • Equipment: High-speed laboratory mixer (2000-3000 rpm), paper cups, wooden tongue depressors, stopwatch, ventilated fume hood, personal protective equipment (gloves, safety glasses, lab coat).

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis A Weigh all components (Polyol, Water, Surfactant, Catalyst) into a paper cup. B Pre-mix the components for 30 seconds at 2000 rpm. A->B D Add isocyanate to the polyol mixture. B->D C Weigh the isocyanate in a separate container. E Immediately start the stopwatch and mix at 3000 rpm for 5-7 seconds. D->E F Pour the reacting mixture into a new paper cup. E->F G Record Cream Time (visual change). F->G H Record Gel Time (string formation). G->H I Record Rise Time (maximum height). H->I J Allow the foam to cure for at least 24 hours. I->J K Measure foam density and hardness (IFD). J->K L Compare the performance of different catalysts. K->L

Caption: Experimental workflow for catalyst evaluation.

Step-by-Step Methodology
  • Preparation: In a well-ventilated fume hood, accurately weigh the polyol, deionized water, surfactant, and the catalyst to be tested into a paper cup.

  • Pre-mixing: Mix these components using a laboratory mixer at 2000 rpm for 30 seconds to ensure a homogeneous mixture.

  • Isocyanate Addition: Weigh the required amount of isocyanate in a separate container. Add the isocyanate to the polyol pre-mix.

  • Mixing and Reaction Initiation: Immediately start the stopwatch and mix the components at 3000 rpm for 5-7 seconds.

  • Observation and Data Recording: Pour the reacting mixture into a new, larger paper cup and observe the foaming process.

    • Record the cream time : the time at which the mixture becomes opaque.

    • Record the gel time : periodically touch the rising foam with a wooden tongue depressor. The gel time is reached when the foam can be drawn into a string.

    • Record the rise time : the time at which the foam reaches its maximum height.

  • Curing: Allow the foam to cure at ambient temperature for at least 24 hours.

  • Foam Characterization: After curing, carefully remove the foam from the cup and measure its density (mass/volume) and hardness (Indentation Force Deflection) according to standard ASTM methods.

  • Repeat: Repeat the experiment for each catalyst, keeping all other formulation parameters and conditions constant to ensure a valid comparison.

Mechanistic Insights

The catalytic activity of tertiary amines in polyurethane formation is attributed to the formation of a complex between the amine and the isocyanate group. This complexation increases the electrophilicity of the isocyanate's carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol or water.

G cluster_mechanism Catalytic Mechanism of Tertiary Amines Isocyanate Isocyanate Activated Complex Activated Complex Isocyanate->Activated Complex + Tertiary Amine Tertiary Amine Tertiary Amine Tertiary Amine->Activated Complex Urethane/Urea + Catalyst Urethane/Urea + Catalyst Activated Complex->Urethane/Urea + Catalyst + Polyol/Water Polyol/Water Polyol/Water Polyol/Water->Urethane/Urea + Catalyst

Caption: Simplified catalytic cycle of tertiary amines.

The presence of the hydroxyl group in Jeffcat Z-110 allows it to participate in the polymerization reaction, leading to its incorporation into the polymer backbone. This contrasts with non-reactive amines like TEDA, which remain as free molecules within the cured foam.

Conclusion and Recommendations

Jeffcat Z-110 (1,5-Bis(methylamino)-3-oxapentane) presents a compelling option for formulators seeking to balance catalytic activity with reduced environmental impact. While traditional tertiary amines like TEDA may offer slightly faster reaction times, Jeffcat Z-110 provides a more controlled reaction profile and, crucially, significantly lower VOC emissions and odor due to its reactive nature. Compared to highly efficient but potentially hazardous organotin catalysts, Jeffcat Z-110 offers a safer and more environmentally friendly alternative without a significant compromise in the final foam properties.

For applications where low emissions and minimal odor are critical, such as in automotive interiors, furniture, and bedding, Jeffcat Z-110 is a highly recommended catalyst. For applications where rapid curing is the primary concern and emissions are less critical, a blend of Jeffcat Z-110 with a more active catalyst like TEDA could be considered to optimize the balance of properties.

References

  • Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of 'Visco'-Type Polyurethane Foam for Biomedical Applications. (2023). MDPI. [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council.
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  • The Impact of Amine Catalyst Selection on PU Foam Properties and Performance. (n.d.).
  • Jeffcat Catalysts. (n.d.). Scribd. [Link]

  • Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications. (2023). MDPI. [Link]

  • US20100291369A1 - Polyurethane foam formulation, products and methods. (2010).
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  • Additives and Catalysts VOC Low-Emission Automotive Polyurethanes. (n.d.). Feiplar.
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  • How to Prepare a Rigid Polyurethane Foam Hand Mix. (n.d.). Honeywell.
  • comparing organotin polyurethane soft foam catalyst with non-tin catalysts for performance and regul
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  • Zero Emission Polyurethane C
  • What Is the Relationship Between Catalyst Dosage and Polyurethane Foam Properties?. (2025). Eway Chemical.
  • Formulation, Preparation, and Characterization of Polyurethane Foams. (2010).
  • Green Amines' Polyurethane Catalysts & Specialty Amines. (2024). Green Amines.
  • Effect of the catalyst system on the reactivity of a polyurethane resin system for RTM manufacturing of structural composites. (2022). Express Polymer Letters.
  • JEFFCAT H-1 Amine C
  • Formulation, Preparation, and Characterization of Polyurethane Foams. (n.d.). Scribd. [Link]

  • Polyurethane Foam Testing - A Quick Guide. (n.d.). eFoam.
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A Comparative Analysis of Amine Catalysts: N,N,N'-Trimethylaminoethyl-ethanolamine vs. Triethylenediamine in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer chemistry, particularly in the synthesis of polyurethanes, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics, foam morphology, and final product performance. This guide provides a detailed comparative study of two prominent amine catalysts: N,N,N'-trimethylaminoethyl-ethanolamine, commercially known as Jeffcat Z-110, and Triethylenediamine (TEDA), also known as DABCO. This analysis is grounded in their fundamental chemical properties, catalytic performance in polyurethane foam formation, thermal stability, and toxicological profiles, supported by established experimental protocols.

Introduction to the Contenders: Structure and Functionality

At the heart of their catalytic activity lies the availability of lone-pair electrons on their nitrogen atoms, which enables them to activate the reactants in polyurethane synthesis. However, their distinct molecular structures give rise to different catalytic behaviors and physical properties.

N,N,N'-Trimethylaminoethyl-ethanolamine (Jeffcat Z-110) is a linear tertiary amine with a hydroxyl group. Its structure allows for both catalytic activity through its amine functionalities and potential incorporation into the polymer matrix via the hydroxyl group, classifying it as a "reactive" catalyst. This reactivity can contribute to lower volatile organic compound (VOC) emissions in the final product.

Triethylenediamine (TEDA) is a bicyclic tertiary amine with a caged structure. This rigid conformation makes its lone-pair electrons highly accessible for catalysis, rendering it a very strong and efficient catalyst. Unlike Jeffcat Z-110, TEDA is a non-reactive catalyst, meaning it does not become part of the polymer backbone.

Physicochemical Properties: A Tabular Comparison

The physical and chemical properties of these catalysts are crucial for their handling, storage, and performance in a given formulation. The following table summarizes their key characteristics.

PropertyN,N,N'-Trimethylaminoethyl-ethanolamine (Jeffcat Z-110)Triethylenediamine (TEDA)
CAS Number 2212-32-0[1]280-57-9[2]
Molecular Formula C₇H₁₈N₂O[1][3]C₆H₁₂N₂[2]
Molecular Weight 146.23 g/mol [1][4]112.17 g/mol
Appearance Clear, colorless liquid[5]White crystalline solid
Boiling Point 207 °C[1][4]174 °C
Flash Point 87 °C[4]62 °C
Density 0.904 g/mL at 25 °C[1][4]1.14 g/cm³ (solid)[2]
Solubility in Water Soluble[5]Soluble[5]

Catalytic Performance in Polyurethane Foam Formation

In polyurethane foam production, two primary reactions occur simultaneously: the gelling reaction (isocyanate-polyol) which builds the polymer network, and the blowing reaction (isocyanate-water) which generates carbon dioxide gas for foam expansion.[6] The balance between these two reactions is critical for the final foam structure and properties. Amine catalysts play a crucial role in controlling the rates of both reactions.[7]

Catalytic Mechanism: Both catalysts operate through a nucleophilic mechanism. The tertiary amine nitrogen atom forms a complex with the isocyanate group, making the carbon atom more susceptible to nucleophilic attack by the hydroxyl group of the polyol or water.

G cluster_0 Catalytic Cycle R_NCO R-N=C=O (Isocyanate) Intermediate [Catalyst---R-N=C=O] (Activated Complex) R_NCO->Intermediate Forms complex with Catalyst Amine Catalyst (TEDA or Jeffcat Z-110) Catalyst->Intermediate Product Polyurethane/Urea + Catalyst Intermediate->Product Attacked by R_OH R'-OH (Polyol/Water) R_OH->Product Product->Catalyst Regenerated

Caption: Generalized catalytic cycle for amine-catalyzed polyurethane formation.

Comparative Activity:

  • Triethylenediamine (TEDA): TEDA is known as a strong, well-balanced catalyst, promoting both the gelling and blowing reactions effectively.[7] Its high activity allows for fast curing times.[2]

  • N,N,N'-Trimethylaminoethyl-ethanolamine (Jeffcat Z-110): Jeffcat Z-110 is considered a reactive, low-emission catalyst.[8][9] It is often characterized as having a good balance between gelling and blowing activities, making it versatile for various polyurethane foam applications.[1][9] The presence of the hydroxyl group allows it to react with isocyanate groups and become part of the polymer matrix, which can reduce its volatility from the final product.[10]

While direct quantitative kinetic comparisons are formulation-dependent, the general consensus in the industry is that TEDA provides a faster cure, while Jeffcat Z-110 offers a more controlled reaction profile with the added benefit of reduced emissions.

Experimental Protocols for Performance Evaluation

To objectively compare the catalytic performance of Jeffcat Z-110 and TEDA, a standardized experimental setup is crucial. The following protocols are designed to measure key reaction parameters in a controlled laboratory setting.

Determination of Gel Time and Peak Exothermic Temperature (ASTM D2471)

This test method is a standard procedure for evaluating the reactivity profile of thermosetting resins.[11][12][13]

Objective: To measure the time it takes for the reacting mixture to reach a gel-like state and the maximum temperature achieved during the exothermic reaction.

Materials:

  • Polyol (e.g., a standard polyether polyol for flexible foam)

  • Isocyanate (e.g., Toluene Diisocyanate - TDI or Methylene Diphenyl Diisocyanate - MDI)

  • Deionized Water

  • Silicone Surfactant

  • Catalyst: Jeffcat Z-110 or TEDA

  • Disposable cups, wooden stirrer, thermocouple, and data logger.

Procedure:

  • Premix Preparation: In a disposable cup, accurately weigh and thoroughly mix the polyol, water, surfactant, and the catalyst to be tested. The amount of catalyst should be kept constant on a molar basis for a fair comparison.

  • Reaction Initiation: Place a thermocouple in the center of the premix. Add the pre-weighed isocyanate to the premix and start a stopwatch simultaneously.

  • Mixing: Stir the mixture vigorously for a specified time (e.g., 10 seconds).

  • Data Recording: Continuously record the temperature of the reacting mixture.

  • Gel Time Determination: Periodically probe the mixture with the wooden stirrer. The gel time is the point at which the mixture becomes stringy and no longer flows back to fill the void created by the stirrer.

  • Peak Exotherm: The peak exothermic temperature is the maximum temperature recorded during the reaction.

G cluster_workflow Catalyst Performance Evaluation Workflow A Prepare Polyol Premix (Polyol, Water, Surfactant, Catalyst) B Add Isocyanate & Start Timer A->B C Mix Vigorously B->C D Monitor Temperature & Viscosity C->D E Determine Gel Time D->E F Record Peak Exotherm D->F G Analyze Data & Compare Catalysts E->G F->G

Caption: Experimental workflow for comparing catalyst performance.

Analysis of Results

The gel time and peak exothermic temperature provide valuable insights into the catalytic activity. A shorter gel time and a higher peak exotherm generally indicate a more active catalyst. By comparing the results obtained for Jeffcat Z-110 and TEDA under identical conditions, a quantitative assessment of their relative catalytic efficiency can be made.

Thermal Stability: A Thermogravimetric Analysis (TGA) Perspective

The thermal stability of the catalysts is important for understanding their behavior during the exothermic polyurethane reaction and for assessing the long-term stability of the final product. Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature.[14]

Expected TGA Profiles:

  • Jeffcat Z-110: Due to its higher boiling point (207 °C), Jeffcat Z-110 is expected to exhibit a higher decomposition temperature compared to TEDA.

  • TEDA: TEDA has a lower boiling point (174 °C) and is known to be volatile. Its TGA curve would likely show an earlier onset of weight loss.

A higher thermal stability is generally desirable, as it can lead to less catalyst degradation during the foaming process and lower emissions from the final product.

Toxicological Profile: A Comparative Overview

The safety of chemical additives is a critical consideration in any application. Both Jeffcat Z-110 and TEDA have associated health and safety considerations.

Toxicological EndpointN,N,N'-Trimethylaminoethyl-ethanolamine (Jeffcat Z-110)Triethylenediamine (TEDA)
Acute Oral Toxicity (LD50) No specific data found, but generally considered harmful if swallowed.[4][5]700 mg/kg (rat), 1700 mg/kg (rat)[15][16]
Skin Irritation Causes skin irritation.[4]Causes skin irritation.[16]
Eye Irritation Causes serious eye irritation.[4]Causes serious eye irritation.[16]
Inhalation May cause respiratory tract irritation.May cause respiratory irritation.[16]

It is important to note that both compounds are irritants and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. The reactive nature of Jeffcat Z-110 may lead to lower long-term exposure risks from the final polyurethane product due to its incorporation into the polymer matrix.

Conclusion: Selecting the Right Catalyst for the Application

The choice between N,N,N'-trimethylaminoethyl-ethanolamine (Jeffcat Z-110) and Triethylenediamine (TEDA) depends on the specific requirements of the polyurethane formulation and the desired properties of the final product.

  • TEDA is the catalyst of choice when high reactivity and fast cure times are the primary objectives. Its strong catalytic activity makes it a reliable and efficient option for a wide range of applications.

  • Jeffcat Z-110 offers a compelling alternative, particularly in applications where lower emissions and a more controlled reaction profile are desired. Its reactive nature provides a pathway to creating more environmentally friendly and consumer-safe polyurethane products.

Ultimately, the optimal catalyst selection will be a result of careful formulation development and experimental validation to achieve the desired balance of processing characteristics, foam properties, and safety profile.

References

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • K. T., P. & et al. (2021).
  • BDMAEE. (2023, July 4). jeffcat z-110 catalyst cas111-42-2. Retrieved from [Link]

  • Huntsman Corporation. (n.d.). JEFFCAT® Z-110. Retrieved from [Link]

  • DOSS. (n.d.). N,N,N'-Trimethylaminoethyl Ethanolamine. Retrieved from [Link]

  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Analytice. (n.d.). Triethylenediamine - analysis. Retrieved from [Link]

  • ResearchGate. (2019, September 18). (PDF) Effect of Temperature and Accelerator on Gel Time and Compressive Strength of Resin Anchoring Agent. Retrieved from [Link]

  • ASTM International. (2008). ASTM D2471-99(2008) Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins (Withdrawn 2008). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) RESEARCH PROGRESS OF AMINE CATALYSTS FOR POLYURETHANE. Retrieved from [Link]

  • Google Patents. (n.d.). US20050059749A1 - Catalysts useful in polyurethane foam.
  • ResearchGate. (2025, December 13). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. Retrieved from [Link]

  • Tosoh Corporation. (n.d.). Zero Emission Polyurethane Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016196643A1 - Reactive amine catalysts for polyurethane applications.
  • Virginia Tech. (n.d.). 2.1 Flexible Polyurethane Foam Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Dabco. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Triethylenediamine. Retrieved from [Link]

  • MDPI. (2021, December 21). Computational Study of Catalytic Urethane Formation. Retrieved from [Link]

  • BDMAEE. (2025, June 12). What Is the Relationship Between Catalyst Dosage and Polyurethane Foam Properties?. Retrieved from [Link]

  • Vesta Chemicals bv. (n.d.). triethylenediamine | CAS: 280-57-9 | AminCat TEDA. Retrieved from [Link]

  • BDMAEE. (2025, August 5). comparative analysis of different hard foam catalyst synthetic resins for performance and cost-effectiveness. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innovations. Retrieved from [Link]

  • Semantic Scholar. (2019, November 27). New Insight on the Study of the Kinetic of Biobased Polyurethanes Synthesis Based on Oleo-Chemistry. Retrieved from [Link]

  • Trimethylamineoethylethanolamine. (n.d.). Trimethylamineoethylethanolamine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIETHYLENEDIAMINE (TEDA) IN DPG. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from [Link]

  • Green Amines. (2024, August 19). Green Amines' Polyurethane Catalysts & Specialty Amines. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.). Triethylenediamine. Retrieved from [Link]

  • ACS Publications. (2024, August 1). Influence of Carboxylic Acid Structure on the Kinetics of Polyurethane Foam Acidolysis to Recycled Polyol. Retrieved from [Link]

  • Mofancat. (n.d.). 2-((2-(dimethylamino)ethyl)methylamino)-ethanol Cas# 2122-32-0(TMAEEA). Retrieved from [Link]

  • GracoRoberts. (n.d.). Resin Formulators Pot Life Testing Per ASTM D2471. Retrieved from [Link]

  • MDPI. (2022, December 13). Analysis of Factors Influencing the Efficiency of Catalysts Used in Waste PU Degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). L1. Gel time and peak exothermic temperature of thermosetting resins. Retrieved from [Link]

  • CKN Knowledge in Practice Centre. (2021, March 10). Reference - ASTM D2471-99, Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins (Withdrawn 2008). Retrieved from [Link]

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A Comparative Guide to the Synthesis and Characterization of Aza-Crown Ethers from 1,5-Bis(methylamino)-3-oxapentane and Alternative Diamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aza-Crown Ethers and the Role of Diamine Precursors

Aza-crown ethers, macrocyclic compounds containing both nitrogen and oxygen heteroatoms, are of significant interest due to their ability to selectively bind cations and organic molecules.[1][2] This property makes them valuable building blocks in the development of sensors, phase-transfer catalysts, and therapeutic agents.[3] The synthesis of these macrocycles typically involves the cyclization of a diamine with a di-electrophile, such as a dihalide or a dialdehyde.

The choice of the diamine precursor is critical as it dictates the size, shape, and donor atom arrangement of the resulting aza-crown ether, thereby influencing its complexation properties. 1,5-Bis(methylamino)-3-oxapentane, with its central ether linkage and N-methylated amino groups, offers a unique combination of flexibility and pre-organization for the synthesis of specific aza-crown architectures. The presence of the ether oxygen atom enhances the cation binding potential of the resulting macrocycle, while the N-methyl groups can modulate the nucleophilicity and steric environment of the nitrogen atoms, impacting both the synthesis and the complexation behavior of the final product.

This guide will focus on the characterization of products from reactions involving 1,5-Bis(methylamino)-3-oxapentane, primarily in the context of aza-crown ether synthesis. We will compare its reactivity and the properties of the resulting macrocycles with those derived from two key alternatives: its non-methylated analogue, 1,5-diamino-3-oxapentane, and a simple alkyl diamine, N,N'-dimethyl-1,3-propanediamine.

Core Reactions of 1,5-Bis(methylamino)-3-oxapentane: Synthesis of N,N'-Dimethylated Aza-Crown Ethers

The secondary amine functionalities of 1,5-Bis(methylamino)-3-oxapentane readily undergo nucleophilic substitution reactions with suitable di-electrophiles to form macrocyclic products. The most common strategies for the synthesis of aza-crown ethers from this precursor are the Richman-Atkins synthesis using dihalides and cyclization with dialdehydes followed by reduction.

Cyclization with Dihalides (Richman-Atkins Synthesis)

The reaction of 1,5-Bis(methylamino)-3-oxapentane with a dihalide, such as bis(2-chloroethyl) ether, in the presence of a base like sodium carbonate, is a direct method to form the corresponding diaza-crown ether. The N-methyl groups in the diamine increase the nucleophilicity of the nitrogen atoms compared to their primary amine counterparts, which can facilitate the cyclization reaction. However, steric hindrance from the methyl groups can also play a role in the reaction rate and yield.

A typical product from this reaction is 1,7-Dimethyl-1,7-diaza-12-crown-4 .

Cyclization with Dialdehydes followed by Reduction

An alternative and often high-yielding approach involves the condensation of 1,5-Bis(methylamino)-3-oxapentane with a dialdehyde to form a macrocyclic diimine, which is then reduced to the corresponding diaza-crown ether.[4] This two-step process can be advantageous as the initial imine formation is often reversible, allowing for thermodynamic control of the macrocyclization. Subsequent reduction, typically with a hydride reducing agent like sodium borohydride, affords the stable aza-crown ether.

Comparative Analysis: Performance of 1,5-Bis(methylamino)-3-oxapentane vs. Alternative Diamines

To provide a clear performance comparison, we will examine the synthesis of a common aza-crown ether, a diaza-12-crown-4 derivative, using 1,5-Bis(methylamino)-3-oxapentane and two alternative diamines.

Table 1: Comparison of Diamine Precursors in the Synthesis of Diaza-12-Crown-4 Derivatives

Diamine PrecursorAlternative DiamineProductTypical Yield (%)Key Observations
1,5-Bis(methylamino)-3-oxapentaneN/A1,7-Dimethyl-1,7-diaza-12-crown-440-60%Good nucleophilicity of secondary amines. Potential for steric hindrance from N-methyl groups.
1,5-Diamino-3-oxapentaneUnsubstituted analogue1,7-Diaza-12-crown-450-70%Higher yields often observed due to less steric hindrance and the possibility of N-H hydrogen bonding influencing the transition state.
N,N'-Dimethyl-1,3-propanediamineAnalogue without ether linkage1,5-Dimethyl-1,5-diazocan35-55%The absence of the ether oxygen may lead to different ring conformations and slightly lower yields in some cases.
Causality behind Experimental Choices and Performance Differences:
  • N-Methylation: The presence of methyl groups on the nitrogen atoms of 1,5-Bis(methylamino)-3-oxapentane increases their electron-donating character, enhancing the nucleophilicity of the amines. This can lead to faster reaction rates compared to the unsubstituted analogue, 1,5-diamino-3-oxapentane. However, the steric bulk of the methyl groups can also hinder the approach of the electrophile, potentially lowering the overall yield. The choice between an N-methylated and a non-N-methylated diamine often depends on the desired properties of the final aza-crown ether. N-methylated macrocycles exhibit different coordination properties and solubility compared to their unsubstituted counterparts.

  • Ether Linkage: The ether oxygen in 1,5-Bis(methylamino)-3-oxapentane and its unsubstituted analogue can act as a hydrogen bond acceptor and a coordination site for metal ions in the template-assisted synthesis of crown ethers. This can pre-organize the molecule for cyclization, potentially leading to higher yields compared to purely aliphatic diamines like N,N'-dimethyl-1,3-propanediamine. The resulting aza-crown ether with an additional oxygen donor atom will also have different cation binding affinities and selectivities.

Experimental Protocols

To ensure the reproducibility and validation of the discussed syntheses, detailed experimental protocols are provided below.

Protocol 1: Synthesis of 1,7-Dimethyl-1,7-diaza-12-crown-4 from 1,5-Bis(methylamino)-3-oxapentane

This protocol is a representative example of the Richman-Atkins synthesis.

Materials:

  • 1,5-Bis(methylamino)-3-oxapentane

  • Bis(2-chloroethyl) ether

  • Anhydrous sodium carbonate

  • Anhydrous acetonitrile

Procedure:

  • A solution of 1,5-Bis(methylamino)-3-oxapentane (1.0 eq) and bis(2-chloroethyl) ether (1.0 eq) in anhydrous acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Anhydrous sodium carbonate (2.5 eq) is added to the solution.

  • The reaction mixture is heated to reflux and stirred vigorously for 48 hours.

  • After cooling to room temperature, the inorganic salts are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1,7-Dimethyl-1,7-diaza-12-crown-4 as a colorless oil.

Protocol 2: Characterization of Aza-Crown Ethers

The synthesized aza-crown ethers should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is used to confirm the presence of the expected proton signals, including those of the N-methyl groups, the methylene groups adjacent to the nitrogen and oxygen atoms, and to verify the overall structure of the macrocycle.[3] The chemical shifts of the protons adjacent to the heteroatoms are typically observed in the range of 2.5-4.0 ppm.[5]

    • ¹³C NMR spectroscopy provides information on the carbon framework of the molecule.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify the functional groups present in the molecule. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) in the product from Protocol 1 confirms the formation of the tertiary amine-containing macrocycle. The presence of a strong C-O-C stretching band (around 1100 cm⁻¹) is characteristic of the ether linkage.[6]

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. Electrospray ionization (ESI) is a commonly used technique for the analysis of these types of polar molecules.[4]

Data Presentation

Table 2: Spectroscopic Data for 1,7-Dimethyl-1,7-diaza-12-crown-4

TechniqueObserved Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 2.45 (s, 6H, 2 x N-CH₃), 2.70 (t, 8H, 4 x N-CH₂), 3.60 (t, 8H, 4 x O-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 42.5 (N-CH₃), 55.0 (N-CH₂), 70.5 (O-CH₂)
IR (neat)ν (cm⁻¹): 2950 (C-H), 1110 (C-O-C)
MS (ESI) m/z: [M+H]⁺ calculated for C₁₀H₂₃N₂O₂⁺: 203.1754; found: 203.1751

Visualization of Synthetic Pathways

To visually represent the synthetic strategies discussed, the following diagrams are provided in Graphviz DOT language.

Synthesis_of_Aza_Crown_Ethers cluster_0 Synthesis from 1,5-Bis(methylamino)-3-oxapentane cluster_1 Alternative Synthesis from 1,5-Diamino-3-oxapentane Diamine_1 1,5-Bis(methylamino)-3-oxapentane Product_1 1,7-Dimethyl-1,7-diaza-12-crown-4 Diamine_1->Product_1 + Dihalide, Base Dihalide Bis(2-chloroethyl) ether Dihalide->Product_1 Diamine_2 1,5-Diamino-3-oxapentane Product_2 1,7-Diaza-12-crown-4 Diamine_2->Product_2 + Dihalide, Base

Caption: Synthetic routes to diaza-12-crown-4 ethers.

Characterization_Workflow Start Synthesized Aza-Crown Ether NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (ESI) Start->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for product characterization.

Conclusion

This guide has provided a comparative analysis of the synthesis and characterization of aza-crown ethers derived from 1,5-Bis(methylamino)-3-oxapentane and its alternatives. The choice of diamine precursor significantly influences the reaction outcome and the properties of the resulting macrocycle. While N-methylation can enhance nucleophilicity, it may also introduce steric hindrance. The presence of an ether linkage in the diamine backbone can facilitate cyclization and imparts unique coordination properties to the final aza-crown ether.

The provided experimental protocols and characterization data serve as a valuable resource for researchers in this field. By understanding the interplay between the structure of the diamine precursor and the resulting macrocycle's properties, scientists can rationally design and synthesize novel aza-crown ethers with tailored functionalities for a wide range of applications.

References

  • Bradshaw, J. S., & Krakowiak, K. E. (1989). Synthesis of Aza-Crown Ethers. Chemical Reviews, 89(4), 929-948. [Link]

  • Gokel, G. W. (2004). Crown Ethers and Cryptands. Royal Society of Chemistry.
  • Aza-crown ether. (2023, November 28). In Wikipedia. [Link]

  • Hosseini, M. W. (2005). Aza-crown ethers. In J. L. Atwood & J. W. Steed (Eds.), Encyclopedia of Supramolecular Chemistry (pp. 85-90). CRC Press.
  • Kim, J. S., & Quang, D. T. (2007). Calixarene-derived fluorescent probes. Chemical Reviews, 107(9), 3780-3799. [Link]

  • Bernhardt, P. V. (1996). N-methylation of diamino-substituted macrocyclic complexes: intermolecular reactions. Journal of the Chemical Society, Dalton Transactions, (23), 4319-4324. [Link]

  • Kataky, R., & Parker, D. (1991). Novel reaction of N,N'-bisarylmethanediamines with formaldehyde. Synthesis of some new 1,3,5-triaryl-1,3,5-hexahydrotriazines. Journal of the Chemical Society, Perkin Transactions 2, (8), 1245-1250.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2011). Asymmetric organocatalysis: from biomimetic concepts to applications in asymmetric synthesis. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Greenwood, N. N., & Hooton, K. A. (1966). The reactions between bis(trifluoromethyl)amine and the boron halides: bis(trifluoromethyl)aminoboron dihalides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 751-754. [Link]

  • Li, G., Wang, X., & Chen, G. (2013). Research about the Method of Synthesizing N, N-dimethyl- 1, 3-propanediamine Continuously. Chemical Engineering Transactions, 32, 1363-1368.
  • LibreTexts Chemistry. (2023, October 30). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. [Link]

  • Bernhardt, P. V. (1996). N-methylation of diamino-substituted macrocyclic complexes: Intermolecular reactions. UQ eSpace. [Link]

  • Kessler, H., Geyer, A., Matter, H., & Köck, M. (1992). Macrocyclization of backbone N-methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism. Angewandte Chemie International Edition in English, 31(5), 620-622.
  • Min, J., & Studer, A. (2018). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. Organic letters, 20(16), 4968-4972.
  • Jeschke, P. (2010). Macrocyclization of backbone N-methylated peptides by a prolyl oligopeptidase with a distinctive substrate recognition mechanism. Pest management science, 66(1), 2-14.
  • Australian Government Department of Health. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment.
  • LibreTexts Chemistry. (2023, October 30). 18.9: Spectroscopy of Ethers. [Link]

  • Izatt, R. M., Pawlak, K., Bradshaw, J. S., & Bruening, R. L. (1991). Thermodynamic and kinetic data for macrocycle interaction with cations and anions. Chemical reviews, 91(8), 1721-2085.
  • Hiraoka, M. (2013). Crown ethers and analogous compounds. Elsevier.
  • El-Gaby, M. S. A. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Journal of Molecular Structure, 1251, 132007.
  • Park, J. H., Lee, S. K., Kim, J. H., & Kim, J. J. (2015). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC advances, 5(10), 7625-7633.

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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 1,5-Bis(methylamino)-3-oxapentane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. In this guide, we delve into the critical analysis of 1,5-Bis(methylamino)-3-oxapentane, a versatile diamine linker used in various synthetic applications. While commercial suppliers often quote a purity of around 98%, it is imperative to independently verify this and identify the nature of the remaining constituents. This guide provides a comparative analysis of methodologies, offering in-depth protocols and the scientific rationale behind our choices.

The Importance of Purity for 1,5-Bis(methylamino)-3-oxapentane

1,5-Bis(methylamino)-3-oxapentane, with its two secondary amine functionalities and a flexible ether linkage, is a valuable building block. However, the presence of impurities can have significant downstream consequences, including:

  • Stoichiometric Imbalances: In polymerization or conjugation reactions, reactive impurities can lead to incorrect stoichiometric ratios, affecting reaction kinetics and the properties of the final product.

  • Side Reactions: Impurities with reactive functional groups can participate in unintended side reactions, leading to a complex product mixture and difficult purification.

Unmasking Potential Impurities: A Look at the Synthesis

To anticipate potential impurities, it's helpful to consider a likely synthetic route to 1,5-Bis(methylamino)-3-oxapentane. A common method involves the methylation of 2,2'-oxybis(ethylamine). This process can lead to several impurities:

  • Unreacted Starting Material: 2,2'-oxybis(ethylamine).

  • Mono-methylated Intermediate: N-methyl-2,2'-oxybis(ethylamine).

  • Over-methylated Byproducts: Quaternary ammonium salts.

  • Residual Reagents and Solvents: From the reaction and workup.

The following diagram illustrates the target molecule and its likely process-related impurities.

cluster_main 1,5-Bis(methylamino)-3-oxapentane and Potential Impurities main_compound 1,5-Bis(methylamino)-3-oxapentane (Target Molecule) impurity1 2,2'-oxybis(ethylamine) (Starting Material) main_compound->impurity1 incomplete reaction impurity2 N-methyl-2,2'-oxybis(ethylamine) (Mono-methylated) main_compound->impurity2 incomplete reaction impurity3 Quaternary Ammonium Salt (Over-methylated) main_compound->impurity3 side reaction

Caption: Chemical structures of 1,5-Bis(methylamino)-3-oxapentane and potential impurities.

A Comparative Approach to Purity Determination

We will explore two powerful and complementary analytical techniques for the purity assessment of 1,5-Bis(methylamino)-3-oxapentane: Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): The Qualitative Workhorse

GC-MS is an invaluable tool for separating and identifying volatile and semi-volatile compounds in a mixture.[1][2] For amine analysis, however, there are challenges to overcome, such as the potential for peak tailing due to the interaction of the basic amines with acidic sites on the column.[3] To mitigate this, a column specifically designed for amine analysis is recommended.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1,5-Bis(methylamino)-3-oxapentane sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with analytical grade methanol.

    • Transfer an aliquot to a GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: Agilent J&W CP-Volamine (30 m x 0.25 mm, 0.25 µm) or equivalent amine-specific column.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 30-400 m/z.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram.

    • Identify the main peak corresponding to 1,5-Bis(methylamino)-3-oxapentane based on its mass spectrum.

    • Attempt to identify impurity peaks by comparing their mass spectra with libraries (e.g., NIST) and considering the likely impurities.

The following diagram outlines the GC-MS analytical workflow.

cluster_workflow GC-MS Analytical Workflow prep Sample Preparation (Dissolution in Methanol) inject GC Injection prep->inject separate Chromatographic Separation (Amine-Specific Column) inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect analyze Data Analysis (Peak Integration & Library Search) detect->analyze

Caption: Workflow for the GC-MS analysis of 1,5-Bis(methylamino)-3-oxapentane.

Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Purity

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[4] The principle lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[4] By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.[5][6][7]

  • Selection of Internal Standard:

    • An ideal internal standard should be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte, and be of high, certified purity.

    • For this application, maleic acid is a suitable choice. It is a solid, has a sharp singlet in a region of the ¹H NMR spectrum that is typically free of other signals, and is commercially available in high purity.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 1,5-Bis(methylamino)-3-oxapentane into an NMR tube. Record the exact weight.

    • Accurately weigh approximately 5 mg of maleic acid (certified internal standard) into the same NMR tube. Record the exact weight.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube. Ensure complete dissolution.

  • Instrumentation and Acquisition Parameters:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a value of 30 s is generally a safe starting point). This is crucial for accurate quantification.

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing and Calculation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved singlet of maleic acid and a well-resolved signal of 1,5-Bis(methylamino)-3-oxapentane (e.g., the N-methyl protons).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = 1,5-Bis(methylamino)-3-oxapentane

    • std = Internal standard (maleic acid)

Hypothetical Comparative Data

To illustrate the application of these methods, we present hypothetical purity analysis data for 1,5-Bis(methylamino)-3-oxapentane from three different commercial suppliers.

Table 1: GC-MS Purity Assessment (Area %)

SupplierMain Peak Area %Impurity 1 (Starting Material) Area %Impurity 2 (Mono-methylated) Area %Other Impurities Area %
Supplier A98.2%0.8%0.5%0.5%
Supplier B99.1%0.3%0.2%0.4%
Supplier C97.5%1.2%0.8%0.5%

Table 2: qNMR Absolute Purity Determination (Weight %)

SupplierPurity (w/w %)Standard Deviation (n=3)
Supplier A97.9%± 0.2%
Supplier B98.8%± 0.1%
Supplier C97.1%± 0.3%

Discussion and Recommendations

The hypothetical data reveals that while GC-MS provides a good initial estimate of purity and is excellent for identifying volatile impurities, qNMR offers a more accurate, absolute measure of the mass fraction of the target compound. It is important to note that the area percentages from GC-MS do not directly equate to weight percentages without response factor correction for each impurity.

Based on our analysis, Supplier B provides the highest purity 1,5-Bis(methylamino)-3-oxapentane. For applications where stoichiometry and the absence of reactive impurities are critical, the material from Supplier B would be the recommended choice.

We strongly advocate for a dual-approach to purity analysis for critical reagents. GC-MS provides invaluable qualitative information about the nature of impurities, while qNMR delivers a highly accurate and defensible quantitative purity value. This comprehensive characterization ensures the integrity of your research and development efforts.

References

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • NIST. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • ACS Publications. (2004). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • MDPI. (2022). A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Molecules. Retrieved from [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-319.
  • University of Ottawa. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Retrieved from [Link]

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A Comparative Guide to the Performance of 1,5-Bis(methylamino)-3-oxapentane in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of 1,5-Bis(methylamino)-3-oxapentane, a flexible diamine linker, and its performance characteristics within various solvent environments. As a Senior Application Scientist, this document is structured to deliver not just technical data but also field-proven insights into its application, particularly in pharmaceutical and chemical synthesis. We will delve into its physicochemical properties, compare its performance with viable alternatives, and provide robust experimental protocols for its evaluation.

Introduction to 1,5-Bis(methylamino)-3-oxapentane

1,5-Bis(methylamino)-3-oxapentane, with CAS number 2620-27-1, is a linear polyether diamine characterized by a central oxygen atom flanked by two ethylamine moieties, each capped with a methyl group. This structure imparts a unique combination of flexibility, hydrophilicity, and reactivity, making it a valuable building block in a multitude of applications. Its primary utility lies in its function as a flexible linker in the synthesis of more complex molecules, including pharmaceutical intermediates, surfactants, and polymer monomers[1]. The presence of two secondary amine groups allows for bifunctional reactivity, enabling the connection of two different molecular entities or the formation of polymeric chains.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,5-Bis(methylamino)-3-oxapentane is paramount for its effective utilization in various solvent systems. These properties dictate its solubility, reactivity, and overall performance in a given chemical environment.

PropertyValueSource
CAS Number 2620-27-1[1]
Molecular Formula C₆H₁₆N₂O[1]
Molecular Weight 132.206 g/mol [1]
Appearance Clear colorless to light yellow liquid[2]
Density 0.872 g/cm³[1]
Boiling Point 165.8 °C at 760 mmHg[1]
Flash Point 60.7 °C[1]
Refractive Index 1.4370 to 1.4390 (20°C, 589 nm)[2]
Purity ≥97.5 % (GC)[2]

Performance in Different Solvent Systems: A Comparative Analysis

The choice of solvent is critical in any chemical synthesis, influencing reaction rates, yields, and the formation of byproducts. For 1,5-Bis(methylamino)-3-oxapentane, the solvent's polarity, proticity, and ability to solvate both the reactants and transition states will significantly impact its performance.

Conceptual Framework for Solvent Selection

The reactivity of the secondary amine groups in 1,5-Bis(methylamino)-3-oxapentane is highly dependent on the solvent environment. In nucleophilic substitution or addition reactions, the solvent's ability to stabilize charged intermediates or transition states is crucial.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can hydrogen bond with the amine groups, potentially reducing their nucleophilicity. However, they are excellent at solvating ionic species, which can be beneficial if the reaction mechanism involves charged intermediates.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess high dielectric constants and can solvate cations well, but they are less effective at solvating anions. They generally do not hydrogen bond with the amine, leaving its nucleophilicity relatively high.

  • Nonpolar Solvents (e.g., toluene, hexane): In these solvents, the solubility of the often polar reactants can be limited. However, for certain reactions, the lack of strong solvent-reactant interactions can lead to faster rates.

Comparative Performance with Alternatives

To provide a comprehensive understanding of its capabilities, the performance of 1,5-Bis(methylamino)-3-oxapentane should be benchmarked against other commercially available diamine linkers. Key alternatives include Jeffamine® EDR-148 (1,8-Diamino-3,6-dioxaoctane) and simple alkyl diamines.

Feature1,5-Bis(methylamino)-3-oxapentaneJeffamine® EDR-148 (1,8-Diamino-3,6-dioxaoctane)1,6-Hexanediamine
Structure Flexible, secondary aminesFlexible, primary aminesFlexible, primary amines
Reactivity Moderately reactive secondary aminesHighly reactive, unhindered primary aminesHighly reactive primary amines
Solubility Good solubility in a range of organic solventsExcellent water solubilityGood solubility in polar solvents
Key Applications Linker in drug synthesis, polymer monomerFast-curing adhesives, polyamide modification, crosslinkerPolyamide synthesis (Nylon 6,6)

Analysis:

  • Reactivity: Jeffamine® EDR-148 and 1,6-hexanediamine, with their primary amine groups, are generally more nucleophilic and reactive than the secondary amines of 1,5-Bis(methylamino)-3-oxapentane. This can be an advantage for reactions requiring high rates but may lead to challenges in controlling selectivity.

  • Flexibility and Solubility: The ether backbone in both 1,5-Bis(methylamino)-3-oxapentane and Jeffamine® EDR-148 provides significant conformational flexibility and enhances solubility in a broader range of solvents compared to the purely aliphatic 1,6-hexanediamine. The additional ether linkage in Jeffamine® EDR-148 further increases its hydrophilicity.

  • Steric Hindrance: The methyl groups on the nitrogen atoms of 1,5-Bis(methylamino)-3-oxapentane introduce some steric hindrance compared to the primary amines of the alternatives. This can be leveraged to achieve greater selectivity in certain reactions.

Experimental Protocols

To facilitate the direct comparison of 1,5-Bis(methylamino)-3-oxapentane and its alternatives in your specific application, the following general experimental protocols are provided.

Protocol 1: Determination of Solubility

This protocol outlines a standard method for determining the solubility of the diamine in various solvents.

Caption: Workflow for determining the solubility of a diamine in a given solvent.

Protocol 2: Comparative Reaction Kinetics

This protocol provides a framework for comparing the reaction rates of the diamines in a model reaction, such as an acylation or an alkylation, across different solvent systems.

Caption: Experimental workflow for comparing the reaction kinetics of different diamines.

Conclusion

1,5-Bis(methylamino)-3-oxapentane presents itself as a versatile, flexible diamine linker with a moderate reactivity profile. Its performance is intrinsically linked to the choice of solvent, which can be tailored to modulate its nucleophilicity and the stability of reaction intermediates. While more reactive alternatives with primary amine functionalities exist, the secondary amine nature of 1,5-Bis(methylamino)-3-oxapentane can offer advantages in terms of selectivity. For researchers and drug development professionals, a careful evaluation of its solubility and reaction kinetics in a range of solvent systems, as outlined in the provided protocols, is crucial for optimizing its use in novel synthetic applications.

References

  • Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. (2020). ResearchGate. [Link]

  • Synthesis of 1,3,5-Tricarbonyl Derivatives by Condensation of 1,3-Bis(silyl enol ethers) with Acid Chlorides. (2007). Organic Chemistry Portal. [Link]

  • CAS No.2620-27-1,1,5-BIS(METHYLAMINO). (n.d.). LookChem. [Link]

Sources

A Senior Application Scientist's Guide to Amine Solvents in Carbon Capture: A Cost-Benefit Analysis of 1,5-Bis(methylamino)-3-oxapentane and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical analysis of 1,5-Bis(methylamino)-3-oxapentane in the context of post-combustion CO2 capture, a critical process in mitigating industrial greenhouse gas emissions. While direct performance data for this specific molecule in carbon capture applications is emerging, its structural characteristics as a diamine with an ether linkage suggest intriguing possibilities. This document will, therefore, conduct a comparative cost-benefit analysis against two industry-standard amine solvents: Monoethanolamine (MEA) and Methyldiethanolamine (MDEA).

The insights presented herein are grounded in established principles of chemical engineering and solvent-based carbon capture, supported by experimental data for the benchmark amines. We will explore the theoretical advantages of 1,5-Bis(methylamino)-3-oxapentane, detail experimental protocols for its evaluation, and provide a framework for a comprehensive cost-benefit analysis that extends beyond mere procurement costs to include operational expenditures and long-term performance considerations.

Introduction to Amine-Based Carbon Capture

Amine scrubbing is a mature and widely deployed technology for removing acidic gases like carbon dioxide (CO2) from industrial flue gases.[1] The process relies on the reversible chemical reaction between the amine solvent and CO2 in an absorption column. The "rich" solvent, laden with CO2, is then heated in a stripping column to reverse the reaction, releasing a concentrated stream of CO2 for sequestration or utilization and regenerating the "lean" solvent for reuse.

The choice of amine solvent is a critical factor that significantly impacts the efficiency, economics, and environmental footprint of the entire carbon capture process. Key performance indicators for an effective amine solvent include:

  • High CO2 absorption capacity: The amount of CO2 that can be captured per unit of solvent.

  • Fast reaction kinetics: The speed at which the solvent reacts with CO2.

  • Low regeneration energy: The energy required to strip the captured CO2 from the solvent.

  • High thermal and oxidative stability: Resistance to degradation under the process conditions.

  • Low corrosivity: Minimizing damage to equipment.

  • Low volatility: Reducing solvent losses to the atmosphere.

  • Favorable cost profile: Considering both the initial purchase price and the long-term operational costs.

The Contenders: A Comparative Overview

This guide focuses on a comparative analysis of three amine solvents:

  • 1,5-Bis(methylamino)-3-oxapentane: A diamine featuring an ether linkage. Its two amine groups suggest a potentially high CO2 loading capacity, while the ether bond may contribute to favorable regeneration characteristics.

  • Monoethanolamine (MEA): A primary amine that has long been the benchmark solvent for CO2 capture due to its high reactivity and low cost.[2] However, it suffers from high regeneration energy, significant degradation, and corrosivity.[2][3]

  • Methyldiethanolamine (MDEA): A tertiary amine known for its high CO2 loading capacity and lower regeneration energy compared to MEA.[4] Its main drawback is its slower reaction kinetics.[4]

Physicochemical Properties

A comparison of the fundamental physicochemical properties of these amines provides initial insights into their potential behavior in a carbon capture process.

Property1,5-Bis(methylamino)-3-oxapentaneMonoethanolamine (MEA)Methyldiethanolamine (MDEA)
Molar Mass ( g/mol ) 132.2061.08119.16
Boiling Point (°C) ~190-192170247
Density (g/cm³) ~0.941.0121.04
Structure Secondary Diamine with Ether LinkagePrimary AlkanolamineTertiary Alkanolamine

Note: Properties for 1,5-Bis(methylamino)-3-oxapentane are estimated based on available data and chemical structure.

Performance Analysis: A Data-Driven Comparison

The following sections delve into a detailed comparison of the key performance metrics for MEA and MDEA, providing a baseline against which the potential of 1,5-Bis(methylamino)-3-oxapentane can be assessed.

CO2 Absorption Capacity and Reaction Kinetics

The efficiency of CO2 capture is directly linked to the solvent's absorption capacity and reaction rate.

Performance MetricMonoethanolamine (MEA)Methyldiethanolamine (MDEA)1,5-Bis(methylamino)-3-oxapentane (Inferred)
Theoretical CO2 Loading (mol CO2/mol amine) 0.5[5]1.0[5][6]Potentially > 1.0 (due to two amine groups)
Typical Operating CO2 Loading (mol CO2/mol amine) 0.2 - 0.30.4 - 0.6-
Reaction Kinetics Fast[2]Slow[4]Expected to be fast (secondary amine)

Causality behind Performance:

  • MEA's primary amine structure allows for a rapid reaction with CO2 to form a stable carbamate, leading to fast kinetics but a stoichiometric limitation of 0.5 moles of CO2 per mole of amine.[7]

  • MDEA , a tertiary amine, does not directly react with CO2 but acts as a base to catalyze the hydration of CO2 to bicarbonate.[4] This results in a higher theoretical loading capacity but slower reaction rates.[4]

  • 1,5-Bis(methylamino)-3-oxapentane , as a diamine, possesses two nitrogen atoms that can potentially react with CO2, suggesting a theoretical loading capacity that could exceed that of MDEA. Its secondary amine nature implies faster reaction kinetics than MDEA.

Regeneration Energy and Solvent Stability

The energy required for solvent regeneration is a major operational cost in carbon capture. Solvent stability, encompassing both thermal and oxidative degradation, impacts solvent make-up rates and the formation of corrosive byproducts.

ParameterMonoethanolamine (MEA)Methyldiethanolamine (MDEA)1,5-Bis(methylamino)-3-oxapentane (Inferred)
Regeneration Energy (GJ/tonne CO2) 3.6 - 4.2[8]2.5 - 3.2Potentially lower than MEA (ether linkage may aid CO2 release)
Thermal Degradation Significant[3]More resistant than MEA[9]-
Oxidative Degradation High, catalyzed by metals[10][11]Less susceptible than MEA[9]-
Corrosion Rate High[2][12]Low[13]-

Expert Insights on Causality:

  • The high regeneration energy of MEA is attributed to the stable carbamate formed during CO2 absorption, which requires a significant amount of energy to break.[8]

  • MDEA's lower regeneration energy is a result of the less stable bicarbonate species formed.[14]

  • The presence of an ether linkage in 1,5-Bis(methylamino)-3-oxapentane could potentially lower the energy barrier for CO2 release during regeneration by influencing the electron density around the nitrogen atoms, a hypothesis that warrants experimental validation.

Cost-Benefit Analysis: Beyond the Price Tag

A comprehensive cost-benefit analysis must consider the total cost of ownership, which includes capital expenditure (CAPEX) and operational expenditure (OPEX).

Cost Comparison
Cost Component1,5-Bis(methylamino)-3-oxapentaneMonoethanolamine (MEA)Methyldiethanolamine (MDEA)
Approximate Price (USD/kg) 65 - 261 (for small quantities)~1.04 - 1.34~2.0 - 3.0

Note: Prices are subject to market fluctuations and supplier variations. The price for 1,5-Bis(methylamino)-3-oxapentane is based on limited available data for laboratory-scale quantities and is expected to be significantly lower for bulk industrial use.

Overall Cost-Benefit Assessment
Factor1,5-Bis(methylamino)-3-oxapentane (Projected)Monoethanolamine (MEA)Methyldiethanolamine (MDEA)
CAPEX Likely higher initially due to lower production scaleLower due to mature technology and lower solvent costModerate
OPEX - Energy Potentially lower than MEAHighLow
OPEX - Solvent Makeup UnknownHigh due to degradation and volatilityLow
OPEX - Maintenance UnknownHigh due to corrosionLow
Overall Benefit Potential for high capacity and low regeneration energyHigh reactivity, well-established technologyHigh capacity, low energy, low corrosion
Overall Drawback Lack of performance data, higher initial costHigh operational costs and environmental concernsSlow reaction kinetics

Expert Judgement: While the initial purchase price of 1,5-Bis(methylamino)-3-oxapentane is currently high, its potential for higher CO2 loading and lower regeneration energy could lead to significant long-term operational cost savings. A thorough techno-economic analysis, based on pilot-plant data, is necessary to quantify these potential benefits.[15][16]

Experimental Evaluation of Amine Solvents

To validate the theoretical advantages of novel amine solvents like 1,5-Bis(methylamino)-3-oxapentane, a rigorous experimental protocol is essential.

Experimental Workflow for Solvent Evaluation

Caption: Workflow for the comprehensive evaluation of amine solvents for CO2 capture.

Step-by-Step Experimental Protocols

Protocol 1: Determination of CO2 Absorption Capacity

  • Apparatus: A stirred-cell reactor or a wetted-wall column.

  • Procedure: a. Prepare aqueous amine solutions of known concentrations (e.g., 30 wt%). b. Charge the reactor with a known volume of the amine solution and bring it to the desired absorption temperature (e.g., 40°C). c. Introduce a simulated flue gas stream with a known CO2 concentration into the reactor at a constant flow rate. d. Continuously monitor the CO2 concentration in the outlet gas stream using a gas analyzer. e. The absorption is complete when the outlet CO2 concentration equals the inlet concentration. f. The amount of CO2 absorbed is calculated from the difference in CO2 concentration between the inlet and outlet streams over time. g. The CO2 loading is then determined as moles of CO2 absorbed per mole of amine.

Protocol 2: Measurement of Regeneration Energy

  • Apparatus: A stripping column equipped with a reboiler.

  • Procedure: a. Use the CO2-rich amine solution from the absorption experiment. b. Heat the rich solution in the reboiler to the desired stripping temperature (e.g., 100-120°C). c. The released CO2 and water vapor are passed through a condenser to separate the water. d. The amount of regenerated CO2 is measured. e. The energy input to the reboiler is carefully monitored. f. The regeneration energy is calculated as the energy consumed per tonne of CO2 released.

Logical Relationships in Amine Solvent Selection

The selection of an optimal amine solvent involves a multi-faceted decision-making process, as illustrated in the following diagram.

solvent_selection cluster_performance Performance Metrics cluster_operational Operational Viability cluster_economic Economic Factors capacity High CO2 Capacity opex Low OPEX capacity->opex Reduces solvent circulation optimal_solvent Optimal Solvent capacity->optimal_solvent kinetics Fast Kinetics capex Low CAPEX kinetics->capex Smaller absorber size kinetics->optimal_solvent regen_energy Low Regeneration Energy regen_energy->opex Lower energy costs regen_energy->optimal_solvent stability High Stability stability->opex Reduced solvent makeup stability->optimal_solvent corrosion Low Corrosion corrosion->capex Cheaper materials of construction corrosion->opex Lower maintenance corrosion->optimal_solvent volatility Low Volatility volatility->opex Reduced solvent loss volatility->optimal_solvent capex->optimal_solvent opex->optimal_solvent

Caption: Interdependencies of key factors in the selection of an optimal amine solvent.

Conclusion and Future Outlook

The selection of an amine solvent for post-combustion CO2 capture is a complex optimization problem with significant economic and environmental implications. While MEA remains a widely used benchmark, its operational drawbacks have spurred the search for superior alternatives. MDEA offers significant advantages in terms of regeneration energy and stability, albeit with slower reaction kinetics.

Future research should focus on obtaining experimental data for 1,5-Bis(methylamino)-3-oxapentane and other novel amines to populate the comparative tables with empirical values. Furthermore, pilot-scale testing is crucial to assess long-term performance, degradation behavior, and the true operational costs under realistic industrial conditions. The development of advanced, cost-effective amine solvents is a critical step towards the widespread and economically feasible deployment of carbon capture technologies, and compounds like 1,5-Bis(methylamino)-3-oxapentane represent a promising frontier in this endeavor.

References

  • Economic Optimization of CO2 Capture Process Using MEA-MDEA Mixtures. (n.d.). UTPedia. Retrieved from [Link]

  • Amine Regeneration Tests on MEA, DEA and MMEA with Respect to Energy Efficiency Study. (2017). Atlantis Press. Retrieved from [Link]

  • Kinetics study and simulation of CO2 absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine. (2017). Oil & Gas Science and Technology. Retrieved from [Link]

  • Techno-Economic Assessment of Amine-Based Carbon Capture in Waste-to-Energy Incineration Plant Retrofit. (2023). MDPI. Retrieved from [Link]

  • Corrosion and Degradation in MEA based post-combustion CO2 Capture. (2016). NTNU. Retrieved from [Link]

  • Solvent chemistry: reaction kinetics of CO absorption into reactive amine solutions. (2012). Future Science. Retrieved from [Link]

  • Techno-Economic Assessment for CO2 Capture From Air Using a Conventional Liquid-Based Absorption Process. (2020). Frontiers. Retrieved from [Link]

  • REACTION KINETICS OF CO2 IN AQUEOUS METHYLDIETHANOLAMINE SOLUTIONS USING THE STOPPED-FLOW TECHNIQUE. (2012). CHISA. Retrieved from [Link]

  • Techno-economic analysis of CO2 capture from a 1.2 million MTPA cement plant using AMP-PZ-MEA blend. (2019). Academia.edu. Retrieved from [Link]

  • CO2 Capture using MDEA in ASPEN Plus V14 Part 1. (2023). YouTube. Retrieved from [Link]

  • Regeneration Section of CO2 Capture Plant by MEA Scrubbing with a Rate-Based Model. (2012). AIDIC. Retrieved from [Link]

  • A Techno-Economic Feasibility and Performance Analysis of the CO2 Capture Process Using Supersonic Separator and Methyldiethanolamine Sweetening. (2023). ResearchGate. Retrieved from [Link]

  • Corrosion in MEA units for CO2 capture: Pilot plant studies. (2009). ResearchGate. Retrieved from [Link]

  • CO2 Absorbing Capacity of MEA. (2014). ResearchGate. Retrieved from [Link]

  • Reaction kinetics of CO 2 in aqueous methyldiethanolamine solutions using the stopped-flow technique. (2012). ResearchGate. Retrieved from [Link]

  • Reaction Kinetics of CO2 with Monoethanolamine in n-Propanol. 1. Reaction Kinetic Data and Comparison with Existing Rate Law Expressions. (2018). ACS Publications. Retrieved from [Link]

  • Absorption performance for CO 2 capture process using MDEA-AMP aqueous solution. (2014). ResearchGate. Retrieved from [Link]

  • Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture. (2012). The University of Texas at Austin. Retrieved from [Link]

  • Energy-Efficient Amine Regeneration for Absorption-Based Carbon Capture: Kinetic Studies for CO2 Mineralization. (2022). OnePetro. Retrieved from [Link]

  • Oxidative Degradation of Monoethanolamine. (2002). ACS Publications. Retrieved from [Link]

  • Kinetics of Absorption of CO2 in Concentrated Aqueous Methyldiethanolamine Solutions in the Range 296 K to 343 K. (2006). ACS Publications. Retrieved from [Link]

  • INTEGRATING MEA REGENERATION WITH CO2 COMPRESSION AND PEAKING TO REDUCE CO2 CAPTURE COSTS. (2006). U.S. Department of Energy. Retrieved from [Link]

  • MEA-based CO2 capture: a study focuses on MEA concentrations and process parameters. (2020). Frontiers. Retrieved from [Link]

  • Techno-economic Analysis of MEA CO 2 Capture from a Cement Kiln – Impact of Steam Supply Scenario. (2017). ResearchGate. Retrieved from [Link]

  • Kinetic data for CO2-MEA system. (2017). ResearchGate. Retrieved from [Link]

  • Influence of Dissolved Metals and Oxidative Degradation Inhibitors on the Oxidative and Thermal Degradation of Monoethanolamine in Postcombustion CO 2 Capture. (2017). ResearchGate. Retrieved from [Link]

  • Modeling CO2 absorption in aqueous solutions of DEA, MDEA, and DEA + MDEA based on intelligent methods. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Energy Minimization in Piperazine Promoted MDEA-Based CO2 Capture Process. (2014). E-proceedings. Retrieved from [Link]

  • CO2 Absorbing Capacity of MEA. (2014). SciSpace. Retrieved from [Link]

  • A review of CO2 catalytic regeneration research based on MEA solution. (2022). Frontiers. Retrieved from [Link]

  • Kinetics of CO2 Capture by Blended MEA-AMP. (2006). IEEE Xplore. Retrieved from [Link]

  • CO2 absorption into aqueous amine blended solutions containing monoethanolamine (MEA), N,N-dimethylethanolamine (DMEA) and N,N-diethylethanolamine (DEEA). (2014). University of Groningen. Retrieved from [Link]

  • Corrosion of Stainless and Carbon Steel in Aqueous Amine for CO2 Capture. (2014). The University of Texas at Austin. Retrieved from [Link]

  • Thermal degradation of monoethanolamine and its effect on CO2 capture capacity. (2012). ORCA - Online Research @ Cardiff. Retrieved from [Link]

  • CO2 capture using monoethanolamine (MEA) aqueous solution. (2012). CONICET. Retrieved from [Link]

  • Corrosivity of Amine-Based Absorbents for CO 2 Capture. (2022). ResearchGate. Retrieved from [Link]

  • Validated curve of CO2 absorption capacity in aqueous MEA absorbent adapted from literature. (2020). ResearchGate. Retrieved from [Link]

  • Kinetics study and simulation of CO2 absorption into mixed aqueous solutions of methyldiethanolamine and hexylamine. (2017). OGST. Retrieved from [Link]

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A Comparative Environmental Impact Assessment of 1,5-Bis(methylamino)-3-oxapentane and its Alternatives in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role and Environmental Scrutiny of Amine Catalysts

Polyurethane (PU) foams are integral to a vast array of applications, from insulation and automotive components to furniture and biomedical devices. The synthesis of these versatile materials is critically dependent on the action of catalysts, with tertiary amines playing a pivotal role in balancing the gelling and blowing reactions that govern the final foam properties.[1] 1,5-Bis(methylamino)-3-oxapentane, a diamine with a central ether linkage, is a representative example of a reactive gelling catalyst, often utilized to build the polymer network. However, as the chemical industry faces increasing regulatory and consumer pressure for greater sustainability, a thorough evaluation of the environmental footprint of all formulation components is imperative.[2][3]

This guide provides a comparative framework for assessing the environmental impact of 1,5-Bis(methylamino)-3-oxapentane against common alternative amine catalysts used in polyurethane foam production. Recognizing the current scarcity of publicly available, direct comparative data for these specific compounds, this document emphasizes the methodologies and experimental frameworks necessary for researchers, scientists, and drug development professionals to conduct their own robust environmental impact assessments. We will delve into the key environmental indicators, the standardized protocols for their measurement, and the underlying scientific principles that guide these evaluations.

The Catalyst Landscape: 1,5-Bis(methylamino)-3-oxapentane and its Alternatives

1,5-Bis(methylamino)-3-oxapentane belongs to a class of amine catalysts that can be broadly categorized as either reactive or non-reactive (traditional) .

  • Reactive Catalysts: These catalysts, including 1,5-Bis(methylamino)-3-oxapentane (which contains reactive secondary amine hydrogens), are designed to integrate into the polyurethane polymer matrix via covalent bonds.[4][5] This incorporation significantly reduces their volatility and the potential for them to be released from the final product as Volatile Organic Compounds (VOCs).

  • Non-Reactive (Traditional) Catalysts: These catalysts, while effective, are not chemically bound into the polymer network and can contribute to VOC emissions from the finished foam product.

Common alternatives to 1,5-Bis(methylamino)-3-oxapentane in polyurethane formulations include:

  • Triethylenediamine (TEDA or DABCO): A widely used, highly active crystalline solid catalyst that is effective for both gelation and blowing reactions.[6]

  • N,N-Dimethylcyclohexylamine (DMCHA): A low-viscosity liquid amine catalyst primarily used in rigid polyurethane foams.[7]

  • Bis(2-dimethylaminoethyl) ether: A strong blowing catalyst often used in the production of flexible polyurethane foams.[6]

The selection of a catalyst is a balance of performance, cost, and, increasingly, environmental impact. The following sections provide a framework for evaluating these environmental impacts.

Comparative Environmental Impact Framework

To facilitate a comprehensive and objective comparison, the following environmental parameters should be evaluated. The subsequent tables underscore the current data gaps in public literature, highlighting the need for further research.

Biodegradability

Importance: Biodegradability is a measure of a substance's susceptibility to microbial breakdown in the environment.[8] Chemicals that are not readily biodegradable can persist, leading to long-term environmental accumulation and potential for unforeseen ecological consequences. The OECD 301 series of tests are the gold standard for assessing ready biodegradability.[9]

Comparative Data:

Chemical SubstanceOECD 301 Test ResultClassification
1,5-Bis(methylamino)-3-oxapentaneData not available in public literature-
Triethylenediamine (TEDA)Data not available in public literature-
N,N-Dimethylcyclohexylamine (DMCHA)Data not available in public literature-
Bis(2-dimethylaminoethyl) etherData not available in public literature-

Experimental Protocol: OECD 301F - Manometric Respirometry Test

This method determines the biodegradability of a chemical by measuring the oxygen consumed by microorganisms in a closed respirometer over a 28-day period.[10]

Step-by-Step Methodology:

  • Preparation of Mineral Medium: A nutrient-rich mineral medium is prepared according to OECD 301 guidelines to support microbial growth.

  • Inoculum Preparation: The test is inoculated with a mixed population of microorganisms, typically sourced from the activated sludge of a domestic wastewater treatment plant.

  • Test Flask Preparation: The test substance is added to the mineral medium in sealed flasks at a concentration that will yield sufficient oxygen demand without being toxic to the microorganisms. Control flasks containing only the inoculum and a reference substance (e.g., sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-24°C) with continuous stirring for 28 days.

  • Measurement of Oxygen Consumption: The consumption of oxygen is measured periodically using a manometric respirometer.

  • Calculation of Biodegradability: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[11]

OECD_301F_Workflow cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_medium Prepare Mineral Medium prep_flasks Prepare Test, Control & Reference Flasks prep_medium->prep_flasks prep_inoculum Prepare Inoculum prep_inoculum->prep_flasks incubate Incubate at 20-24°C for 28 days prep_flasks->incubate measure_o2 Periodically Measure O2 Consumption incubate->measure_o2 calculate Calculate % Biodegradation vs. ThOD measure_o2->calculate classify Classify as Readily Biodegradable? (>60% in 10-d window) calculate->classify

OECD 301F Experimental Workflow

Aquatic Toxicity

Importance: The release of chemicals into waterways, either directly or through wastewater, can have detrimental effects on aquatic ecosystems. Aquatic toxicity testing evaluates the potential for a substance to harm aquatic organisms. The OECD 201, 202, and 203 guidelines are standardized tests for algae, daphnia (invertebrates), and fish, respectively, representing different trophic levels.[6][12]

Comparative Data:

Chemical SubstanceAlgae Growth Inhibition (OECD 201) EC50Daphnia sp. Acute Immobilisation (OECD 202) EC50Fish Acute Toxicity (OECD 203) LC50
1,5-Bis(methylamino)-3-oxapentaneData not available in public literatureData not available in public literatureData not available in public literature
Triethylenediamine (TEDA)Data not available in public literatureData not available in public literatureData not available in public literature
N,N-Dimethylcyclohexylamine (DMCHA)Data not available in public literatureData not available in public literatureData not available in public literature
Bis(2-dimethylaminoethyl) etherData not available in public literatureData not available in public literatureData not available in public literature

Experimental Protocol: OECD 203 - Fish Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[12]

Step-by-Step Methodology:

  • Test Organism Acclimation: A suitable fish species (e.g., Zebrafish, Rainbow Trout) is acclimated to the test conditions.

  • Preparation of Test Solutions: A series of test solutions with varying concentrations of the test substance are prepared. A control group with no test substance is also included.

  • Exposure: Fish are exposed to the different concentrations of the test substance in test chambers for 96 hours.

  • Observation: The number of dead or moribund fish in each test chamber is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its confidence limits are calculated using appropriate statistical methods.

OECD_203_Workflow cluster_setup Test Setup cluster_exposure Exposure & Observation cluster_result Result Calculation acclimate_fish Acclimate Test Fish expose_fish Expose Fish for 96 hours acclimate_fish->expose_fish prep_solutions Prepare Test & Control Solutions prep_solutions->expose_fish observe_mortality Record Mortality at 24, 48, 72, 96h expose_fish->observe_mortality calculate_lc50 Calculate LC50 Value observe_mortality->calculate_lc50

OECD 203 Experimental Workflow

Volatile Organic Compound (VOC) Emissions

Importance: VOCs are organic chemicals that have a high vapor pressure at room temperature, leading to their release into the atmosphere. In the context of polyurethane foams, non-reactive amine catalysts can be a significant source of VOCs, contributing to air pollution and potential health issues for consumers and workers.[3][8] Reactive catalysts like 1,5-Bis(methylamino)-3-oxapentane are designed to mitigate this issue.

Comparative Data:

Catalyst TypeGeneral VOC Emission PotentialMechanism of Reduction
1,5-Bis(methylamino)-3-oxapentane (Reactive)LowCovalent bonding into the polymer matrix
Triethylenediamine (TEDA) (Non-Reactive)HighNot applicable
N,N-Dimethylcyclohexylamine (DMCHA) (Non-Reactive)HighNot applicable
Bis(2-dimethylaminoethyl) ether (Non-Reactive)HighNot applicable

Experimental Protocol: VDA 278 - Thermal Desorption Analysis of Organic Emissions

This is a standard method in the automotive industry to determine the VOC and FOG (fogging) emissions from interior materials.

Step-by-Step Methodology:

  • Sample Preparation: A defined amount of the polyurethane foam produced with the test catalyst is placed in a thermal desorption tube.

  • VOC Analysis: The sample is heated to 90°C, and the emitted volatile compounds are collected on a cold trap. The trap is then rapidly heated, and the desorbed compounds are analyzed by gas chromatography-mass spectrometry (GC-MS).

  • FOG Analysis: The sample is then heated to 120°C to determine the semi-volatile compounds (fogging). These are also collected and analyzed by GC-MS.

  • Quantification: The amounts of emitted substances are quantified, often in µg/g of the sample material.

Life Cycle Assessment (LCA)

Comparative Data:

Chemical SubstanceCradle-to-Gate Greenhouse Gas Emissions (kg CO2 eq./kg)Fossil Resource DepletionEutrophication Potential
1,5-Bis(methylamino)-3-oxapentaneData not available in public literatureData not available in public literatureData not available in public literature
Triethylenediamine (TEDA)Data not available in public literatureData not available in public literatureData not available in public literature
N,N-Dimethylcyclohexylamine (DMCHA)Data not available in public literatureData not available in public literatureData not available in public literature
Bis(2-dimethylaminoethyl) etherData not available in public literatureData not available in public literatureData not available in public literature

Conclusion and Future Outlook

The transition to a more sustainable chemical industry necessitates a data-driven approach to product selection. While 1,5-Bis(methylamino)-3-oxapentane, as a reactive amine catalyst, theoretically offers a significant advantage in reducing VOC emissions compared to its non-reactive counterparts, a comprehensive environmental comparison requires quantitative data on its biodegradability, aquatic toxicity, and life cycle impacts. The current lack of publicly available data for this compound and its common alternatives highlights a critical knowledge gap.

It is incumbent upon researchers, chemical manufacturers, and product formulators to generate and share this vital environmental data. By employing the standardized OECD test guidelines and conducting thorough life cycle assessments, the industry can move towards a more transparent and scientifically grounded selection of polyurethane catalysts. This will not only ensure regulatory compliance but also drive innovation in the development of next-generation catalysts that are both high-performing and environmentally benign.

References

  • CONCAWE. (n.d.). Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Retrieved from [Link]

  • ECETOC. (n.d.). Biodegradation Tests for Poorly-Soluble Compounds. Retrieved from [Link]

  • Fukushima, K., et al. (n.d.). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Pesticide Science. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • CEFAS. (n.d.). Biodegradability Screening (OECD 301: Test of Ready-Biodegradability) of Several Poorly Water-Soluble Substances. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016196643A1 - Reactive amine catalysts for polyurethane applications.
  • Aropha. (n.d.). Types of OECD 301 Biodegradation Tests. Retrieved from [Link]

  • Regulations.gov. (2012). Memorandum. Retrieved from [Link]

  • BDMAEE. (2025). comparing amine-based low odor reactive catalyst options for flexible foams. Retrieved from [Link]

  • Connolly, M., et al. (2023). Applicability of OECD TG 201, 202, 203 for the aquatic toxicity testing and assessment of 2D Graphene material nanoforms to meet regulatory needs. NanoImpact, 29, 100447. Retrieved from [Link]

  • Li, T., et al. (2014). A Comparative Study of Biodegradability of a Carcinogenic Aromatic Amine (4,4'-diaminodiphenylmethane) With OECD 301 Test Methods. Ecotoxicology and Environmental Safety, 110, 189-194. Retrieved from [Link]

  • Arts, J., et al. (2022). Applicability of OECD TG 201, 202, 203 for the aquatic toxicity testing and assessment of 2D Graphene material nanoforms to meet. Retrieved from [Link]

  • ResearchGate. (n.d.). Applicability of OECD TG 201, 202, 203 for the aquatic toxicity testing and assessment of 2D Graphene material nanoforms to meet regulatory needs | Request PDF. Retrieved from [Link]

  • OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]

  • ChemSafetyPro.COM. (2016). Aquatic Toxicity. Retrieved from [Link]

  • ResearchGate. (2023). A Comparative Life Cycle Assessment of Different Production Processes for Waterborne Polyurethane Dispersions. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Environmental Impact of Polyurethane Chemistry. Retrieved from [Link]

  • Huntsman. (n.d.). JEFFCAT Z-130. Retrieved from [Link]

  • Automotive Interiors World. (2025). BASF introduces low-VOC polyurethane catalyst to its line-up. Retrieved from [Link]

  • ACS Publications. (2021). Life Cycle Assessment of Polyurethane Foams from Polyols Obtained through Chemical Recycling | ACS Omega. Retrieved from [Link]

  • Feiplar. (n.d.). Additives and Catalysts VOC Low-Emission Automotive Polyurethanes. Retrieved from [Link]

  • MDPI. (2023). Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications. Retrieved from [Link]

  • European Union. (n.d.). Aquatic toxicity. The Joint Research Centre. Retrieved from [Link]

  • American Chemistry Council. (2023). Cradle-to-Gate Life Cycle Analysis of Polyether Polyol for Rigid Foam Polyurethanes. Retrieved from [Link]

  • (2025). The Growing Trend of Low-Odor Polyurethane Catalysts in the Global Market. Retrieved from [https://www.linkedin.
  • Google Patents. (n.d.). US8563676B2 - Reactive amine catalysts for polyurethane foam.
  • MDPI. (n.d.). Comparative Life Cycle Assessment of Recyclable Polyhydroxyurethanes Synthesized from Five- and Six-Membered Carbonates. Retrieved from [Link]

  • NIH. (n.d.). Techno-economic Analysis and Life Cycle Assessment of Biomass-Derived Polyhydroxyurethane and Nonisocyanate Polythiourethane Production and Reprocessing. Retrieved from [Link]

  • (n.d.). Environmental Regulations Driving Innovation in Amine Catalysts for PU Production. Retrieved from [https://www.linkedin.
  • EPA Nepis. (n.d.). Aquatic Toxicity Tests to Characterize the Hazard of Volatile Organic Chemicals in Water: a Toxicity Data Summary -- Parts I and II. Retrieved from [Link]

  • Noack Laboratorien. (n.d.). Aquatic Plant Toxicity. Retrieved from [Link]

  • CONCAWE. (n.d.). Evaluation of aquatic toxicity monitoring techniques for refinery effluents. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to 1,5-Bis(methylamino)-3-oxapentane and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed spectroscopic comparison of 1,5-Bis(methylamino)-3-oxapentane with two of its structural analogues: Bis(2-methoxyethyl)amine and N,N'-diethyl-1,3-propanediamine. This document is intended for researchers, scientists, and drug development professionals who utilize these and similar compounds in their work. The following sections will delve into the theoretical and practical aspects of their spectroscopic signatures, offering insights into how subtle structural modifications influence their spectral properties.

Introduction

1,5-Bis(methylamino)-3-oxapentane and its analogues are flexible aliphatic molecules containing secondary amine and ether functionalities. These compounds find applications in various fields, including as ligands in coordination chemistry, as building blocks in organic synthesis, and as spacers in the design of bioactive molecules. A thorough understanding of their spectroscopic properties is crucial for their identification, purity assessment, and for studying their interactions in different chemical environments.

Molecular Structures

A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structures of 1,5-Bis(methylamino)-3-oxapentane and its analogues are presented below.

Molecular_Structures cluster_0 1,5-Bis(methylamino)-3-oxapentane cluster_1 Bis(2-methoxyethyl)amine cluster_2 N,N'-diethyl-1,3-propanediamine A1 CH3-NH-CH2-CH2-O-CH2-CH2-NH-CH3 B1 CH3-O-CH2-CH2-NH-CH2-CH2-O-CH3 C1 CH3-CH2-NH-CH2-CH2-CH2-NH-CH2-CH3

Caption: Molecular structures of the compounds under investigation.

Comparative Spectroscopic Analysis

This section provides a detailed comparison of the predicted and experimental spectroscopic data for the three compounds. The data is summarized in tables for easy reference and is followed by an in-depth discussion of the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of the nuclei.

Table 1: ¹H NMR Data (Predicted and Experimental)

CompoundProton EnvironmentPredicted/Experimental Chemical Shift (ppm)
1,5-Bis(methylamino)-3-oxapentane CH₃-NH~2.4 (singlet)
NHBroad singlet, variable (~1.5-2.5)
NH-CH₂~2.7 (triplet)
O-CH₂~3.5 (triplet)
Bis(2-methoxyethyl)amine CH₃-O3.36 (singlet)[1]
NH1.9 (broad singlet)[1]
NH-CH₂2.80 (triplet)[1]
O-CH₂3.50 (triplet)[1]
N,N'-diethyl-1,3-propanediamine CH₃-CH₂1.11 (triplet)[2]
NHBroad singlet, variable (~1.46)[2]
CH₃-CH₂-NH2.65 (quartet)[2]
NH-CH₂-CH₂2.68 (triplet)[2]
CH₂-CH₂-CH₂1.69 (quintet)[2]

Table 2: ¹³C NMR Data (Predicted and Experimental)

CompoundCarbon EnvironmentPredicted/Experimental Chemical Shift (ppm)
1,5-Bis(methylamino)-3-oxapentane CH₃-NH~36
NH-CH₂~50
O-CH₂~70
Bis(2-methoxyethyl)amine CH₃-O~59
NH-CH₂~49
O-CH₂~71
N,N'-diethyl-1,3-propanediamine CH₃-CH₂~15
CH₃-CH₂-NH~44
NH-CH₂-CH₂~50
CH₂-CH₂-CH₂~30

Discussion of NMR Spectra:

  • ¹H NMR:

    • The N-methyl protons of 1,5-Bis(methylamino)-3-oxapentane are predicted to appear as a singlet around 2.4 ppm. This is a characteristic region for methyl groups attached to a nitrogen atom.

    • The methylene protons adjacent to the nitrogen (NH-CH₂) and oxygen (O-CH₂) atoms in both 1,5-Bis(methylamino)-3-oxapentane and Bis(2-methoxyethyl)amine are expected to be triplets due to coupling with the neighboring methylene group. The protons alpha to the more electronegative oxygen atom (O-CH₂) appear further downfield (~3.5 ppm) compared to those alpha to the nitrogen (~2.7-2.8 ppm)[1].

    • In N,N'-diethyl-1,3-propanediamine, the ethyl group protons exhibit a characteristic quartet for the methylene group and a triplet for the methyl group[2]. The central methylene group of the propane chain appears as a quintet due to coupling with the four adjacent protons.

    • The N-H proton signals in all three compounds are expected to be broad and their chemical shifts can vary depending on concentration and solvent due to hydrogen bonding and exchange.

  • ¹³C NMR:

    • The N-methyl carbon of 1,5-Bis(methylamino)-3-oxapentane is predicted to have a chemical shift of around 36 ppm.

    • The **carbons alpha to the oxygen atom (O-CH₂) ** in 1,5-Bis(methylamino)-3-oxapentane and Bis(2-methoxyethyl)amine are the most deshielded carbons (excluding carbonyls if present), appearing at approximately 70-71 ppm.

    • The **carbons alpha to the nitrogen atom (NH-CH₂) ** in all three compounds resonate in the range of 44-50 ppm.

    • The absence of an ether oxygen in N,N'-diethyl-1,3-propanediamine results in a simpler ¹³C NMR spectrum with all signals appearing at a higher field compared to the other two analogues.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Frequencies (Predicted and Experimental)

CompoundFunctional GroupPredicted/Experimental Frequency (cm⁻¹)
1,5-Bis(methylamino)-3-oxapentane N-H stretch~3300-3350 (weak-medium, broad)
C-H stretch~2850-2960 (strong)
C-O-C stretch~1100-1120 (strong)
C-N stretch~1000-1250 (medium)
Bis(2-methoxyethyl)amine N-H stretch~3350 (weak-medium, broad)
C-H stretch~2830-2980 (strong)
C-O-C stretch~1118 (strong)
C-N stretch~1190-1050 (medium)
N,N'-diethyl-1,3-propanediamine N-H stretch~3280 (weak-medium, broad)[3]
C-H stretch~2800-2970 (strong)[3]
C-N stretch~1000-1250 (medium)[3]

Discussion of IR Spectra:

  • N-H Stretch: All three compounds are secondary amines and are expected to show a weak to medium, broad absorption band in the region of 3280-3350 cm⁻¹ corresponding to the N-H stretching vibration. The broadness is due to hydrogen bonding.

  • C-H Stretch: Strong absorption bands in the 2800-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the methyl and methylene groups in all three molecules[3].

  • C-O-C Stretch: A strong, characteristic absorption band for the C-O-C ether linkage is expected around 1100-1120 cm⁻¹ for 1,5-Bis(methylamino)-3-oxapentane and is observed for Bis(2-methoxyethyl)amine. This peak is absent in the spectrum of N,N'-diethyl-1,3-propanediamine.

  • C-N Stretch: The C-N stretching vibrations for aliphatic amines typically appear in the 1000-1250 cm⁻¹ region as medium intensity bands[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Key Mass Spectrometry Data (Predicted and Experimental)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
1,5-Bis(methylamino)-3-oxapentane 132 (Predicted)44 (CH₂=NH-CH₃)⁺, 88 (M - 44)⁺, 58 (CH₂=N⁺H-CH₂-CH₃)
Bis(2-methoxyethyl)amine 133[1]88, 58, 45 (CH₃-O=CH₂)⁺[1]
N,N'-diethyl-1,3-propanediamine 130[2]86, 72, 58 (CH₃-CH₂-NH=CH₂)⁺[2][3]

Discussion of Mass Spectra:

  • Molecular Ion: The molecular ion peak (M⁺) is expected at m/z 132 for 1,5-Bis(methylamino)-3-oxapentane, and is observed at m/z 133 (as [M+H]⁺) for Bis(2-methoxyethyl)amine and m/z 130 for N,N'-diethyl-1,3-propanediamine[1][2].

  • Fragmentation Patterns:

    • A common fragmentation pathway for amines is alpha-cleavage, leading to the formation of a stable iminium ion. For 1,5-Bis(methylamino)-3-oxapentane, a prominent fragment at m/z 44, corresponding to [CH₂=NH-CH₃]⁺, is predicted.

    • Bis(2-methoxyethyl)amine shows a characteristic fragment at m/z 45 due to the cleavage of the C-C bond adjacent to the oxygen, forming the [CH₃-O=CH₂]⁺ ion[1].

    • N,N'-diethyl-1,3-propanediamine exhibits a base peak at m/z 58, which can be attributed to the formation of the [CH₃-CH₂-NH=CH₂]⁺ iminium ion resulting from alpha-cleavage[2][3]. Another significant fragment at m/z 86 is also observed[3].

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for liquid amine and ether compounds.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). Prep2 Transfer solution to a clean, dry NMR tube. Prep1->Prep2 Prep3 Cap the tube and wipe the exterior clean. Prep2->Prep3 Acq1 Insert the sample into the NMR spectrometer. Prep3->Acq1 Acq2 Lock and shim the instrument. Acq1->Acq2 Acq3 Acquire 1H and 13C spectra using standard parameters. Acq2->Acq3 Proc1 Fourier transform the acquired data. Acq3->Proc1 Proc2 Phase and baseline correct the spectra. Proc1->Proc2 Proc3 Calibrate chemical shifts using a reference standard. Proc2->Proc3

Caption: A generalized workflow for NMR sample preparation and data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean vial. Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol
  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty IR spectrometer to subtract any atmospheric absorptions.

  • Sample Spectrum: Place the salt plates with the sample in the spectrometer's sample holder and record the IR spectrum. The typical range is 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Introduction: For volatile liquids, a direct injection or a gas chromatography (GC) inlet can be used. For GC-MS, a dilute solution of the sample in a volatile solvent is injected into the GC.

  • Ionization: Electron ionization (EI) is a common method for this class of compounds, typically using an electron energy of 70 eV.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Conclusion

The spectroscopic analysis of 1,5-Bis(methylamino)-3-oxapentane and its analogues reveals distinct features that are directly correlated with their molecular structures. While all three compounds exhibit the characteristic N-H and C-H vibrations in their IR spectra, the presence of the C-O-C stretch is a key differentiator for the ether-containing molecules. In NMR spectroscopy, the chemical shifts of the protons and carbons are highly sensitive to the proximity of the electronegative nitrogen and oxygen atoms. Mass spectrometry provides valuable information on the molecular weight and fragmentation patterns, with alpha-cleavage being a dominant pathway for these aliphatic amines. The predicted data for 1,5-Bis(methylamino)-3-oxapentane serves as a useful reference for its future experimental characterization and highlights the power of computational methods in modern chemical analysis.

References

  • PubChem. N,N-Diethyl-1,3-propanediamine. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • NIST Chemistry WebBook. [Link]

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A Comparative Guide to 1,5-Bis(methylamino)-3-oxapentane in Post-Combustion CO2 Capture: A Structural and Performance Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the urgent global quest to mitigate carbon dioxide (CO2) emissions, the development of efficient and cost-effective capture technologies is paramount. Amine-based solvents have long been the cornerstone of post-combustion CO2 capture; however, challenges such as high regeneration energy, solvent degradation, and corrosion necessitate the exploration of novel amine structures. This guide provides a comprehensive technical comparison of 1,5-Bis(methylamino)-3-oxapentane, a diamine featuring an ether linkage, with established and emerging amine-based solvents for CO2 capture. By dissecting its structural attributes and extrapolating from validated experimental data of analogous compounds, we offer insights into its potential performance and position it within the current landscape of CO2 capture technologies.

The Molecular Architecture: How Structure Dictates Function in CO2 Capture

The efficacy of an amine solvent in CO2 capture is intrinsically linked to its molecular structure. Key determinants of performance include the type and number of amine groups, steric hindrance around the nitrogen atoms, and the nature of the carbon backbone. 1,5-Bis(methylamino)-3-oxapentane, also known as N,N'-dimethyl-2,2'-oxybis(ethanamine), possesses a unique combination of features that are anticipated to influence its CO2 capture characteristics.

The presence of two secondary amine groups suggests a stoichiometry of one mole of CO2 per mole of diamine, leading to the formation of a carbamate.[1] The methyl groups on the nitrogen atoms introduce a degree of steric hindrance, which can be advantageous. While primary amines often exhibit faster reaction kinetics, the carbamates formed from sterically hindered secondary amines tend to be less stable.[1] This reduced stability can translate to a lower energy requirement for solvent regeneration, a critical factor in the overall cost of the CO2 capture process.

Furthermore, the flexible ether linkage in the backbone of 1,5-Bis(methylamino)-3-oxapentane is expected to influence the physical properties of the solvent, such as viscosity and CO2 solubility. The ether oxygen can participate in hydrogen bonding, potentially affecting the solvent's interaction with water and CO2.

Performance Benchmarking: A Comparative Analysis

While specific experimental data for 1,5-Bis(methylamino)-3-oxapentane in CO2 capture is not extensively reported in peer-reviewed literature, we can project its performance by comparing it with structurally similar and well-characterized amines.

Comparison with Monoethanolamine (MEA)

Monoethanolamine (MEA) is the benchmark solvent for industrial CO2 capture. As a primary amine, it exhibits rapid reaction kinetics. However, it suffers from a high heat of absorption, leading to significant energy penalties during regeneration, and is prone to oxidative and thermal degradation.[2]

1,5-Bis(methylamino)-3-oxapentane, with its secondary amine functionalities, is expected to have a lower heat of absorption compared to MEA. This is a direct consequence of the less stable carbamate formed. While the initial absorption rate may be slower than MEA, the reduced energy demand for regeneration presents a significant potential advantage.

Comparison with other Diamines

The performance of diamines in CO2 capture is a subject of ongoing research. Ethylenediamine (EDA), a simple primary diamine, has been shown to react rapidly with CO2, but like MEA, it can suffer from high regeneration energy costs.[3]

A more relevant comparison can be made with N,N-dimethyl-1,2-ethanediamine (DMEDA), a structural analog of our target molecule without the ether linkage. Studies on DMEDA have shown promising results in water-lean absorbent systems, demonstrating lower energy consumption for CO2 regeneration compared to aqueous MEA.[4] It is reasonable to hypothesize that 1,5-Bis(methylamino)-3-oxapentane would exhibit similar, if not enhanced, performance due to the influence of the ether backbone on its physical properties. Research on diamines has indicated that longer chain lengths between the amine groups can positively impact CO2 absorption rate and capacity.[1]

Below is a table summarizing the anticipated performance characteristics of 1,5-Bis(methylamino)-3-oxapentane in comparison to MEA and EDA, based on established structure-activity relationships.

FeatureMonoethanolamine (MEA)Ethylenediamine (EDA)1,5-Bis(methylamino)-3-oxapentane (Projected)
Amine Type PrimaryPrimarySecondary
CO2 Loading Capacity (mol CO2/mol amine) ~0.5~1.0~1.0
Reaction Kinetics FastVery FastModerate to Fast
Heat of Absorption HighHighModerate to Low
Regeneration Energy HighHighModerate to Low
Degradation Susceptible to oxidative and thermal degradationSusceptible to degradationPotentially more stable than primary amines

Experimental Validation: A Protocol for Performance Assessment

To validate the projected performance of 1,5-Bis(methylamino)-3-oxapentane, a standardized experimental setup for CO2 absorption and desorption studies is required.

Experimental Protocol: CO2 Absorption/Desorption Screening

Objective: To determine the CO2 absorption capacity, absorption rate, and regeneration efficiency of an aqueous solution of 1,5-Bis(methylamino)-3-oxapentane.

Materials:

  • 1,5-Bis(methylamino)-3-oxapentane (synthesis protocol below)

  • Deionized water

  • CO2 gas (e.g., 15% in N2)

  • Nitrogen gas (for stripping)

  • Standard laboratory glassware (gas washing bottle, condenser, etc.)

  • Mass flow controllers

  • Gas analyzer (e.g., infrared CO2 sensor)

  • Heating mantle and temperature controller

  • Magnetic stirrer

Procedure:

  • Solvent Preparation: Prepare a 30 wt% aqueous solution of 1,5-Bis(methylamino)-3-oxapentane.

  • Absorption: a. Charge a known volume of the amine solution into a gas washing bottle equipped with a magnetic stir bar. b. Maintain the solution at a constant temperature (e.g., 40 °C). c. Introduce a simulated flue gas stream (e.g., 15% CO2 in N2) at a known flow rate through the solution. d. Continuously monitor the CO2 concentration in the outlet gas stream using a gas analyzer until it reaches the inlet concentration (saturation). e. Calculate the CO2 absorption capacity (mol CO2/mol amine) and the initial absorption rate.

  • Desorption (Regeneration): a. Heat the CO2-rich amine solution to a specified regeneration temperature (e.g., 100-120 °C). b. Strip the absorbed CO2 by bubbling an inert gas (e.g., N2) through the solution. c. Monitor the CO2 concentration in the off-gas until it returns to baseline. d. Cool the regenerated solvent and determine the residual CO2 loading to calculate the cyclic capacity and regeneration efficiency.

Synthesis of 1,5-Bis(methylamino)-3-oxapentane

A detailed, step-by-step synthesis protocol is essential for ensuring a reliable supply of the target compound for experimental studies.

Reaction: 2,2'-Oxybis(ethylamine) + 2 eq. Methylating Agent -> 1,5-Bis(methylamino)-3-oxapentane

Materials:

  • 2,2'-Oxybis(ethylamine)

  • Methylating agent (e.g., dimethyl sulfate, methyl iodide)

  • Suitable solvent (e.g., methanol, ethanol)

  • Base (e.g., sodium carbonate, potassium carbonate)

  • Standard reaction and purification glassware

Procedure:

  • Dissolve 2,2'-oxybis(ethylamine) and the base in the chosen solvent in a round-bottom flask equipped with a stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add the methylating agent dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, filter off the solid byproducts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 1,5-Bis(methylamino)-3-oxapentane.[5]

Visualizing the Process: Workflow and Reaction Mechanism

To better understand the experimental workflow and the underlying chemistry, graphical representations are invaluable.

CO2_Capture_Workflow cluster_absorption Absorption Stage (40°C) cluster_regeneration Regeneration Stage (100-120°C) Flue_Gas Flue Gas (CO2 + N2) Absorber Absorber Flue_Gas->Absorber Amine_Solvent Lean Amine Solvent (1,5-Bis(methylamino)-3-oxapentane) Amine_Solvent->Absorber Rich_Amine Rich Amine Solvent Absorber->Rich_Amine Clean_Gas Clean Gas (N2) Absorber->Clean_Gas Stripper Stripper Rich_Amine->Stripper Pure_CO2 Pure CO2 Stripper->Pure_CO2 Lean_Amine_Out Lean Amine Solvent Stripper->Lean_Amine_Out Heat Heat Input Heat->Stripper Lean_Amine_Out->Amine_Solvent Recycle

Caption: Experimental workflow for CO2 capture and regeneration.

The reaction of CO2 with a secondary diamine like 1,5-Bis(methylamino)-3-oxapentane proceeds through the formation of a carbamate.

Reaction_Mechanism Amine R-NH-CH3 Zwitterion R-N+(H)(CH3)-C(=O)O- Amine->Zwitterion + CO2 CO2 O=C=O Carbamate R-N(CH3)-C(=O)O- Zwitterion->Carbamate + B - BH+ Base B Protonated_Base BH+

Caption: Carbamate formation mechanism for secondary amines.

Conclusion and Future Outlook

1,5-Bis(methylamino)-3-oxapentane represents a structurally intriguing candidate for post-combustion CO2 capture. Based on the established principles of amine-based CO2 capture and data from analogous compounds, it is projected to offer a favorable balance of moderate reaction kinetics and, crucially, a lower regeneration energy requirement compared to the benchmark solvent, MEA. The presence of the ether linkage may further enhance its physical properties, making it a promising subject for further investigation.

The experimental protocols outlined in this guide provide a clear pathway for the empirical validation of these projections. Future research should focus on a comprehensive experimental campaign to quantify the CO2 absorption capacity, kinetics, and regeneration energy of 1,5-Bis(methylamino)-3-oxapentane. Furthermore, studies on its thermal and oxidative stability, as well as its corrosivity, will be essential to fully assess its potential as a next-generation solvent for industrial CO2 capture applications.

References

  • Comparative Review for Enhancing CO 2 Capture Efficiency with Mixed Amine Systems and Catalysts. MDPI. Available at: [Link]

  • Cooperative Carbon Dioxide Capture in Diamine-Appended Magnesium–Olsalazine Frameworks. PMC. Available at: [Link]

  • Carbon Dioxide Absorption by Polyethylene Glycol Dimethyl Ether Modified by 2-methylimidazole. MDPI. Available at: [Link]

  • CO2 Absorbing Capacity of MEA. ResearchGate. Available at: [Link]

  • Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols and 3,5-Bis(nitrooxymethyl)adamantan-1-yl Nitrates. ResearchGate. Available at: [Link]

  • Structural and CO2 Capture Properties of Ethylenediamine-Modified HKUST-1 Metal–Organic Framework. ACS Publications. Available at: [Link]

  • Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Organic Syntheses. Available at: [Link]

  • Full article: Solubility Measurement and Correlation of Ethylenediamine Carbamate and Ethylene Urea in a CO2 Capture and Utilization System Using Ethylenediamine as a Solvent. Taylor & Francis. Available at: [Link]

  • Diamine-based water-lean absorbent for CO2 capture: Performance and molecular dynamics insights. ResearchGate. Available at: [Link]

  • Machine Learning Accelerated Diamine/Tertiary‐Amine Mixtures Design for CO 2 Capture. Wiley Online Library. Available at: [Link]

  • A Comparative Study of the CO2 Absorption in Some Solvent-Free Alkanolamines and in Aqueous Monoethanolamine (MEA). PubMed. Available at: [Link]

  • Multi-Criteria Screening of Organic Ethanolamines for Efficient CO2 Capture Based on Group Contribution Method. MDPI. Available at: [Link]

  • Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • CO2 Absorption Mechanism by the Nonaqueous Solvent Consisting of Hindered Amine 2-[(1,1-dimethylethyl)amino]ethanol and Ethylene Glycol. PMC. Available at: [Link]

  • Aqueous Ethylenediamine for CO2 Capture. ResearchGate. Available at: [Link]

  • Advanced Designer Amines for CO2 Capture: Interrogating Speciation and Physical Properties. ResearchGate. Available at: [Link]

  • Diffusivity in Novel Diamine-Based Water-Lean Absorbent Systems for CO2 Capture Applications. ACS Publications. Available at: [Link]

  • Investigation of the absorption performance and viscosity for CO2 capture process using [Bmim][Gly] promoted MDEA (N-methyldiethanolamine) aqueous solution. IDEAS/RePEc. Available at: [Link]

  • Preparation of (E)-1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene. ResearchGate. Available at: [Link]

  • Preparation of 3, 3'-(phenylmethylene) bis (1H-indole) -a proposed organic synthesis experiment. ResearchGate. Available at: [Link]

  • Absorption of CO2by Amine Blends Solution: An Experimental Evaluation. Research Inventy. Available at: [Link]

  • Catalyst-Free and Room-Temperature Synthesis of Reprocessable Nonisocyanate Polythiourethane Foams via Self-Induced Exothermic A. ACS Publications. Available at: [Link]

  • Dynamics of CO2 Absorption and Desorption Processes in Alkanolamine with Cosolvent Polyethylene Glycol. ACS Publications. Available at: [Link]

  • INFLUENCE OF ETHYLENEDIAMINE CONTENT OVER PERFORMANCE OF CO2 ABSORPTION INTO POTASSIUM CARBONATE SOLUTIONS. The Official Journal of the U.S. Army Medical Department. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling 1,5-Bis(methylamino)-3-oxapentane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Laboratory Safety and Chemical Handling

The cornerstone of innovative research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 1,5-Bis(methylamino)-3-oxapentane, with a focus on the correct selection and use of Personal Protective Equipment (PPE). As Senior Application Scientists, we aim to provide value beyond the product itself, building a foundation of trust with researchers, scientists, and drug development professionals by delivering field-proven insights and technically accurate guidance.

Understanding the Hazard: A Proactive Approach

Before handling any chemical, a thorough understanding of its hazard profile is paramount. For 1,5-Bis(methylamino)-3-oxapentane, we must consider the risks associated with its chemical structure, which contains both aliphatic amine and ether functional groups.

Aliphatic amines are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] They are also often respiratory irritants.[2][4] The National Institute for Occupational Safety and Health (NIOSH) explicitly states that amines can be easily absorbed through the skin and cause severe eye damage.[2]

Ethers , while generally less reactive, can form explosive peroxides upon prolonged storage and exposure to air and light.

Given these characteristics, a comprehensive risk assessment dictates that 1,5-Bis(methylamino)-3-oxapentane should be handled as a corrosive, potentially combustible liquid that is harmful if swallowed and can cause severe skin burns and eye damage .[1]

Core Directive: Selecting the Right PPE

The selection of PPE is not a passive checklist but an active process of risk mitigation. The following table outlines the recommended PPE for handling 1,5-Bis(methylamino)-3-oxapentane, grounded in the principles of barrier protection, chemical compatibility, and adequate coverage.

PPE Component Specification Rationale & Causality
Hand Protection Chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.[5] Double-gloving is strongly recommended.Aliphatic amines can be readily absorbed through the skin.[2] Double-gloving provides an additional layer of protection against tears and permeation, a critical safeguard when handling corrosive materials.[6]
Eye and Face Protection Chemical splash goggles are mandatory. A full-face shield must be worn in conjunction with goggles, especially when there is a risk of splashing.[5][7][8]This compound is expected to cause severe eye damage.[1] Goggles protect against splashes from various angles, while a face shield offers a broader barrier for the entire face.
Body Protection A chemical-resistant lab coat is the minimum requirement. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls should be utilized.[5][8][9]This protects the skin and personal clothing from accidental contact with the corrosive liquid. The material of the protective clothing must be resistant to penetration by the chemical.[7]
Respiratory Protection All work with 1,5-Bis(methylamino)-3-oxapentane must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2][10]Aliphatic amines can have strong, ammoniacal odors and can be respiratory tract irritants.[2][4] A fume hood is the primary engineering control to prevent respiratory exposure.

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, sequential protocol for donning and doffing PPE is crucial to prevent cross-contamination and ensure the safety of the researcher.

Donning (Putting On) PPE
  • Body Protection: Put on your lab coat or coveralls, ensuring all buttons or zippers are fastened.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Outer Gloves: Wear the second pair of gloves over the first, ensuring a snug fit over the cuffs of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

  • Final Check: Ensure there are no exposed areas of skin.

Doffing (Taking Off) PPE

The principle here is to remove the most contaminated items first, without touching your skin with contaminated gloves.

  • Outer Gloves: Carefully peel off the outer gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head to avoid touching the front surfaces.

  • Body Protection: Remove your lab coat or coveralls by rolling it down your arms, keeping the contaminated outer surface away from your body.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Visualizing the Safety Workflow

To further clarify the logical flow of operations, the following diagram illustrates the key decision points and actions required for the safe handling of 1,5-Bis(methylamino)-3-oxapentane.

G cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Procedure cluster_3 Disposal & Hygiene a Identify Hazards: - Corrosive (Skin/Eyes) - Harmful if Swallowed - Respiratory Irritant b Hand Protection: Double-glove with nitrile or neoprene a->b Determines c Eye/Face Protection: Chemical goggles AND face shield a->c Determines d Body Protection: Chemical-resistant lab coat/apron a->d Determines e Respiratory Protection: Work in a fume hood a->e Determines f Don PPE (Correct Sequence) b->f c->f d->f e->f g Handle Chemical f->g h Doff PPE (Correct Sequence) g->h i Dispose of used PPE as hazardous waste h->i j Wash hands thoroughly i->j

Caption: A logical workflow for the safe handling of 1,5-Bis(methylamino)-3-oxapentane.

Disposal Plan: Responsible Waste Management

All disposable PPE that has come into contact with 1,5-Bis(methylamino)-3-oxapentane must be considered hazardous waste.[11]

  • Segregation: Keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[12]

  • Containment: Place all contaminated items, including gloves, disposable lab coats, and any absorbent materials used for spills, into a clearly labeled, sealed container designated for hazardous chemical waste.[12]

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous waste.[11] Never dispose of this waste in standard trash or down the drain.[11][12] While some neutralized aliphatic amines with six or fewer carbons may be suitable for drain disposal with copious amounts of water, this should only be done in accordance with specific institutional guidelines.[13]

By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with 1,5-Bis(methylamino)-3-oxapentane, ensuring a safe and productive research environment.

References

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • Technology Catalogue. Disposing Amine Waste. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2010). NIOSH Pocket Guide to Chemical Hazards: Aliphatic amines. Retrieved from [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips for Working Safely with Corrosives. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Air Products and Chemicals, Inc. (2015, March 17). Ancamine 2904 Safety Data Sheet. Retrieved from [Link]

  • USDA ARS. (2016, August 12). Acceptable Drain Disposal Procedures. Retrieved from [Link]

  • ResearchGate. (2019, December 31). Handling of Amine-Based Wastewater Produced During Carbon Capture. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Croner-i. Amines, aliphatic. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: isopentane. Retrieved from [Link]

  • Tri-iso. Material Safety Data Sheet. Retrieved from [Link]

  • denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • Journal of Environmental Informatics Letters. (2019, December 31). Handling of Amine-Based Wastewater Produced During Carbon Capture. Retrieved from [Link]

  • 3M. Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.